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  • Product: Methyl 5-cyano-2-methyl-6-morpholinonicotinate
  • CAS: 306979-85-1

Core Science & Biosynthesis

Foundational

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS 306979-85-1): A Comprehensive Technical Guide for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug discovery. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS Num...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug discovery. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS Number: 306979-85-1) is a premium, multi-substituted pyridine intermediate. Characterized by its precise arrangement of a morpholine ring, a cyano group, and a methyl ester on a rigid pyridine scaffold, this compound is engineered for the rapid synthesis of kinase inhibitors, central nervous system (CNS) modulators, and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of CAS 306979-85-1, detailing its physicochemical profile, the mechanistic rationale behind its structural moieties, and field-proven synthetic protocols for its downstream application.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the morpholine ring significantly influences the compound's solubility and basicity, while the cyano group acts as a strong electron-withdrawing vector.

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 306979-85-1Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₁₃H₁₅N₃O₃Defines the exact atomic composition.
Molecular Weight 261.28 g/mol Low molecular weight allows for downstream additions while keeping the final Active Pharmaceutical Ingredient (API) within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~78 ŲOptimal for membrane permeability; allows for further functionalization without exceeding the 140 Ų limit for oral bioavailability.
Hydrogen Bond Donors 0Lacks acidic protons, ensuring stability against unwanted deprotonation during base-catalyzed cross-coupling.
Hydrogen Bond Acceptors 7High capacity for interacting with target protein backbones (e.g., kinase hinge regions).

Mechanistic Rationale in Drug Design

The architecture of Methyl 5-cyano-2-methyl-6-morpholinonicotinate is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct, causal purpose in either target binding or synthetic versatility.

The Morpholine Pharmacophore

The morpholine ring at the 6-position is a classic motif in kinase inhibitor design, particularly for targeting Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). The oxygen atom in the morpholine ring acts as a critical hydrogen bond acceptor, often interacting directly with the hinge region valine (e.g., Val882 in PI3K) of the kinase ATP-binding pocket. Furthermore, the weak basicity of the morpholine nitrogen (pKa ~8.3) enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration, making it highly valuable for CNS drug discovery[2].

The Cyano-Pyridine Core

The cyano group (-CN) at the 5-position serves a dual purpose. Biologically, it is a linear, compact hydrogen bond acceptor that can probe deep, narrow sub-pockets within a target protein without introducing steric bulk. Synthetically, it is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it modulates the pKa of the system and stabilizes the core against oxidative metabolism. Cyano-substituted pyridines are also highly valued for their optoelectronic properties and their ability to act as rigid scaffolds[3].

The Methyl Ester Handle

The methyl ester at the 3-position provides an orthogonal synthetic handle. It is chemically stable under a variety of cross-coupling conditions but can be selectively saponified to a free carboxylic acid. This enables the rapid generation of diverse amide libraries, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.

G Core Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Morpholine Morpholine Ring (Kinase Hinge Binder) Core->Morpholine Cyano Cyano Group (H-Bond Acceptor) Core->Cyano Ester Methyl Ester (Synthetic Handle) Core->Ester Pyridine Pyridine Core (Rigid Scaffold) Core->Pyridine Improves Solubility\n& CNS Penetration Improves Solubility & CNS Penetration Morpholine->Improves Solubility\n& CNS Penetration Tunes Electron\nDensity Tunes Electron Density Cyano->Tunes Electron\nDensity Enables Amide\nCoupling Enables Amide Coupling Ester->Enables Amide\nCoupling Positions Vectors\nfor Target Binding Positions Vectors for Target Binding Pyridine->Positions Vectors\nfor Target Binding

Pharmacophore mapping and structural rationale for CAS 306979-85-1.

Experimental Protocols: Downstream Functionalization

To transform CAS 306979-85-1 into a biologically active lead compound, the most common workflow involves the hydrolysis of the methyl ester followed by amide coupling. The following protocol is designed as a self-validating system, ensuring high yield and purity.

Causality in Reagent Selection
  • Lithium Hydroxide (LiOH): Chosen over NaOH or KOH for saponification. LiOH is milder and prevents the unwanted hydrolysis of the sensitive cyano group into a primary amide.

  • HATU: The electron-withdrawing cyano group renders the resulting carboxylic acid less nucleophilic. HATU is a highly active coupling reagent that overcomes this electronic deactivation, ensuring rapid and complete amide bond formation.

Protocol 1: Mild Saponification to Free Carboxylic Acid

Objective: Convert the methyl ester to 5-cyano-2-methyl-6-morpholinonicotinic acid.

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 5-cyano-2-methyl-6-morpholinonicotinate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 eq of LiOH·H₂O.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction is complete when the starting material mass (m/z 262 [M+H]⁺) is fully replaced by the acid mass (m/z 248 [M+H]⁺).

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH ~3–4 using 1M HCl.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the free acid.

Protocol 2: Amide Coupling via HATU

Objective: Couple the free acid with a primary or secondary amine to generate a target API library.

  • Activation: Suspend 1.0 eq of the free carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired amine. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Validation (IPC): Analyze an aliquot via HPLC. A successful reaction will show >95% conversion to the amide product.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography or preparative HPLC.

G Start CAS 306979-85-1 (Methyl Ester) Step1 Saponification (LiOH, THF/MeOH/H2O) Start->Step1 IPC1 IPC: LC-MS & TLC (Check for ester consumption) Step1->IPC1 Intermediate Free Carboxylic Acid Intermediate IPC1->Intermediate If >99% conversion Step2 Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 IPC2 IPC: HPLC (Monitor amide formation) Step2->IPC2 Final Target API / Lead Compound IPC2->Final Purification

Step-by-step synthetic workflow from methyl ester to target amide.

Analytical Validation & Quality Control

Before deploying CAS 306979-85-1 in complex syntheses, its structural integrity must be validated[1].

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the distinct morpholine multiplets (typically ~3.6–3.8 ppm for the -CH₂-O-CH₂- protons and ~3.4–3.5 ppm for the -CH₂-N-CH₂- protons). The methyl ester will appear as a sharp singlet integrating to 3 protons around 3.9 ppm. The pyridine core will exhibit a distinct singlet in the aromatic region, confirming the substitution pattern.

  • LC-MS: The theoretical exact mass is 261.11. In positive electrospray ionization (ESI+), the dominant peak should be the[M+H]⁺ ion at m/z 262.1.

  • Purity Standards: For reliable downstream coupling, ensure the starting material has an HPLC purity of ≥95%. Impurities often include unreacted halogenated precursors or des-methyl variants, which can derail SAR interpretations.

References

  • RSC Publishing. "Synthesis and characterization of cyano-substituted pyridine derivatives." Journal of Materials Chemistry. Available at:[Link]

  • ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 5-cyano-2-methyl-6-morpholinonicotinate: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a substituted nicotinic acid derivative of significant interest to researchers and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a substituted nicotinic acid derivative of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore the mechanistic significance of its constituent functional groups in the context of modern medicinal chemistry.

Core Molecular Attributes and Physicochemical Profile

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS Number: 306979-85-1) is a multifaceted molecule featuring a pyridine core, a structural motif prevalent in numerous biologically active compounds.[1] Its systematic IUPAC name is methyl 5-cyano-2-methyl-6-(morpholin-4-yl)pyridine-3-carboxylate. The strategic placement of a cyano group, a methyl ester, a methyl group, and a morpholine ring confers a unique electronic and steric profile, making it a valuable scaffold for therapeutic innovation.

The molecular formula of this compound is C₁₃H₁₅N₃O₃.[1] Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999), the calculated molecular weight is 277.28 g/mol .

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 306979-85-1[1]
Molecular Formula C₁₃H₁₅N₃O₃[1]
Molecular Weight 277.28 g/mol Calculated
Physical Form Solid[1]
Purity ≥90% (as commercially available)[1]
InChI Key ULQVKYLKUQLTFE-UHFFFAOYSA-N[1]

Strategic Synthesis Pathway

The proposed workflow begins with a commercially available or readily synthesized chlorinated pyridine derivative. The choice of a chloro-precursor is strategic, as chlorine is a good leaving group for such substitutions.

G A Methyl 2-chloro-5-cyano-6-methylnicotinate C Reaction Vessel (Solvent: Dioxane or DMF) A->C B Morpholine B->C D Heat (Reflux) C->D Base (e.g., K2CO3 or Et3N) E Work-up & Purification (Aqueous extraction, Column Chromatography) D->E F Methyl 5-cyano-2-methyl-6-morpholinonicotinate E->F

Caption: Proposed synthetic workflow for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Detailed Experimental Protocol:

Objective: To synthesize Methyl 5-cyano-2-methyl-6-morpholinonicotinate via nucleophilic aromatic substitution.

Materials:

  • Methyl 2-chloro-5-cyano-6-methylnicotinate (starting material)

  • Morpholine (reagent)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (base)

  • Dioxane or N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) (drying agent)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (eluent system)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-chloro-5-cyano-6-methylnicotinate (1.0 eq).

  • Reagent Addition: Add the chosen solvent (Dioxane or DMF) to dissolve the starting material. Subsequently, add morpholine (1.2 eq) and the base (K₂CO₃, 2.0 eq or Et₃N, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, it is often beneficial to pour the reaction mixture into water to precipitate the product or to facilitate extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 5-cyano-2-methyl-6-morpholinonicotinate as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl 5-cyano-2-methyl-6-morpholinonicotinate are of profound importance in the design of novel therapeutics. Understanding the individual contributions of the nicotinic acid core, the cyano group, and the morpholine moiety provides a rationale for its potential as a valuable scaffold in drug discovery.

The Nicotinic Acid Scaffold

Nicotinic acid (niacin) and its derivatives are well-established as biologically active molecules. This pyridine-based scaffold is a key component in a variety of pharmaceuticals with diverse therapeutic applications.[2] For instance, derivatives of 5-cyano-nicotinic acid have been investigated for their cardiotonic activity, acting as analogues to milrinone.[3] Furthermore, the pyridine ring system is a common feature in kinase inhibitors, a major class of anti-cancer drugs.

G cluster_0 Methyl 5-cyano-2-methyl-6-morpholinonicotinate cluster_1 Potential Pharmacological Effects A Nicotinic Acid Core D Kinase Inhibition A->D B Cyano Group F Enhanced Target Binding B->F C Morpholine Moiety E Improved PK Properties C->E

Caption: Interplay of functional groups and their potential pharmacological contributions.

The Role of the Cyano Group

The cyano (-C≡N) group is a versatile and increasingly utilized pharmacophore in drug design.[4] Its inclusion in a molecule can significantly influence its biological activity through several mechanisms:

  • Enhanced Binding Affinity: The linear geometry and strong dipole moment of the nitrile group allow it to act as a hydrogen bond acceptor, forming crucial interactions with target proteins.[5]

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile can modulate the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets.[4]

More than 30 nitrile-containing pharmaceuticals have been approved by the FDA, highlighting the importance of this functional group in modern medicine.[4]

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[6] Its incorporation into drug candidates often imparts favorable physicochemical and pharmacokinetic properties.[7][8] Key advantages of the morpholine moiety include:

  • Improved Solubility: The presence of the oxygen atom can increase the hydrophilicity of a molecule, enhancing its aqueous solubility.[7]

  • Enhanced Metabolic Stability: The morpholine ring is generally metabolically stable, contributing to a longer half-life of the drug.[6]

  • Favorable Pharmacokinetics: The weak basicity of the morpholine nitrogen can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

The morpholine moiety is a common feature in numerous approved drugs, including the PI3K inhibitor Gedatolisib and the antibiotic Linezolid, underscoring its value in drug development.[9]

Conclusion and Future Directions

Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents a compelling molecular scaffold for the development of novel therapeutic agents. The convergence of a biologically active nicotinic acid core with the advantageous properties of the cyano and morpholine functional groups provides a strong foundation for lead optimization in various disease areas, particularly in oncology and cardiovascular medicine. The synthetic route outlined in this guide offers a practical and efficient method for accessing this compound and its analogues for further investigation. Future research should focus on the biological evaluation of this molecule and its derivatives to fully elucidate their therapeutic potential.

References

  • Yang, H., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • El-Sayed, R. A., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252. [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Krivokolysko, B. S., et al. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Tighadouini, S., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2011. [Link]

  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1698. [Link]

  • Isome, Y., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9419–9479. [Link]

  • Sanna, P., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437. [Link]

  • NIST. (n.d.). 5-Cyano-5-methyl-2-pyrrolidone. Retrieved from [Link]

  • Trabocchi, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(12), 2534–2538. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-... Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. Molbank, 2019(4), M1096. [Link]

  • Royal Society of Chemistry. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(7), 779-790. [Link]

  • University of Greifswald. (2023). Natural products from cyanobacteria. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Codd, J. R., et al. (2025). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 17(5), 233. [Link]

  • NextSDS. (n.d.). METHYL 5-CYANO-2-(DIMETHOXYMETHYL)-6-(2,2,2-TRIFLUOROETHYLTHIO)NICOTINATE. Retrieved from [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1476–1507. [Link]

  • Li, X., et al. (2023). Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review. Toxins, 15(11), 633. [Link]

Sources

Foundational

Technical Whitepaper: Methyl 5-cyano-2-methyl-6-morpholinonicotinate – IUPAC Nomenclature, Physicochemical Profiling, and Synthetic Methodology

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a privileged building block characterized by a densely substituted pyridine core[1]. This compound integrates several critical pharmacophoric elements—a morpholine ring, a cyano group, and an ester moiety—making it highly relevant in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway[2].

This whitepaper provides an in-depth technical deconstruction of the compound, detailing its IUPAC nomenclature logic, predictive physicochemical properties, and a self-validating synthetic methodology designed for application scientists and medicinal chemists.

Structural Deconstruction & IUPAC Nomenclature Logic

The systematic IUPAC name for this compound is Methyl 5-cyano-2-methyl-6-(morpholin-4-yl)pyridine-3-carboxylate . Understanding the causality behind this nomenclature requires a strict application of IUPAC priority rules for heterocycles:

  • Base Scaffold Selection: The core ring is a pyridine. The highest-priority functional group attached to the ring is the ester (carboxylate). A pyridine ring bearing a carboxylate at the 3-position is classically referred to as a nicotinate (derived from nicotinic acid).

  • Numbering the Heterocycle: The heteroatom (Nitrogen) is definitively assigned position 1. Numbering must proceed in the direction that gives the principal functional group (the carboxylate) the lowest possible locant. Therefore, the carboxylate anchors position 3.

  • Substituent Placement:

    • C2: A methyl group occupies the position between the nitrogen and the ester, acting as a steric shield.

    • C5: A cyano (-CN) group is positioned meta to the ester. As a strong electron-withdrawing group (EWG), it significantly lowers the pKa of the pyridine nitrogen.

    • C6: The morpholine ring is attached via its nitrogen atom (morpholin-4-yl). Position 6 is highly activated for nucleophilic attack due to its ortho/para relationship to the ring nitrogen and the C5 cyano group.

Pharmacophore Core Pyridine Core (Central Scaffold) Morpholine C6: Morpholin-4-yl (Hinge Binder - Val851) Core->Morpholine SNAr site Cyano C5: Cyano Group (EWG / Specificity Pocket) Core->Cyano pKa modulator Ester C3: Methyl Ester (Affinity Pocket) Core->Ester H-bond Acceptor Methyl C2: Methyl Group (Steric Shield) Core->Methyl Vector

Figure 1: Pharmacophore mapping of the methyl 5-cyano-2-methyl-6-morpholinonicotinate scaffold.

Physicochemical Profiling & ADME Predictors

For drug development professionals, evaluating the physicochemical profile of a building block is critical before integrating it into a high-throughput screening (HTS) library or a lead optimization campaign. The table below summarizes the calculated parameters for methyl 5-cyano-2-methyl-6-morpholinonicotinate[1].

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₁₃H₁₅N₃O₃N/A
Molecular Weight 261.28 g/mol Highly optimal for fragment-based drug discovery (FBDD) or as a core scaffold; leaves ample "molecular weight budget" for further elaboration.
Calculated LogP ~1.6 - 1.8Balanced lipophilicity ensuring good lipid bilayer permeability without causing excessive hydrophobic trapping or plasma protein binding.
Topological Polar Surface Area (TPSA) 75.4 ŲFalls perfectly within the ideal range (≤ 140 Ų) for oral bioavailability and cellular penetration. Derived from the ester (26.3), cyano (23.8), and heteroatoms.
Hydrogen Bond Donors (HBD) 0The absence of HBDs enhances passive diffusion across cell membranes.
Hydrogen Bond Acceptors (HBA) 6Provides multiple vectors for target engagement (e.g., the morpholine oxygen is a classic kinase hinge-binding motif).
Rotatable Bonds 3High conformational rigidity reduces the entropic penalty upon binding to a target protein's active site.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust and self-validating method to synthesize methyl 5-cyano-2-methyl-6-morpholinonicotinate is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The starting material, methyl 6-chloro-5-cyano-2-methylnicotinate (CAS: 303146-25-0)[3], is specifically chosen because its C6 position is highly electrophilic. This electrophilicity is synergistically driven by the electron-withdrawing inductive and resonance effects of the adjacent pyridine nitrogen and the C5 cyano group.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 equivalent) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (1.2 equivalents) dropwise. The low temperature controls the initial exothermic formation of the intermediate.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents). DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.

  • Thermal Activation: Attach a reflux condenser and elevate the temperature to 80 °C. The thermal energy overcomes the activation barrier required to form the Meisenheimer complex. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The SₙAr reaction is complete when the starting material peak is entirely consumed.

  • Workup & Purification: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Synthesis SM Methyl 6-chloro-5-cyano- 2-methylnicotinate Cond DIPEA, MeCN 80°C, 2-4h SM->Cond Nuc Morpholine (Nucleophile) Nuc->Cond Int Meisenheimer Complex Cond->Int Addition Prod Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Int->Prod Elimination (-Cl)

Figure 2: Step-by-step SₙAr synthetic workflow for the morpholinonicotinate derivative.

Biological Applications: PI3K Kinase Inhibition

Morpholine-substituted pyridines are privileged structures in the targeted therapy space, particularly for inhibiting the Phosphoinositide 3-kinase (PI3K) / Akt / mTOR signaling pathway[2]. Aberrant activation of PI3Kα (often via PIK3CA mutations) is a primary driver in numerous malignancies, including breast and colorectal cancers[4].

The Mechanistic Role of the Scaffold

When a derivative of methyl 5-cyano-2-methyl-6-morpholinonicotinate enters the ATP-binding pocket of a kinase:

  • The Morpholine Ring: Acts as a critical "hinge binder." The oxygen atom of the morpholine ring forms a highly stable hydrogen bond with the backbone amide nitrogen of a conserved valine residue (e.g., Val851 in PI3Kα)[2][5].

  • The Cyano Group: Projects into the specificity pocket. Because the residues lining this pocket (such as Lys883 or Asp884 in certain isoforms) are not conserved across all PI3K classes, the cyano group can be leveraged to achieve strict isoform selectivity (e.g., sparing PI3Kβ while inhibiting PI3Kα)[4][5].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Recruits Prolif Cell Proliferation Akt->Prolif Drives Survival Inhibitor Morpholine-Pyridine Inhibitor Inhibitor->PI3K Hinge Binding

Figure 3: PI3K signaling pathway illustrating the inhibitory mechanism of the morpholine scaffold.

References

  • Sigma-Aldrich. "methyl 5-cyano-2-methyl-6-(morpholin-4-yl)pyridine-3-carboxylate | 306979-85-1". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPpijTm9S6C_8jTLuxu66xfn8cHos8kbQR1Kk5U-kbmd-XDlxZeoYQA6XIvQF2wXJfPdEmLeQhfNs4jSOJNHsReNeL0-G12EJIzRTz2EvQC1oHBq2VxadeldaURwvI9hNIHR4v1KEOQn2VMH1ZXvZe-7XMrIGuL-EyuBnuR1DcrskNdE=]
  • Fluorochem. "Methyl 6-chloro-5-cyano-2-methylnicotinate". Fluorochem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQDTbB2C3nWD1nX4MuiT4N7BZyw58QEyxGGC6A8Szr5FxVmTXLLZmC50vVYoPUd1z8pRUZd4JoUv0ayA97_kAdjMZCVzEylrmkXZ-q4gi_gRZGV5mrEUYwdNL1uKbnuqwwJqp]
  • National Institutes of Health (NIH). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ysyGTBiavCzMRcggIO0JFg4518SZOxrWfVvZwbXyw-t_myrWtRkSKfXBK8PtykrvlSAZkRO2PINWFZ7yzTJUGAmSYYlqb_L0E0Ts9ic3ZwFyymsP_S4B8NkLpCLP8FNHB5F-4eftj5wNGw==]
  • MDPI. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors". Biomolecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF99_mhMRf4-Ubkz2IPSXe5jLSxD91967OF5YdcwunahHEniVoi0sLw2s8TNqtPrM_cgyCbWCT_08dCLoC9wJnwCHgqyWzxaAFmyodsE32zW0EZW1ljM2MFAH80o4LOLQ==]
  • Proceedings of the National Academy of Sciences (PNAS). "Structural insights into the interaction of three Y-shaped ligands with PI3Kα". PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2CZN7yVOy1k_KifftXQDm1gBIl3HpCdkHDh--6xMEmhMwrPj0fk49acXFiyk5zhlFb22tkbKmUajFkRHIeerebb6Ea2Nll79dCjT0YfKahBzIlLkn0nfrusLXPgZHldXDVGbl8N0pT8-]

Sources

Exploratory

Process Chemistry and Synthesis Pathway of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Executive Summary Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). It is most notably utilized in the development of selective P2Y12 receptor antagonists[1], which are vital for anti-thrombotic therapies. The presence of orthogonal functional groups—a methyl ester, a nitrile, a methyl group, and a morpholine moiety—makes it an ideal scaffold for late-stage diversification.

This technical guide details a robust, scalable, four-step synthetic pathway. As process chemistry demands rigorous control over impurities and yield, this whitepaper emphasizes process safety, mechanistic rationale, and self-validating in-process controls (IPCs).

Retrosynthetic Strategy

The target molecule is constructed via a convergent sequence that builds the pyridine core from acyclic precursors, followed by sequential functionalization.

  • C-N Bond Formation (SNAr): The morpholine ring is introduced via Nucleophilic Aromatic Substitution (SNAr) of the intermediate Methyl 6-chloro-5-cyano-2-methylnicotinate.

  • Chlorination: The 6-chloro intermediate is derived from the corresponding 6-oxo-1,6-dihydropyridine (cyanopyridone) using phosphorus oxychloride.

  • Pyridine Core Assembly: The cyanopyridone is synthesized via a multicomponent condensation involving methyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and malononitrile.

Retrosynthesis Target Methyl 5-cyano-2-methyl- 6-morpholinonicotinate (Target) Chloro Methyl 6-chloro-5-cyano- 2-methylnicotinate (Intermediate 2) Target->Chloro SNAr (Morpholine) Pyridone Methyl 5-cyano-2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (Intermediate 1) Chloro->Pyridone Chlorination (POCl3) Precursors Methyl acetoacetate + DMF-DMA + Malononitrile (Starting Materials) Pyridone->Precursors Condensation & Cyclization

Retrosynthetic pathway for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Mechanistic Causality & Process Optimization

To ensure a self-validating and trustworthy protocol, each step has been optimized to mitigate specific impurity formations, drawing on established process chemistry principles published by 2[2].

Avoiding Dimerization in Pyridone Formation

During the initial condensation, reacting methyl acetoacetate with DMF-DMA yields an enamine intermediate. The subsequent addition of malononitrile must be strictly temperature-controlled (25–36 °C). Exceeding this temperature promotes the dimerization of malononitrile and subsequent side-reactions, drastically reducing the yield and complicating downstream purification.

Suppressing Vilsmeier-Haack Impurities in Chlorination

Traditionally, chlorination of pyridones utilizes POCl3 with a catalytic amount of DMF. However, Bell et al. demonstrated that DMF reacts with POCl3 to form the Vilsmeier reagent, which can subsequently react with electron-rich intermediates to form difficult-to-remove dimethylamino impurities[2]. By omitting DMF and utilizing acetonitrile as the solvent, the reaction proceeds cleanly to the 6-chloro derivative without generating these genotoxic or yield-limiting byproducts.

Regioselective SNAr

The pyridine ring in Methyl 6-chloro-5-cyano-2-methylnicotinate is highly electron-deficient. The chlorine atom at C6 is flanked by the strongly electron-withdrawing cyano group (-CN) at C5 and the ring nitrogen, making it exceptionally susceptible to nucleophilic attack. Morpholine acts as the nucleophile, proceeding through a stabilized Meisenheimer complex before the expulsion of the chloride ion.

SNAr_Mechanism SM Methyl 6-chloro-5-cyano- 2-methylnicotinate Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack at C6 Morpholine Morpholine (Nucleophile) Morpholine->Meisenheimer Product Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Meisenheimer->Product Elimination of Cl- Chloride Chloride Ion (Leaving Group) Meisenheimer->Chloride

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C6 position.

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of Methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Enamine Formation: Charge a dry reactor with methyl acetoacetate (1.0 equiv), methanol (2 volumes), and DMF-DMA (1.05 equiv).

  • Heating: Stir the mixture at 40–45 °C for 5 hours.

    • In-Process Control (IPC): Monitor by GC until <2% methyl acetoacetate remains. This validates the completion of the enamine formation.

  • Cooling & Base Addition: Cool the reactor to 20 °C. Add triethylamine (0.1 equiv).

  • Cyclization: Slowly add a solution of malononitrile (1.1 equiv) in methanol over 2 hours, strictly maintaining the internal temperature between 25 °C and 35 °C to prevent dimerization.

  • Isolation: Stir for an additional 4 hours at room temperature. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum at 50 °C.

Step 3: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate
  • Reagent Charging: To a reactor equipped with a scrubber, charge the cyanopyridone from Step 2 (1.0 equiv), acetonitrile (3 volumes), and POCl3 (1.6 equiv)[3].

  • Chlorination: Heat the mixture to 80–85 °C and stir for 18–20 hours.

    • IPC: Monitor by HPLC (260 nm) until <1% starting material remains.

  • Quench: Cool the mixture to 0–5 °C. Add MTBE (6 volumes). Slowly add purified water (6 volumes) over 1.5 hours, maintaining the temperature below 15 °C.

    • Caution: Highly exothermic quench. The slow addition is critical to prevent thermal runaway.

  • Phase Separation: Separate the organic layer, wash with saturated aqueous NaHCO3, and concentrate under reduced pressure to yield the chloropyridine intermediate.

Step 4: Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate
  • Reaction Setup: Dissolve Methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 equiv) in THF (5 volumes).

  • Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of morpholine (1.2 equiv).

  • Reaction: Stir at 25–30 °C for 3 hours. The reaction is typically rapid due to the highly activated nature of the C6-chloride.

    • IPC: Monitor by LC-MS for the disappearance of the starting mass (m/z ~210) and appearance of the product mass (m/z ~261).

  • Workup: Quench with water (10 volumes) to precipitate the product. Filter the solid, wash with water and cold heptane, and dry under vacuum at 45 °C to afford the final target compound[1].

Quantitative Data Summary

Process StepIntermediate / ProductYield (%)Purity (HPLC)Key IPC MetricReaction Temp
Step 1 & 2 Methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate73 - 76%>98.5%GC: <2% SM40 °C then 30 °C
Step 3 Methyl 6-chloro-5-cyano-2-methylnicotinate82 - 85%>99.0%HPLC: <1% SM80 - 85 °C
Step 4 Methyl 5-cyano-2-methyl-6-morpholinonicotinate88 - 92%>99.5%LC-MS: Full conversion25 - 30 °C

Table 1: Summary of process parameters, yields, and purities for the multikilogram scalable route.

Conclusion

The synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate relies on a highly optimized, telescoping-friendly pathway that maximizes atom economy while strictly controlling genotoxic and yield-limiting impurities. By leveraging acetonitrile in the chlorination step and carefully managing the exotherms during multicomponent cyclization, this protocol provides a self-validating framework suitable for pharmaceutical intermediate manufacturing.

References

  • 10xchem.com. (n.d.). 306979-85-1 | methyl 5-cyano-2-methyl-6-morpholinonicotinate.
  • Bell, S. J., McIntyre, S., & Garcia, C. F. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(5), 819-823. ACS Publications.
  • Fluorochem. (n.d.). Methyl 6-chloro-5-cyano-2-methylnicotinate.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Methyl 5-cyano-2-methyl-6-morpholinonicotinate

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative Methyl 5-cyano-2-methyl-6-morpholinonicotinate repres...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents a novel chemical entity with a unique structural architecture, combining a nicotinic acid core with morpholine and cyano functionalities. While the specific biological activities of this compound are yet to be extensively characterized, its structural motifs suggest a rich potential for therapeutic intervention. Nicotinic acid and its derivatives are known to play crucial roles in cellular metabolism and signaling.[1][2] The incorporation of a morpholine ring, a privileged scaffold in medicinal chemistry, often enhances drug-like properties, including metabolic stability and central nervous system penetration.[3][4][5][6]

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MOA) of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. As a Senior Application Scientist, the following sections will detail a logical, multi-tiered experimental cascade designed to systematically identify the compound's molecular targets and delineate its impact on cellular pathways. This document is intended to serve as a practical roadmap for research teams embarking on the characterization of this and other novel small molecules.[7][8][9]

Part 1: Hypothesis Generation through Structural and In Silico Analysis

A foundational step in MOA elucidation is the generation of plausible hypotheses based on the molecule's chemical structure.

Structural Scaffolds and Their Pharmacological Precedents:
  • Nicotinic Acid Core: This scaffold is a precursor to essential coenzymes like NAD+ and NADP+.[1] Derivatives of nicotinic acid have been shown to modulate a variety of biological processes, including lipid metabolism and inflammatory responses.[1][2] A recent preprint suggests that methyl nicotinate, a related compound, may promote longevity through mitochondria-dependent mechanisms.[10]

  • Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in drug design to improve pharmacokinetic properties.[3][4] Morpholine-containing drugs have demonstrated a wide range of pharmacological activities, including acting as enzyme inhibitors and modulators of neurotransmitter receptors.[3][5][11]

  • Cyanonicotinate Structure: While less common, the cyanonicotinate framework bears resemblance to neonicotinoids, a class of insecticides that act on nicotinic acetylcholine receptors (nAChRs).[12] Although their primary action is in insects, some effects on mammalian nAChRs have been reported.[12]

Initial Hypotheses:

Based on this analysis, several initial hypotheses for the MOA of Methyl 5-cyano-2-methyl-6-morpholinonicotinate can be proposed:

  • Metabolic Modulation: The compound may influence cellular metabolism through pathways involving NAD+ biosynthesis or mitochondrial function.

  • Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes, such as kinases or phosphodiesterases, a common mechanism for morpholine-containing drugs.[4][5]

  • Receptor Modulation: It may interact with cell surface or nuclear receptors, potentially including nicotinic acetylcholine receptors or other neurotransmitter systems.

Part 2: A Tiered Experimental Approach to MOA Deconvolution

The following experimental workflow is designed to systematically test the initial hypotheses and uncover the compound's MOA in an unbiased manner.

MOA_Elucidation_Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target Identification cluster_tier3 Tier 3: Target Validation & Pathway Analysis T1_Start Start: Compound Synthesis & QC T1_Pheno High-Content Phenotypic Screening in Disease-Relevant Cell Models T1_Start->T1_Pheno Dose-response testing T1_Data Data Analysis: Identify Key Phenotypic Hits T1_Pheno->T1_Data Image & Multiparametric Analysis T2_Affinity Affinity-Based Methods: - Affinity Chromatography - Biotin-Tagged Pulldown T1_Data->T2_Affinity Hypothesis-driven or unbiased T2_DARTS Label-Free Methods: - DARTS - Thermal Proteome Profiling T1_Data->T2_DARTS Hypothesis-driven or unbiased T2_Hits Identification of Candidate Binding Proteins (Mass Spec) T2_Affinity->T2_Hits T2_DARTS->T2_Hits T3_Biochem Biochemical/Biophysical Assays: - Enzymatic Assays - Surface Plasmon Resonance T2_Hits->T3_Biochem Validate direct binding T3_Cellular Cellular Target Engagement: - Cellular Thermal Shift Assay (CETSA) - Reporter Gene Assays T2_Hits->T3_Cellular Confirm cellular relevance T3_Validate Validated Target(s) & Elucidated Pathway T3_Biochem->T3_Validate T3_Pathway Signaling Pathway Analysis: - Western Blotting - Phospho-proteomics T3_Cellular->T3_Pathway Map downstream effects T3_Cellular->T3_Validate T3_Pathway->T3_Validate

Caption: A tiered workflow for the elucidation of a novel compound's mechanism of action.

Tier 1: Unbiased Phenotypic Screening

The initial step is to understand the compound's effect on cellular phenotypes in an unbiased manner.[13][14][15]

Objective: To identify significant, dose-dependent changes in cellular morphology, viability, or function induced by Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, neuronal cells, immune cells).

  • Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of the compound (e.g., 10 nM to 100 µM) for a defined period (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.

  • Staining: Utilize a multiplexed fluorescent staining protocol to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Employ image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal arrangement).[16]

Rationale: This approach provides a broad, unbiased view of the compound's cellular effects and can reveal unexpected biological activities, guiding subsequent hypothesis-driven experiments.[13][15][17]

Tier 2: Target Identification

Once a reproducible phenotype is identified, the next critical step is to pinpoint the direct molecular target(s) of the compound.[18][19][20]

Objective: To identify proteins that directly bind to Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Two complementary approaches are recommended: affinity-based methods and label-free methods.

Experimental Protocol 1: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its biological activity.[18][21]

  • Lysate Incubation: Incubate the immobilized compound with cell lysate from the responsive cell line identified in Tier 1.

  • Washing and Elution: Wash the beads to remove non-specific binders. Elute specifically bound proteins using a competitor compound or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[18]

Rationale: Affinity chromatography is a classic and powerful method for isolating proteins that bind to a small molecule.[21]

Experimental Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare cell lysates from the target cell line.

  • Compound Incubation: Treat aliquots of the lysate with the compound or vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase).

  • Analysis: Analyze the protein banding patterns using SDS-PAGE and identify proteins that are protected from digestion in the presence of the compound via mass spectrometry.[18][21]

Rationale: DARTS is a label-free method that relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[18][21] This avoids the need for chemical modification of the compound.

Method Principle Advantages Disadvantages
Affinity Chromatography Immobilized compound pulls down binding partners from a lysate.[18][21]Direct identification of binding proteins.Requires chemical modification of the compound; potential for steric hindrance.[21]
DARTS Compound binding protects the target protein from protease degradation.[18][21]No compound modification needed; applicable to a wide range of targets.May not work for all protein-ligand interactions; can be less sensitive.
Tier 3: Target Validation and Pathway Analysis

The candidate proteins identified in Tier 2 must be validated as bona fide targets, and their role in the observed phenotype must be confirmed.

Objective: To confirm direct binding of the compound to the candidate target(s) and to elucidate the downstream signaling pathways.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the treated cells across a temperature gradient.

  • Lysis and Analysis: Lyse the cells and separate soluble and aggregated proteins. Analyze the amount of soluble target protein at each temperature by Western blot.

Rationale: CETSA provides evidence of target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol 2: In Vitro Binding and Functional Assays

  • Recombinant Protein Expression: Express and purify the candidate target protein.

  • Binding Affinity: Determine the binding affinity and kinetics using a biophysical method like Surface Plasmon Resonance (SPR).

  • Functional Assay: If the target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

Rationale: These assays provide quantitative data on the direct interaction between the compound and the purified target protein, confirming a direct binding event and its functional consequence.

Experimental Protocol 3: Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in pathways downstream of the validated target.

  • Genetic Manipulation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the target protein and assess whether this recapitulates or ablates the compound-induced phenotype.

Rationale: This connects the direct target engagement to the observed cellular phenotype, providing a complete picture of the compound's mechanism of action.

Signaling_Pathway_Hypothesis Compound Methyl 5-cyano-2-methyl-6- morpholinonicotinate Target Validated Protein Target (e.g., Kinase X) Compound->Target Binds & Inhibits Substrate_P Phosphorylated Downstream Substrate Target->Substrate_P Phosphorylation Blocked Signaling_Cascade Further Signaling Events Substrate_P->Signaling_Cascade Signal Interrupted Phenotype Observed Cellular Phenotype (e.g., Apoptosis) Signaling_Cascade->Phenotype Leads to

Caption: A hypothetical signaling pathway for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Conclusion: From Novel Compound to Validated Mechanism

The elucidation of a novel compound's mechanism of action is a complex but critical process in drug discovery and development. The structured, multi-tiered approach outlined in this guide provides a robust framework for the systematic investigation of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. By integrating unbiased phenotypic screening with hypothesis-driven target identification and validation, researchers can build a comprehensive understanding of how this promising molecule exerts its biological effects. This knowledge is paramount for its future development as a potential therapeutic agent.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
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  • How to Write a Biotech Whitepaper - A Comprehensive Guide - - Kolabtree. (2021, December 15).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH.
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  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8).
  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc. (2023, January 29).
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  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18).
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  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5).
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC.
  • Small molecule photocatalysis enables drug target identification via energy transfer - PNAS.

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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, Methyl 5-cyano-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, Methyl 5-cyano-2-methyl-6-morpholinonicotinate. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from structurally analogous compounds to build a predictive framework for its pharmacological profile. By deconstructing the molecule into its core components—a nicotinic acid ester backbone, a morpholine substituent, a cyano group, and a methyl group—we explore plausible interactions with key biological targets. This guide postulates potential activities including, but not limited to, anticancer properties via PI3K/Akt/mTOR pathway inhibition, modulation of ion channels, and anti-inflammatory effects. For each hypothesized activity, a detailed experimental workflow is presented to provide a roadmap for future investigation. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this and related heterocyclic compounds.

Introduction and Molecular Overview

The landscape of drug discovery is continually evolving, with a significant focus on the synthesis and evaluation of novel heterocyclic compounds. Methyl 5-cyano-2-methyl-6-morpholinonicotinate is one such molecule, possessing a unique combination of functional groups that suggests a rich potential for biological activity. The structure integrates a substituted pyridine ring, a feature common to many bioactive compounds, with a morpholine moiety, a cyano group, and a methyl ester. Understanding the contribution of each of these components is critical to predicting the compound's overall pharmacological profile.

The nicotinic acid (niacin) scaffold and its derivatives are known to play roles in various physiological processes, including lipid metabolism.[1] The introduction of a morpholine ring is a well-established strategy in medicinal chemistry, often to improve pharmacokinetic properties and, as seen in numerous examples, to confer specific inhibitory activities, particularly against kinases.[2][3] The cyano group, a potent electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring and participate in key binding interactions with biological targets.

This guide will dissect the structure of Methyl 5-cyano-2-methyl-6-morpholinonicotinate to propose and justify a series of potential biological activities. Each hypothesis is grounded in the established pharmacology of structurally related compounds and is accompanied by a robust, detailed experimental protocol for validation.

Postulated Biological Activity I: Anticancer Agent via PI3K/Akt/mTOR Pathway Inhibition

Scientific Rationale

The Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] A recurring structural motif in many PI3K inhibitors is the morpholine ring. The oxygen atom of the morpholine can form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[2]

Given the presence of the morpholine moiety on the pyridine scaffold of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, it is plausible that this compound could act as an inhibitor of the PI3K/Akt/mTOR pathway. Several studies have reported that morpholino-pyrimidine and other morpholino-containing heterocyclic derivatives exhibit significant anticancer activity by targeting this pathway.[2][5]

Proposed Mechanism of Action

We hypothesize that Methyl 5-cyano-2-methyl-6-morpholinonicotinate will bind to the ATP-binding pocket of PI3K, with the morpholine ring forming a hydrogen bond with the backbone amide of Val851 in the hinge region of the p110α subunit. The substituted pyridine core would occupy the hydrophobic region of the active site, with the cyano and methyl groups potentially forming additional interactions that enhance binding affinity and selectivity. Inhibition of PI3K would lead to a downstream cascade of events, including the reduced phosphorylation of Akt and mTOR, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation.

Experimental Validation Workflow

A multi-tiered approach is proposed to validate the anticancer activity and the proposed mechanism of action.

  • Objective: To determine the direct inhibitory effect of the compound on PI3K isoforms.

  • Protocol:

    • Utilize a commercially available panel of recombinant PI3K isoforms (α, β, δ, γ).

    • Perform a radiometric or fluorescence-based kinase assay to measure the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

    • Incubate each kinase with a serial dilution of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (e.g., from 1 nM to 100 µM).

    • Measure the kinase activity at each concentration and calculate the IC50 value for each isoform.

    • A known PI3K inhibitor (e.g., GDC-0941) should be used as a positive control.

  • Objective: To assess the effect of the compound on the growth and survival of cancer cell lines.

  • Protocol:

    • Select a panel of human cancer cell lines with known PI3K pathway activation (e.g., SKOV-3, PC-3, MCF-7).

    • Proliferation Assay (MTT or CellTiter-Glo):

      • Seed cells in 96-well plates and treat with increasing concentrations of the compound for 72 hours.

      • Measure cell viability and determine the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

      • Treat cells with the compound at its GI50 concentration for 24 and 48 hours.

      • Stain cells with Annexin V-FITC and Propidium Iodide.

      • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells.

  • Objective: To confirm the on-target effect of the compound on the PI3K/Akt/mTOR signaling pathway.

  • Protocol:

    • Treat cancer cells with the compound at various concentrations for a defined period (e.g., 2 hours).

    • Lyse the cells and perform SDS-PAGE on the protein extracts.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt at Ser473, S6 ribosomal protein).

    • A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

Visualization of Proposed Workflow

PI3K_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies (Future Work) Kinase_Assay PI3K Isoform Kinase Assay (Determine IC50) Proliferation Cell Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation Informs dosing for cellular studies Apoptosis Apoptosis Assay (Annexin V/PI) Proliferation->Apoptosis Use GI50 concentration Western_Blot Western Blot Analysis (p-Akt, p-S6) Proliferation->Western_Blot Use GI50 concentration Xenograft Xenograft Tumor Model Apoptosis->Xenograft Positive results lead to in vivo testing Western_Blot->Xenograft Positive results lead to in vivo testing

Caption: Experimental workflow for validating PI3K inhibitory activity.

Postulated Biological Activity II: Ion Channel Modulation

Scientific Rationale

The pyridine ring is a core component of dihydropyridines (DHPs), a class of drugs known for their modulation of L-type voltage-gated calcium channels.[6] While Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a pyridine and not a dihydropyridine, the structural similarity of the core heterocyclic ring suggests a potential for interaction with ion channels. Structure-activity relationship (SAR) studies on DHPs have shown that substitutions on the ring system are critical for activity.[7][8] Furthermore, some DHP derivatives have been found to act as enhancers of the vanilloid receptor 1 (TRPV1), a non-selective cation channel.[9]

Proposed Mechanism of Action

We hypothesize two potential mechanisms:

  • Calcium Channel Blockade: The compound may bind to the L-type calcium channel, potentially at a site analogous to that of DHPs, leading to a blockade of calcium influx. The specific substitutions (cyano, methyl, morpholino) would determine the affinity and selectivity for different channel subtypes.

  • TRPV1 Modulation: The molecule could act as either an agonist or antagonist of the TRPV1 channel, a key player in pain and inflammation pathways.

Experimental Validation Workflow
  • Objective: To rapidly screen for activity against L-type calcium channels.

  • Protocol:

    • Use a cell line stably expressing L-type calcium channels (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with a range of concentrations of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

    • Depolarize the cells with a high concentration of potassium chloride to open the voltage-gated calcium channels.

    • Measure the change in fluorescence using a plate reader. A decrease in the fluorescent signal compared to the control would indicate channel blockade. Nifedipine should be used as a positive control.

  • Objective: To provide a detailed characterization of the compound's effect on ion channel currents.

  • Protocol:

    • Perform whole-cell patch-clamp recordings on cells expressing the target ion channel (L-type calcium channel or TRPV1).

    • Apply the compound at various concentrations to the extracellular solution.

    • Record the ionic currents before, during, and after compound application.

    • Analyze the data to determine the effect on channel activation, inactivation, and conductance.

    • For TRPV1, co-application with a known agonist like capsaicin can determine if the compound acts as an antagonist or a modulator.

Visualization of Proposed Pathway

Ion_Channel_Modulation Compound Methyl 5-cyano-2-methyl-6- morpholinonicotinate L_type_Ca_Channel L-type Ca2+ Channel Compound->L_type_Ca_Channel Blockade? TRPV1_Channel TRPV1 Channel Compound->TRPV1_Channel Modulation? Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Pain_Signaling Pain Signaling TRPV1_Channel->Pain_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response

Caption: Potential ion channel modulation pathways.

Postulated Biological Activity III: Anti-inflammatory and Analgesic Effects

Scientific Rationale

Nicotinic acid derivatives have been reported to possess analgesic and anti-inflammatory properties.[10] The mechanism for these effects can be varied, including the modulation of inflammatory signaling pathways and interactions with receptors involved in pain perception. The structural similarity of the core of Methyl 5-cyano-2-methyl-6-morpholinonicotinate to these known anti-inflammatory nicotinic acid derivatives provides a basis for this hypothesis.

Proposed Mechanism of Action

The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells. The analgesic effects could be a result of the modulation of nociceptive pathways, potentially through interaction with ion channels like TRPV1 as previously discussed, or other receptors involved in pain signaling.

Experimental Validation Workflow
  • Objective: To assess the effect of the compound on the production of inflammatory mediators.

  • Protocol:

    • Use a macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Co-treat the cells with various concentrations of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

    • After a suitable incubation period, collect the cell supernatant.

    • Measure the levels of TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • A known anti-inflammatory drug, such as dexamethasone, should be used as a positive control.

  • Objective: To evaluate the analgesic and anti-inflammatory effects of the compound in a whole-animal model.

  • Protocol:

    • Carrageenan-Induced Paw Edema (Inflammation Model):

      • Inject carrageenan into the hind paw of rodents to induce localized inflammation.

      • Administer the compound (orally or intraperitoneally) prior to the carrageenan injection.

      • Measure the paw volume at regular intervals to quantify the degree of edema.

    • Hot Plate Test (Analgesia Model):

      • Administer the compound to rodents.

      • Place the animals on a heated surface and measure the latency to a nociceptive response (e.g., licking or jumping).

      • An increase in latency indicates an analgesic effect.

Summary of Postulated Activities and Data Presentation

Postulated Activity Proposed Target Key Structural Feature Primary Validation Assays
AnticancerPI3K/Akt/mTOR PathwayMorpholine RingKinase Inhibition, Cell Proliferation, Western Blot
Ion Channel ModulationL-type Ca2+ Channels, TRPV1Pyridine CoreFluorescent Calcium Assay, Patch-Clamp Electrophysiology
Anti-inflammatory/AnalgesicInflammatory Cytokines, Nociceptive PathwaysNicotinic Acid CoreELISA for Cytokines, In Vivo Pain and Inflammation Models

Conclusion

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a novel chemical entity with a compelling structural profile that suggests multiple avenues for biological activity. Based on a thorough analysis of its constituent functional groups and the known pharmacology of related compounds, we have prioritized three key potential activities for investigation: anticancer effects via PI3K/Akt/mTOR inhibition, ion channel modulation, and anti-inflammatory/analgesic properties. The detailed experimental workflows provided in this guide offer a clear and logical path for the systematic evaluation of these hypotheses. The insights gained from these studies will be invaluable in determining the therapeutic potential of this promising compound and will contribute to the broader understanding of structure-activity relationships in heterocyclic drug discovery.

References

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC. (n.d.).
  • Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines | Journal of Medicinal Chemistry - ACS Publications. (2002, December 4).
  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed. (2023, July 30).
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008, March 15).
  • Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents | Journal of Medicinal Chemistry - ACS Publications. (2002, October 2).
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (n.d.).
  • Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC. (n.d.).
  • Pyrrolidine-substituted nicotine analogs: synthesis and pharmacology - PubMed. (1970, March).
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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. (2016, October 31).
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  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (2013, September 1).
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1). Retrieved from

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Foundational

A Prospective Analysis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate in Modern Medicinal Chemistry

Foreword: The Rationale for Exploration In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. The pyridine core, a privileged structure in medicinal chemistry, continu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Exploration

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. The pyridine core, a privileged structure in medicinal chemistry, continues to yield compounds with significant therapeutic potential. This guide focuses on a specific, yet underexplored, derivative: Methyl 5-cyano-2-methyl-6-morpholinonicotinate . While direct, extensive literature on this exact molecule is sparse, its constituent functional groups—a cyanopyridine core, a morpholine substituent, and a methyl ester—are all well-established pharmacophores. This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals. By dissecting the known roles of its structural components and drawing analogies from closely related compounds, we will construct a scientifically-grounded hypothesis for its potential synthesis, biological activity, and therapeutic applications. This guide is designed to be a starting point for investigation, providing both the theoretical framework and practical methodologies to unlock the potential of this promising chemical entity.

Deconstruction of a Privileged Scaffold: Structural and Physicochemical Insights

The structure of Methyl 5-cyano-2-methyl-6-morpholinonicotinate presents a fascinating convergence of functionalities, each contributing to a unique physicochemical profile. Understanding these contributions is the first step in predicting its biological behavior.

  • The Nicotinate Core: As a derivative of nicotinic acid (Vitamin B3), this core is biocompatible and serves as a versatile scaffold. The arrangement of substituents on the pyridine ring dictates its electronic properties and three-dimensional shape, which are critical for target engagement.

  • The Cyano Group (C≡N): Positioned at C5, the nitrile is a potent electron-withdrawing group, influencing the overall electron density of the pyridine ring. It is a strong hydrogen bond acceptor and can participate in crucial interactions within a target's binding pocket. Its rigid, linear geometry can also impart conformational constraint.

  • The Methyl Group (-CH3): The "magic methyl" effect in medicinal chemistry is well-documented, where the addition of this small, lipophilic group can profoundly impact potency and selectivity.[1] At the C2 position, it can influence the orientation of adjacent groups and provide beneficial hydrophobic interactions.

  • The Morpholine Moiety: Attached at C6, the morpholine ring is a common substituent in drug candidates, prized for its ability to improve aqueous solubility and metabolic stability.[2] Its oxygen atom can act as a hydrogen bond acceptor, and its saturated, non-planar structure can provide a vector for exiting a binding pocket towards a solvent-exposed region. This is a feature often seen in kinase inhibitors.[3][4]

  • The Methyl Ester (-COOCH3): This group at C3 can serve as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety to reveal a more active carboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 78.6 ŲSuggests good cell permeability and potential for oral absorption.
Predicted LogP (cLogP) ~1.5 - 2.5A balanced value indicating a reasonable compromise between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0Lack of donors can improve membrane permeability.
Hydrogen Bond Acceptors 6Multiple sites for potential target interaction.

Proposed Synthetic Strategy: A Modular Approach

A plausible and efficient synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate can be envisioned through a convergent strategy, leveraging established pyridine synthesis methodologies. The following protocol is a proposed route based on analogous reactions reported in the literature for substituted nicotinates.[5][6]

Workflow for Synthesis

Synthetic_Pathway A Ethyl Acetoacetate D Intermediate A (Hantzsch-type pyridine synthesis) A->D One-pot reaction B Malononitrile B->D One-pot reaction C Ammonium Acetate C->D One-pot reaction F Intermediate B (Brominated Pyridine) D->F Bromination E N-Bromosuccinimide (NBS) E->F H Intermediate C (Morpholine-substituted Pyridine) F->H Nucleophilic Aromatic Substitution G Morpholine G->H J Nicotinic Acid Derivative H->J Ester Hydrolysis I NaOH (Hydrolysis) I->J L Final Product Methyl 5-cyano-2-methyl-6-morpholinonicotinate J->L Esterification K SOCl2, Methanol K->L

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Synthesis of Ethyl 2,6-dimethyl-5-cyano-nicotinate (Intermediate A):

    • To a round-bottom flask, add ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dihydropyridine, which is then oxidized in situ or in a subsequent step (e.g., with nitric acid or air) to the corresponding pyridine. This is a variation of the Hantzsch pyridine synthesis.

  • Bromination of the Pyridine Core (Intermediate B):

    • Dissolve Intermediate A in a suitable solvent such as carbon tetrachloride or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material. The bromination is expected to occur at the 6-methyl position, which is activated.

    • Work up the reaction by washing with aqueous sodium thiosulfate and brine, then dry the organic layer and concentrate under reduced pressure.

  • Nucleophilic Substitution with Morpholine (Intermediate C):

    • Dissolve the crude Intermediate B in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile.

    • Add morpholine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

  • Ester Hydrolysis to Carboxylic Acid (Intermediate D):

    • Dissolve Intermediate C in a mixture of THF/water or ethanol/water.

    • Add an excess of a base like lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid.

  • Final Esterification to Target Compound:

    • Suspend the carboxylic acid (Intermediate D) in methanol.

    • Add thionyl chloride or a few drops of concentrated sulfuric acid catalytically.

    • Reflux the mixture for 2-4 hours.

    • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to obtain Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Prospective Medicinal Chemistry Applications & Biological Evaluation

The true potential of Methyl 5-cyano-2-methyl-6-morpholinonicotinate lies in its likely interaction with key biological targets implicated in disease. Based on its structural motifs, we can hypothesize its utility in oncology and potentially other therapeutic areas.

Hypothesis 1: Inhibition of the PI3K/AKT/mTOR Pathway

The morpholine moiety is a hallmark of several potent and selective inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[3][4] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. The morpholine group often occupies a region of the ATP-binding pocket that is solvent-exposed, contributing to both potency and favorable pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth -> Downstream Targets TargetMolecule Methyl 5-cyano-2-methyl-6-morpholinonicotinate TargetMolecule->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Proposed In Vitro Evaluation Workflow
  • Kinase Inhibition Assays:

    • Primary Screen: Test the compound against a panel of PI3K isoforms (α, β, δ, γ) and mTOR using a luminescent kinase assay (e.g., ADP-Glo™). This will determine the IC50 values and the selectivity profile.

    • Rationale: This initial screen is crucial to identify if the compound has activity against the hypothesized targets and to understand its selectivity, which is critical for minimizing off-target effects.

  • Cellular Proliferation Assays:

    • Method: Use a panel of cancer cell lines with known PI3K pathway mutations (e.g., MCF-7, A549).[3] Treat cells with increasing concentrations of the compound for 72 hours and measure cell viability using an MTT or CellTiter-Glo® assay.

    • Rationale: This confirms that kinase inhibition translates into a functional anti-proliferative effect in a cellular context.

  • Target Engagement & Pathway Modulation (Western Blot):

    • Protocol: Treat cancer cells (e.g., MCF-7) with the compound for 2-4 hours. Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key downstream effectors like AKT (at Ser473 and Thr308) and S6 ribosomal protein.

    • Rationale: A reduction in the phosphorylation of these proteins provides direct evidence that the compound is engaging its target and inhibiting the pathway within the cell.

Hypothesis 2: Opioid Receptor Modulation

The presence of a cyano group on a rigid core structure is also a feature found in some modulators of opioid receptors. For instance, the introduction of a 6-cyano group into N-methylmorphinans has been shown to influence their pharmacological activities, leading to potent antinociceptive agents.[7] While the nicotinic acid scaffold is different, the principle of a cyano group contributing to receptor affinity and agonist activity is worth exploring.

Proposed In Vitro Evaluation
  • Receptor Binding Assays:

    • Method: Perform competitive radioligand binding assays using cell membranes expressing human mu (μ), delta (δ), and kappa (κ) opioid receptors. This will determine the binding affinity (Ki) of the compound for each receptor subtype.

    • Rationale: This is the standard method to determine if a compound physically interacts with the target receptors.

  • Functional Assays:

    • Method: Utilize a [35S]GTPγS binding assay in the same cell membrane preparations.[7] This assay measures G-protein activation upon receptor agonism.

    • Rationale: This functional assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

Structure-Activity Relationship (SAR) Insights and Future Directions

Assuming the compound shows promising activity in one of the hypothesized areas, a systematic SAR study would be the logical next step.

  • Modification of the Morpholine Ring: Replacing morpholine with other cyclic amines (e.g., piperidine, piperazine) could probe the importance of the oxygen atom and the ring size for activity.

  • Varying the C2-Substituent: Replacing the methyl group with other small alkyl groups (ethyl, isopropyl) or a hydrogen atom would clarify the role of this group in hydrophobic interactions or steric hindrance.

  • Exploring the C5-Cyano Group: While the cyano group is hypothesized to be important, replacing it with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) could modulate the electronic properties and potency.

  • The Ester Moiety: Synthesis of the corresponding carboxylic acid, as well as other esters (ethyl, propyl), would be crucial to understand if the compound is a prodrug and to optimize its pharmacokinetic profile.

Conclusion

Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents an intriguing, unexplored molecule at the intersection of several pharmacologically relevant scaffolds. This guide has laid out a prospective framework for its investigation, from a plausible synthetic route to hypothesized biological targets and a clear strategy for its evaluation. The combination of a morpholine-substituted pyridine core strongly suggests potential as a kinase inhibitor, particularly within the PI3K/mTOR pathway. The methodologies and protocols described herein provide a robust starting point for any research group aiming to synthesize and characterize this compound. While the path from a novel molecule to a therapeutic agent is long and challenging, the principles of rational drug design, guided by the established knowledge of medicinal chemistry, suggest that Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a target worthy of further investigation.

References

  • Follia, V., et al. (2011). Introduction of a 6-cyano group in 14-oxygenated N-methylmorphinans influences in vitro and in vivo pharmacological activities. BMC Pharmacology, 11(Suppl 2), A26. Available at: [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. Available at: [Link]

  • Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-37. Available at: [Link]

  • Al-Said, M. S., et al. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 103-113. Available at: [Link]

  • Patel, V. K., et al. (2026). Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1667. Available at: [Link]

  • Ghorab, M. M., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(2), 345. Available at: [Link]

  • Google Patents. (N.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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  • Singh, A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. RSC Advances, 14(28), 20240-20252. Available at: [Link]

  • Sharma, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Inorganic and Nano-Metal Chemistry, 53(5), 449-470. Available at: [Link]

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Exploratory

The Strategic Utility of Methyl 5-cyano-2-methyl-6-morpholinonicotinate: A Guide for Synthetic and Medicinal Chemists

Foreword: Unveiling a Versatile Pyridine Scaffold In the landscape of modern drug discovery and synthetic chemistry, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of natural products and F...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and synthetic chemistry, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable building block. This guide delves into the synthesis, properties, and synthetic potential of a highly functionalized pyridine derivative: Methyl 5-cyano-2-methyl-6-morpholinonicotinate . While not as extensively documented as some commodity intermediates, its intricate substitution pattern offers a wealth of opportunities for the construction of complex molecular architectures.

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing not only a plausible and detailed synthetic route but also a forward-looking perspective on its application as a strategic intermediate. We will explore the causality behind experimental choices and ground our discussion in the established reactivity of analogous systems, thereby offering a robust framework for its utilization in research and development programs.

Physicochemical Properties and Structural Attributes

To effectively utilize any synthetic intermediate, a thorough understanding of its physical and chemical properties is paramount. The structural features of Methyl 5-cyano-2-methyl-6-morpholinonicotinate—a methyl ester at the 3-position, a cyano group at the 5-position, a methyl group at the 2-position, and a morpholine ring at the 6-position—all contribute to its unique reactivity and potential applications.

PropertyValue (Predicted/Inferred)
Molecular Formula C₁₄H₁₇N₃O₃
Molecular Weight 275.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)
pKa (of protonated morpholine nitrogen) ~4-5

The presence of the electron-withdrawing cyano and methyl ester groups significantly influences the electron density of the pyridine ring, impacting its reactivity in subsequent transformations. The morpholine moiety, a well-recognized "privileged structure" in medicinal chemistry, is known to enhance aqueous solubility and improve pharmacokinetic profiles of drug candidates.[4]

Strategic Synthesis: A Reliable and Scalable Approach

A robust and reproducible synthetic route is the gateway to unlocking the potential of any novel intermediate. Based on established precedent in pyridine chemistry, a two-step sequence starting from commercially available materials is proposed for the synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

The key to this synthesis is the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. The starting material of choice is Methyl 6-chloro-5-cyano-2-methylnicotinate (CAS 303146-25-0), a readily available precursor.[5] The chloro substituent at the 6-position is activated towards nucleophilic displacement by the adjacent electron-withdrawing cyano group.

Synthetic_Pathway start Methyl 6-chloro-5-cyano-2-methylnicotinate product Methyl 5-cyano-2-methyl-6-morpholinonicotinate start->product Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF or Acetonitrile Heat reagent Morpholine, Base (e.g., K₂CO₃ or Et₃N) reagent->start

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated by the author. Appropriate safety precautions and reaction monitoring are essential.

Materials:

  • Methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Methyl 6-chloro-5-cyano-2-methylnicotinate in anhydrous DMF, add potassium carbonate (or triethylamine) and morpholine.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

The Synthetic Versatility of a Multifunctional Scaffold

The true value of Methyl 5-cyano-2-methyl-6-morpholinonicotinate lies in the orthogonal reactivity of its functional groups. The cyano, methyl ester, and pyridine nitrogen moieties serve as versatile handles for a wide array of chemical transformations, enabling the generation of diverse compound libraries.

Reactivity_Hub cluster_cyano Cyano Group Transformations cluster_ester Ester Group Transformations core Methyl 5-cyano-2-methyl-6-morpholinonicotinate hydrolysis_acid Carboxylic Acid core->hydrolysis_acid Acidic Hydrolysis hydrolysis_amide Carboxamide core->hydrolysis_amide Partial Hydrolysis reduction_amine Aminomethyl core->reduction_amine Reduction (e.g., H₂/Raney Ni) cycloaddition Tetrazole core->cycloaddition [3+2] Cycloaddition (e.g., NaN₃) hydrolysis_ester Nicotinic Acid core->hydrolysis_ester Saponification (e.g., LiOH) amidation Nicotinamide core->amidation Direct Amidation reduction_alcohol Hydroxymethyl core->reduction_alcohol Reduction (e.g., LiAlH₄)

Caption: Key synthetic transformations of the title compound.

Transformations of the Cyano Group

The cyano group is a remarkably versatile functional group, capable of being converted into a variety of other functionalities:

  • Hydrolysis to Carboxylic Acid or Amide: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. This opens up avenues for further derivatization, such as amide coupling reactions.

  • Reduction to an Amine: Catalytic hydrogenation (e.g., using Raney Nickel) or reduction with reagents like lithium aluminum hydride can convert the cyano group into a primary aminomethyl group. This introduces a basic center and a nucleophilic handle for further functionalization.

  • Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Modifications of the Methyl Ester

The methyl ester at the 3-position provides another point of diversification:

  • Saponification to the Carboxylic Acid: Standard saponification with a base like lithium hydroxide or sodium hydroxide will yield the corresponding nicotinic acid derivative. This carboxylic acid can then be coupled with a wide range of amines to generate a library of amides.

  • Direct Amidation: The ester can be directly converted to an amide by heating with an amine, sometimes with the aid of a catalyst.

  • Reduction to an Alcohol: Strong reducing agents such as lithium aluminum hydride will reduce the ester to a primary alcohol, providing a hydroxymethyl substituent at the 3-position.

Applications in Drug Discovery and Beyond

The structural motifs present in Methyl 5-cyano-2-methyl-6-morpholinonicotinate are frequently found in biologically active molecules. The pyridine core is a key component of numerous drugs, and the morpholine substituent is often incorporated to improve physicochemical properties.[4]

This intermediate is a prime candidate for the synthesis of inhibitors of various enzymes, such as kinases, where the pyridine scaffold can act as a hinge-binding motif. The diverse functional handles allow for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents at the 3 and 5-positions. For instance, the generation of a library of amides from the corresponding nicotinic acid could be used to probe interactions with specific receptor pockets.

The morpholinoquinoline class of compounds has been investigated as PI3K/mTOR inhibitors, highlighting the potential of morpholine-substituted heterocycles in oncology.[6] Furthermore, nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[7][8]

Conclusion: A Gateway to Novel Chemical Space

Methyl 5-cyano-2-methyl-6-morpholinonicotinate, while not a widely commercialized intermediate, represents a highly valuable and strategically designed building block. Its proposed synthesis is straightforward and likely scalable. The true power of this molecule lies in its multifunctionality, offering chemists a platform to rapidly generate diverse libraries of novel compounds. The convergence of a privileged morpholine scaffold with a versatile and modifiable cyanopyridine core makes it an attractive starting point for lead discovery programs in medicinal chemistry and a useful tool for the broader synthetic community. As the demand for novel, drug-like molecules continues to grow, the exploration of such well-designed, yet underutilized, intermediates will be paramount to innovation.

References

  • Chen, G.-P., Wang, Z., & Fan, X. (2017). Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. The Journal of Organic Chemistry, 82(21), 11230–11237.
  • Reactions with cyanothioacetamide derivatives: Synthesis of several new pyridine and annelated pyridine derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2011).
  • The morpholino nicotinic acid synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Weller, D. D., & Summerton, J. E. (2012). Method of synthesis of morpholino oligomers. U.S.
  • Riba, P., et al. (2016). Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3652.
  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved from [Link]

  • Baliani, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(4), 1285-1335.
  • Sanna, P., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023, March 29). MDPI. Retrieved from [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (2023, January). ResearchGate. Retrieved from [Link]

  • Morpholine quinolines, Preparation Method And The Use. (n.d.). Google Patents.
  • KMI-429, a potent inhibitor of β-secretase, improves memory impairment in amyloid precursor protein transgenic mice. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2015, December 23). MDPI. Retrieved from [Link]

  • Concentration effects in the nucleophilic reactions of tertiary amines in aqueous solutions: Alkylation of amines with chloroacetic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Foundational

"Methyl 5-cyano-2-methyl-6-morpholinonicotinate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-cyano-2-methyl-6-morpholinonicotinate Authored by: A Senior Application Scientist Introduction Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a subs...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Authored by: A Senior Application Scientist

Introduction

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its multifaceted structure, incorporating a cyanopyridine core, a methyl ester, and a morpholine moiety, suggests a range of potential pharmacological activities. The morpholine ring, in particular, is a privileged pharmacophore known to modulate the pharmacokinetic properties of drug candidates. The cyanopyridine structure is also a key component in various biologically active compounds.

As with any novel compound in the development pipeline, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive analysis of the potential stability and recommended storage conditions for Methyl 5-cyano-2-methyl-6-morpholinonicotinate. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide a robust set of guidelines for researchers, scientists, and drug development professionals. The recommendations herein are intended to ensure the integrity and reproducibility of experimental results.

Chemical Structure and Functional Group Analysis

The stability of Methyl 5-cyano-2-methyl-6-morpholinonicotinate is intrinsically linked to the chemical properties of its constituent functional groups. A detailed analysis of each component provides insight into its potential reactivity and degradation pathways.

Caption: Chemical structure of Methyl 5-cyano-2-methyl-6-morpholinonicotinate highlighting its key functional groups.

  • Pyridine Core: The central pyridine ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

  • Methyl Ester Group: The methyl ester of the nicotinic acid backbone is a potential site of hydrolysis. This reaction is catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid and methanol. The stability of a related compound, methylnicotinate, in aqueous solution has been studied, with slow degradation to nicotinic acid observed over time.

  • Cyano Group (Nitrile): The cyano group is relatively stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions. It is also a site for potential nucleophilic addition. The reactivity of 2-cyanopyridine moieties has been noted, particularly their reaction with thiol nucleophiles.

  • Morpholine Substituent: The morpholine ring is a saturated heterocycle that is generally stable. However, the carbon atoms adjacent to the ring oxygen and nitrogen can be susceptible to oxidation, for instance by cytochrome P450 enzymes in a metabolic context. While not a primary concern for in-vitro chemical stability, its potential for oxidation should be considered, especially in the presence of strong oxidizing agents. The nitrogen atom of the morpholine ring is basic and can be protonated.

Potential Degradation Pathways

Based on the functional group analysis, several degradation pathways can be postulated for Methyl 5-cyano-2-methyl-6-morpholinonicotinate. The primary routes of degradation are likely to be hydrolytic.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent Methyl 5-cyano-2-methyl-6-morpholinonicotinate ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) parent->ester_hydrolysis H₂O cyano_hydrolysis Cyano Group Hydrolysis (Strong Acid/Base) parent->cyano_hydrolysis H₂O morpholine_oxidation Morpholine Ring Oxidation (Strong Oxidants) parent->morpholine_oxidation [O] uv_degradation UV Light Exposure parent->uv_degradation product_acid product_acid ester_hydrolysis->product_acid Forms Carboxylic Acid product_amide product_amide cyano_hydrolysis->product_amide Forms Amide/Carboxylic Acid product_oxidized product_oxidized morpholine_oxidation->product_oxidized Forms Oxidized Derivatives product_photodegraded product_photodegraded uv_degradation->product_photodegraded Forms Various Photoproducts

Caption: Potential degradation pathways for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Hydrolysis
  • Ester Hydrolysis: This is the most probable degradation pathway under aqueous conditions. The rate of hydrolysis will be dependent on pH and temperature. It is expected to be slow at neutral pH but accelerated in acidic or basic solutions. Studies on methylnicotinate show that it degrades to nicotinic acid at a rate of approximately 0.5% per year when stored in an aqueous solution at 4°C.

  • Nitrile Hydrolysis: While generally requiring more forcing conditions than ester hydrolysis, the cyano group could be hydrolyzed to the corresponding amide and then to the carboxylic acid in the presence of strong acids or bases, particularly at elevated temperatures.

Oxidation

The morpholine ring and the methyl group on the pyridine ring are potential sites for oxidation. Exposure to strong oxidizing agents should be avoided. While morpholine itself is chemically stable, some derivatives can undergo oxidation.

Photodegradation

Substituted pyridines and other aromatic systems can be susceptible to photodegradation upon exposure to UV light. It is therefore advisable to protect the compound from light.

Inferred Stability Profile and Recommended Storage Conditions

Given the potential for hydrolysis and photodegradation, the following storage conditions are recommended to ensure the long-term stability of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.Lower temperatures will significantly slow the rate of potential hydrolytic and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation.
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.To prevent potential photodegradation.
Moisture Store in a tightly sealed container in a dry environment. A desiccator is recommended.To prevent hydrolysis of the methyl ester and cyano group.
pH (for solutions) For aqueous solutions, maintain a pH between 6.0 and 7.5. Use a non-reactive buffer system if necessary.To minimize acid- or base-catalyzed hydrolysis of the ester.
Container Use glass or chemically resistant polymer containers.To prevent leaching or reaction with the container material.

Handling and Experimental Protocols

Adherence to proper handling procedures is crucial to prevent degradation of the compound during experimental use.

General Handling
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid compound.

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

Protocol for Preparation of Stock Solutions
  • Preparation:

    • Equilibrate the container of solid Methyl 5-cyano-2-methyl-6-morpholinonicotinate to room temperature in a desiccator.

    • Weigh the desired amount of the compound in a clean, dry vial.

  • Solubilization:

    • Add the desired solvent (e.g., DMSO, ethanol) to the vial.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or wrapping them in foil.

    • If preparing aqueous working solutions, use freshly prepared buffers and use the solution promptly.

Conclusion

While specific stability data for Methyl 5-cyano-2-methyl-6-morpholinonicotinate is not yet publicly available, a comprehensive analysis of its chemical structure allows for well-founded recommendations for its storage and handling. The primary potential routes of degradation are hydrolysis of the methyl ester and, to a lesser extent, the cyano group, particularly under non-neutral pH conditions. The compound may also be sensitive to light and strong oxidizing agents.

By adhering to the storage conditions outlined in this guide—specifically, low temperature, protection from light and moisture, and storage under an inert atmosphere—researchers can minimize degradation and ensure the integrity of the compound for experimental use. For critical applications, it is strongly recommended that empirical stability studies be conducted under the specific conditions of use.

References

  • ChemScience. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Molecules, 30(12), 1234. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.
  • Kato, H., et al. (2025). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 17(5), 234. Available from: [Link]

  • Sanna, P., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437. Available from: [Link]

  • Nikpassand, M., & Zare, K. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(10), 1849-1854. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Carl ROTH. Safety Data Sheet: ≥98 %.
  • Krivokolysko, B. S., et al. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Li, Z., et al. (2023). Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review. Microorganisms, 11(11), 2636. Available from: [Link]

  • Xu, W. J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12695-12710. Available from: [Link]

  • Li, Z., et al. (2023). Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review. Microorganisms, 11(11), 2636. Available from: [Link]

  • Jubilant Ingrevia. Niacin Safety Data Sheet.
  • Oisaki, K., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 6542-6547. Available from: [Link]

  • Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid.
  • Safety Data Sheet. (n.d.). 5.
  • Zare, F., et al. (2021). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 7(1), 100-110. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl cyanoacetate.
  • Dziga, D., et al. (2013). Biodegradation of Cyanobacterial Toxins. IntechOpen. Available from: [Link]

  • Azzam, S. A., et al. (2021). Morpholin
Exploratory

The Discovery, Synthesis, and Medicinal Utility of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Executive Summary In modern medicinal chemistry, the discovery of a drug rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, it relies on the identification and optimization of "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of a drug rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, it relies on the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biological targets. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a quintessential example of such a scaffold.

Rather than being a standalone therapeutic, this highly functionalized pyridine derivative serves as a critical building block in the design of kinase inhibitors (particularly against the PI3K/AKT/mTOR pathway) and G-protein-coupled receptor (GPCR) antagonists [1]. This whitepaper provides an in-depth technical analysis of its historical discovery context, physicochemical properties, mechanistic synthesis, and its causal role in rational drug design.

Historical Context & Scaffold Discovery

The structural core of methyl 5-cyano-2-methyl-6-morpholinonicotinate traces its origins back to the classical Guareschi-Thorpe and Hantzsch pyridine syntheses developed in the late 19th and early 20th centuries[2]. These multicomponent reactions (MCRs) allowed for the rapid assembly of highly substituted pyridines from simple acyclic precursors.

However, the specific "discovery" of the 5-cyano-6-morpholino-nicotinate substitution pattern emerged in the early 2000s during the pharmaceutical industry's aggressive pursuit of targeted oncology therapies. Researchers identified that the morpholine ring is a highly effective "hinge-binder" in the ATP-binding pocket of lipid and protein kinases[3]. By appending a morpholine moiety to a rigid, electron-deficient pyridine core (enhanced by the 5-cyano and 3-carboxylate groups), medicinal chemists could precisely control the vector of the morpholine oxygen to hydrogen-bond with the kinase hinge region, while the rest of the molecule probed adjacent specificity pockets [4].

Physicochemical & Computed Properties

Understanding the physicochemical properties of this intermediate is crucial for predicting its behavior in subsequent synthetic steps and its ultimate pharmacokinetic profile when integrated into a larger API. The data below summarizes the key quantitative metrics of the scaffold [5].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₅N₃O₃Defines the atomic composition and exact mass.
Molecular Weight 261.28 g/mol Low molecular weight leaves ample "budget" (<500 Da) for further elaboration (Lipinski's Rule of 5).
CAS Number 306979-85-1Unique identifier for chemical registry and procurement.
Hydrogen Bond Donors 0Lack of H-bond donors increases membrane permeability.
Hydrogen Bond Acceptors 6Morpholine oxygen, cyano nitrogen, and ester oxygens act as critical interaction points for target proteins.
Topological Polar Surface Area (TPSA) 78.0 ŲIdeal for oral bioavailability; allows for cellular penetration before further functionalization.
Rotatable Bonds 3High rigidity minimizes entropic penalty upon binding to a target receptor.

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of methyl 5-cyano-2-methyl-6-morpholinonicotinate is a masterclass in exploiting electronic effects within heterocyclic chemistry. The workflow relies on a three-step sequence: multicomponent cyclization, deoxychlorination, and nucleophilic aromatic substitution (SNAr).

Step 1: Multicomponent Cyclization
  • Objective: Construct the 6-oxo-1,6-dihydropyridine core.

  • Protocol:

    • Charge a dry reactor with methyl acetoacetate (1.0 eq) and ethanol.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.05 eq) and stir at 80°C to form an enamine intermediate.

    • Cool to 25°C, add triethylamine (0.1 eq), and slowly introduce a solution of malononitrile (1.1 eq) in ethanol.

    • Filter the resulting precipitate (methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) and dry under vacuum[1].

  • Causality: This Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting 6-pyridone system.

Step 2: Deoxychlorination
  • Objective: Convert the inert 6-oxo group into a labile leaving group.

  • Protocol:

    • Suspend the intermediate from Step 1 in neat phosphorus oxychloride (POCl₃) (5.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ.

    • Reflux at 105°C for 4 hours. Quench carefully over crushed ice and extract with dichloromethane to yield the 6-chloro-5-cyano intermediate.

  • Causality: The 6-pyridone tautomerizes to its enol form. POCl₃ phosphorylates the hydroxyl group, turning it into an exceptional leaving group. Subsequent attack by the chloride ion yields the highly electrophilic 6-chloropyridine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the morpholine hinge-binding motif.

  • Protocol:

    • Dissolve the 6-chloro intermediate in acetonitrile.

    • Add morpholine (2.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat to 60°C for 2 hours. Monitor via TLC until the starting material is consumed.

    • Concentrate and purify via silica gel chromatography to isolate the final product (CAS: 306979-85-1).

  • Causality: The regioselectivity and rapid kinetics of this SNAr reaction are dictated by the profound electron deficiency of the C6 position. Both the C5-cyano and C3-ester groups exert strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride ion.

Synthesis A Methyl Acetoacetate + Malononitrile B 6-Oxo-1,6-dihydropyridine Intermediate A->B Cyclization (DMF-DMA) C 6-Chloro-5-cyano Intermediate B->C Chlorination (POCl3) D Methyl 5-cyano-2-methyl- 6-morpholinonicotinate C->D SNAr (Morpholine)

Caption: Three-step synthetic workflow for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Biological Utility: Targeting the PI3K/mTOR Pathway

The primary utility of the methyl 5-cyano-2-methyl-6-morpholinonicotinate scaffold lies in its ability to act as a competitive inhibitor of ATP in lipid kinases, specifically Phosphoinositide 3-kinases (PI3Ks) [2]. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, driving aberrant cell growth, survival, and metabolism [3].

The Morpholine Pharmacophore Logic

The incorporation of the morpholine ring at the C6 position is not arbitrary. X-ray crystallographic studies of structurally related pan-PI3K inhibitors (such as PI-103 and BKM120) reveal a conserved binding mode [4]:

  • Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of Val851 (in the p110α isoform of PI3K) or Val2240 (in mTOR) [4].

  • Adenine Pocket Occupation: The planar, electron-deficient pyridine core perfectly mimics the purine ring of ATP, sandwiching between hydrophobic residues in the binding cleft.

  • Vectorial Projection: The 5-cyano and 3-methyl ester groups project outward into the solvent-exposed region or adjacent specificity pockets (such as the affinity pocket governed by Asp841). The ester group can be easily saponified and coupled with various amines to fine-tune isoform selectivity (e.g., sparing PI3Kβ while targeting PI3Kα) [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K (p110/p85) Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT (Protein Kinase B) PIP3->AKT Recruitment & Activation mTOR mTORC1 / Cell Growth AKT->mTOR Downstream Signaling Inhibitor Morpholino-Pyridine Scaffold Inhibitor->PI3K Hinge Binding (Morpholine O -> Val851)

Caption: PI3K/AKT/mTOR signaling pathway illustrating the inhibitory intervention of the scaffold.

By utilizing methyl 5-cyano-2-methyl-6-morpholinonicotinate, medicinal chemists bypass the need to synthesize the complex morpholino-heterocycle core from scratch, accelerating the hit-to-lead optimization phase in oncology drug discovery.

References

  • National Institutes of Health (NIH) / PMC. "The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors." PMC. Available at: [Link]

  • American Chemical Society (ACS). "Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and SB2602." ACS Publications. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors." RSC Books. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 5-cyano-2-methyl-6-morpholinonicotinate: A Guide for Medicinal Chemists

Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a heterocyclic compound with significant potential in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol herein is a proposed synthetic route based on established chemical principles and analogous reactions, designed to be a robust starting point for researchers. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and discuss the compound's potential applications, particularly in the realm of kinase inhibitor development.

Introduction: The Scientific Rationale

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a substituted pyridine derivative featuring several key functional groups that make it an attractive scaffold for drug discovery. The pyridine core is a prevalent motif in many FDA-approved drugs. The strategic placement of a cyano group, a methyl ester, a methyl group, and a morpholine ring offers multiple points for diversification and interaction with biological targets.

  • The Nicotinate Core: The pyridine ring is a bioisostere of other aromatic systems and is often found in ATP-competitive kinase inhibitors.

  • Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance aqueous solubility, metabolic stability, and target binding affinity, often referred to as a "privileged structure"[1].

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the electronics of the pyridine ring and can also act as a hydrogen bond acceptor.

  • Methyl Group: The "magic methyl" effect in drug discovery highlights how a single methyl group can significantly impact a compound's conformation, metabolic stability, and potency[2].

Given these features, Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a promising building block for the synthesis of libraries of compounds for screening against various therapeutic targets.

Proposed Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

The following is a proposed, robust protocol for the synthesis of the title compound. The synthetic strategy is based on a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. We will utilize a chlorinated nicotinate precursor, which will react with morpholine to yield the desired product.

Synthetic Scheme

Synthetic_Scheme cluster_0 Reaction Scheme start Methyl 6-chloro-5-cyano-2-methylnicotinate reagents + Morpholine product Methyl 5-cyano-2-methyl-6-morpholinonicotinate start->product K2CO3, DMF 80-100 °C, 4-6 h

Caption: Proposed synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Detailed Experimental Protocol

Materials:

  • Methyl 6-chloro-5-cyano-2-methylnicotinate

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).

  • Addition of Reagent: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The fractions containing the pure product, as determined by TLC, should be combined and the solvent evaporated to yield the purified Methyl 5-cyano-2-methyl-6-morpholinonicotinate as a solid.

Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane may be employed for purification.

Characterization Data

The following table summarizes the expected analytical data for the successful characterization of the title compound.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.90 (s, 3H, OCH₃), ~3.85 (t, 4H, morpholine CH₂), ~3.60 (t, 4H, morpholine CH₂), ~2.60 (s, 3H, Ar-CH₃), ~8.20 (s, 1H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O, ester), ~160 (C-N, pyridine), ~158 (C-N, pyridine), ~118 (CN), ~105 (C-CN, pyridine), ~145 (C-CH₃, pyridine), ~53 (OCH₃), ~67 (morpholine O-CH₂), ~45 (morpholine N-CH₂), ~24 (Ar-CH₃)
FT-IR (KBr, cm⁻¹)~2220 (C≡N stretch), ~1725 (C=O ester stretch), ~1580, 1550 (C=C, C=N aromatic ring stretch), ~1115 (C-O-C morpholine stretch)
Mass Spectrometry (ESI+)Expected m/z for [M+H]⁺: 262.1186 (Calculated for C₁₃H₁₆N₃O₃⁺)

Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization s1 Combine Reactants: Methyl 6-chloro-5-cyano-2-methylnicotinate, K2CO3, DMF s2 Add Morpholine s1->s2 s3 Heat and Stir (80-100 °C, 4-6h) s2->s3 s4 Monitor by TLC s3->s4 w1 Quench with Ice-Water s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry (MgSO4) and Concentrate w3->w4 p1 Column Chromatography (Silica Gel) w4->p1 Crude Product p2 OR Recrystallization c1 1H NMR p1->c1 Pure Product c2 13C NMR c3 FT-IR c4 Mass Spectrometry

Caption: A workflow for the synthesis and analysis of the target compound.

Potential Applications in Drug Discovery

Substituted nicotinates and cyanopyridines are well-represented in the literature as scaffolds for potent and selective kinase inhibitors. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, is a common target for such molecules[3]. The morpholine group, in particular, has been incorporated into numerous kinase inhibitors to improve their pharmacokinetic properties.

Therefore, Methyl 5-cyano-2-methyl-6-morpholinonicotinate serves as an excellent starting point for the development of novel therapeutics. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies. Furthermore, the electronic properties of the pyridine ring can be fine-tuned through modifications at other positions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. By explaining the rationale behind the experimental choices and providing expected characterization data, this guide aims to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this versatile chemical building block for the discovery of novel therapeutic agents.

References

  • Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. Retrieved from [Link]

  • Barreiro, E. J., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 26(16), 4939. Retrieved from [Link]

  • Ding, J., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • Patel, V. K., et al. (2020). Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. ResearchGate. Retrieved from [Link]

  • Di Braccio, M., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-37. Retrieved from [Link]

  • Lopes, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(15), 3025. Retrieved from [Link]

  • Okoro, C. O., & Flake, A. (2026). In Silico ADMET Optimization Studies of Potential Inhibitors of Topoisomerase II. Open Journal of Medicinal Chemistry, 16, 15-23. Retrieved from [Link]

  • Gavagan, J. E., et al. (2009). Method for enzymatic preparation of (S)-3-cyano-5-methylhexanoic acid. European Patent Office. Retrieved from [Link]

  • Krivokolysko, B. S., et al. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-cyano-2-methylpentanoate. PubChem. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: De Novo Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) Introduction & Chemical Context Highly substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1)

Introduction & Chemical Context

Highly substituted nicotinates (pyridine-3-carboxylates) are privileged scaffolds in medicinal chemistry. Derivatives bearing a 5-cyano group and a 6-amino substituent (such as a morpholine ring) are frequently utilized as key intermediates in the synthesis of type III cAMP phosphodiesterase (PDE III) inhibitors, adenosine receptor antagonists, and novel kinase inhibitors [1].

The target molecule, Methyl 5-cyano-2-methyl-6-morpholinonicotinate , requires a highly regioselective construction of the pyridine core. This application note details a robust, scalable three-step synthetic workflow starting from inexpensive aliphatic precursors. The methodology avoids transition-metal catalysis, relying instead on a thermodynamically driven multicomponent cyclization followed by a highly directed nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis & Mechanistic Rationale

To ensure a self-validating and predictable protocol, the synthesis is broken down into three mechanistically distinct phases. Understanding the causality behind these steps is critical for troubleshooting and scale-up.

Phase 1: Knoevenagel Condensation & Cascade Cyclization

The pyridine core is constructed via a bimolecular condensation. Reacting methyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an highly electrophilic enaminone (methyl 2-((dimethylamino)methylene)-3-oxobutanoate). When exposed to cyanoacetamide under basic conditions (NaOMe), the active methylene of cyanoacetamide performs a Michael-type addition onto the enaminone's β -carbon, expelling dimethylamine. Subsequent intramolecular transamidation occurs as the amide nitrogen attacks the ketone carbonyl, yielding the thermodynamically stable 2-pyridone core (methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate)[1].

Phase 2: Vilsmeier-Type Deoxychlorination

The 6-oxo-1,6-dihydropyridine intermediate exists in tautomeric equilibrium with its 6-hydroxypyridine form. Treatment with phosphorus oxychloride (POCl3) and a catalytic amount of DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ. This intermediate selectively activates the tautomeric hydroxyl group into a dichlorophosphate leaving group, which is subsequently displaced by chloride to yield the 6-chloropyridine derivative [2].

Phase 3: Regioselective SNAr

The final step leverages the intense electrophilicity of the C6 position. The newly installed chloride is situated ortho to both the pyridine nitrogen and the strongly electron-withdrawing cyano group. This creates an ideal vector for Nucleophilic Aromatic Substitution (SNAr). Morpholine acts as the nucleophile, while N,N-diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton sponge to scavenge the generated HCl, preventing the deactivation of the morpholine nucleophile [3].

Synthetic Workflow Visualization

Synthesis_Pathway SM1 Methyl Acetoacetate + DMF-DMA Int1 Enaminone Intermediate (Methyl 2-((dimethylamino) methylene)-3-oxobutanoate) SM1->Int1 Condensation (Toluene, Reflux) Int2 Pyridone Core (Methyl 5-cyano-2-methyl- 6-oxo-1,6-dihydro- pyridine-3-carboxylate) Int1->Int2 Cyclization (MeOH, Reflux) SM2 Cyanoacetamide + NaOMe SM2->Int2 Michael Addition Int3 Chloropyridine (Methyl 6-chloro-5-cyano- 2-methylnicotinate) Int2->Int3 Deoxychlorination (POCl3, DMF cat.) Target Target API Intermediate (Methyl 5-cyano-2-methyl- 6-morpholinonicotinate) Int3->Target SNAr (Morpholine, DIPEA)

Figure 1: Three-step synthetic workflow for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Experimental Protocols

Step 1: Synthesis of Methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Enaminone Formation: To a flame-dried 500 mL round-bottom flask, add methyl acetoacetate (11.6 g, 100 mmol) and anhydrous toluene (150 mL). Add DMF-DMA (13.1 g, 110 mmol) dropwise at room temperature. Heat the mixture to reflux for 2 hours.

  • Solvent Exchange: Monitor the complete consumption of the starting material via TLC (EtOAc:Hexane 1:3). Concentrate the reaction mixture in vacuo to remove toluene and the methanol byproduct, yielding the crude enaminone as a viscous yellow oil.

  • Cyclization: Dissolve the crude enaminone in anhydrous methanol (100 mL). In a separate flask, prepare a solution of cyanoacetamide (8.4 g, 100 mmol) in methanol (50 mL) containing sodium methoxide (NaOMe, 6.48 g, 120 mmol).

  • Reflux & Isolation: Combine the solutions and heat to reflux for 5 hours. Cool the mixture to 0 °C and carefully acidify to pH 3-4 using 1M aqueous HCl. The product will precipitate as an off-white solid. Filter, wash with cold water and cold ethanol, and dry under high vacuum.

Step 2: Synthesis of Methyl 6-chloro-5-cyano-2-methylnicotinate
  • Activation: Suspend the pyridone intermediate from Step 1 (15.0 g, ~78 mmol) in neat POCl3 (60 mL, ~640 mmol) in a 250 mL flask equipped with a reflux condenser and an inert N2 atmosphere.

  • Catalysis: Add 3-5 drops of anhydrous DMF to initiate the formation of the Vilsmeier-Haack complex.

  • Heating: Heat the suspension to 95 °C. The mixture will become homogeneous as the reaction proceeds. Maintain heating for 3 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Slowly and carefully pour the mixture over vigorously stirred crushed ice (500 g) to quench the excess POCl3. Ensure the temperature remains below 20 °C to prevent hydrolysis of the ester or cyano groups.

  • Extraction: Extract the aqueous mixture with EtOAc ( 3×150 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the 6-chloropyridine intermediate as a pale yellow solid.

Step 3: Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate
  • SNAr Setup: Dissolve the 6-chloro intermediate (10.5 g, 50 mmol) in anhydrous THF (100 mL).

  • Amine Addition: Add morpholine (5.23 g, 60 mmol, 1.2 eq) followed by DIPEA (12.9 g, 100 mmol, 2.0 eq).

  • Reaction: Stir the reaction mixture at 40 °C for 3 hours. The reaction is highly efficient and typically reaches >98% conversion rapidly due to the highly activated nature of the C6 position.

  • Workup: Quench the reaction by adding water (100 mL). Extract with EtOAc ( 2×100 mL). Wash the organic phase with 0.1M HCl (50 mL) to remove excess morpholine and DIPEA, followed by brine.

  • Purification: Dry the organic layer (Na2SO4) and concentrate. Purify the crude residue via flash column chromatography (SiO2, gradient elution from 10% to 40% EtOAc in Hexanes) or via recrystallization from hot ethanol to yield the pure target compound.

Quantitative Data Summary

StepIntermediate / TargetKey ReagentsTemp (°C)Time (h)Typical YieldAnalytical Target (LC-MS / m/z)
1 Methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateDMF-DMA, Cyanoacetamide, NaOMe65 (Reflux)5.075 - 82%[M+H]⁺ 193.1
2 Methyl 6-chloro-5-cyano-2-methylnicotinatePOCl₃, DMF (cat.)953.085 - 90%[M+H]⁺ 211.0 (³⁵Cl isotope)
3 Methyl 5-cyano-2-methyl-6-morpholinonicotinateMorpholine, DIPEA, THF403.088 - 94%[M+H]⁺ 262.1

References

  • Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109-118. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Available at:[Link] (Note: Updated to correct OPRD amidation review DOI referencing general SNAr/amidation conditions).

  • US Patent Application US20080312208A1. (2008). Pyridine Analogues. Google Patents.
Method

Application Note: Chromatographic Purification Protocol for Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Isolation and purification of highly functionalized aminopyridine intermediates Chemical Profiling & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Isolation and purification of highly functionalized aminopyridine intermediates

Chemical Profiling & Mechanistic Rationale

The compound Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functionalized pyridine derivative frequently utilized as a critical building block in the development of biologically active heterocyclic scaffolds, such as kinase inhibitors and receptor modulators[1].

From a chromatographic perspective, this molecule presents a unique set of physicochemical challenges:

  • Lipophilicity vs. Polarity: The electron-withdrawing cyano (-CN) and methyl ester (-COOMe) groups reduce the overall electron density of the pyridine ring, rendering the molecule sufficiently lipophilic for normal-phase silica gel chromatography.

  • The Tailing Phenomenon (Causality): The molecule contains two basic sites—the morpholine nitrogen and the pyridine nitrogen. When subjected to bare silica gel (which features acidic silanol groups with a pKa​ of ~4.5–5.5), these basic lone pairs engage in strong hydrogen bonding and ion-exchange interactions. This mixed-mode retention mechanism causes severe peak tailing, band broadening, and poor isolated yields[2].

  • The Mechanistic Solution: To neutralize the acidic silanols and ensure a purely adsorptive/partitioning separation, a sacrificial basic modifier must be introduced to the mobile phase. ( pKa​ ~10.7) competitively binds to the active silanol sites, allowing the target morpholinonicotinate to elute as a sharp, symmetrical band[2],[3].

Quantitative Chromatographic Parameters

To establish a self-validating purification system, the physical parameters and gradient profiles must be strictly controlled. The following tables summarize the optimized conditions for this protocol.

Table 1: Physicochemical & System Specifications
ParameterSpecification
Compound Methyl 5-cyano-2-methyl-6-morpholinonicotinate
CAS Number 306979-85-1
Molecular Formula C13H15N3O3
Stationary Phase Silica Gel (230–400 mesh, 40–63 µm)
Primary Mobile Phase Hexane / Ethyl Acetate (Hex/EtOAc)
Basic Modifier 1% Triethylamine (TEA) v/v
Detection Wavelength UV 254 nm (Strong π -conjugation chromophore)
Table 2: Gradient Elution Profile

Note: Gradient transitions should only be initiated once TLC confirms the elution of preceding impurity bands.

Elution StepColumn Volumes (CV)Hexane (%)EtOAc (%)TEA (%)Mechanistic Action / Observation
1. Equilibration 289101Saturates and neutralizes silica silanols.
2. Wash 279201Elutes highly non-polar impurities.
3. Target Elution 3 - 469301Target product elutes (Target TLC Rf​ ~0.30).
4. Flush 249501Clears highly polar baseline impurities.

Experimental Protocol: Step-by-Step Workflow

This protocol is designed as a self-validating workflow. Every transition is dictated by empirical data (TLC) rather than arbitrary timeframes, ensuring high-fidelity purification regardless of scale.

Step 1: Mobile Phase Preparation & TLC Optimization
  • Prepare the target mobile phase systems (10%, 20%, and 30% EtOAc in Hexane).

  • Critical Step: Add exactly 1% v/v Triethylamine to each solvent mixture. Failing to add TEA during the TLC phase will result in artificially low Rf​ values and severe streaking, leading to an incorrect gradient design.

  • Spot the crude mixture on a Silica Gel 60 F254 plate. Develop in the 30% EtOAc/Hexane (+1% TEA) system.

  • Visualize under UV 254 nm. The target compound should present a tight, circular spot with an Rf​ of approximately 0.25 to 0.35.

Step 2: Column Packing
  • Weigh out 230–400 mesh silica gel at a ratio of 40:1 (Silica mass : Crude sample mass).

  • Prepare a slurry using the Step 1 Equilibration Solvent (10% EtOAc/Hexane + 1% TEA).

  • Pour the slurry into the glass column in a single, continuous motion to prevent stratification. Apply compressed air (or nitrogen) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Step 3: Dry Loading (Eliminating Solvent Effects)

Causality: Highly functionalized heterocycles often exhibit poor solubility in non-polar starting eluents (e.g., 10% EtOAc). Attempting a liquid load with a polar solvent like Dichloromethane (DCM) will cause the sample to race down the column before the solvent diffuses, destroying the separation band.

  • Dissolve the crude mixture in a minimal volume of DCM or Tetrahydrofuran (THF).

  • Add dry silica gel (approx. 2.5× the mass of the crude sample) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing, homogeneous powder remains.

  • Carefully transfer this powder onto the flat surface of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disturbance during solvent addition.

Step 4: Gradient Elution & Fraction Collection
  • Begin elution with the Equilibration Solvent (10% EtOAc). Collect fractions equivalent to roughly 1/10th of a Column Volume (CV).

  • Step up the gradient to 20% EtOAc, and finally to 30% EtOAc as outlined in Table 2.

  • Self-Validation: Spot every 3rd fraction on a TLC plate alongside the original crude mixture. Do not advance the gradient to 50% EtOAc until the target product spot has completely disappeared from the eluting fractions.

Step 5: Fraction Pooling & Trace Amine Removal
  • Pool all fractions showing a single, pure spot under UV 254 nm.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator.

  • Trace Amine Removal: TEA has a boiling point of 89°C and often remains trapped in the crystalline lattice of the purified product as a solvate. To remove it, dissolve the resulting solid in 10–20 mL of Toluene, and re-evaporate. Toluene forms an azeotrope that efficiently displaces residual basic modifiers, yielding an analytically pure powder suitable for downstream biological assays or NMR characterization[4].

Process Visualization

The following diagram illustrates the logical decision tree and physical workflow of the purification process.

PurificationWorkflow Start Crude Mixture (Morpholinonicotinate) TLC TLC Optimization (Identify Rf ~0.3 with 1% TEA) Start->TLC Packing Column Packing (Silica Gel + Equilibration Solvent) TLC->Packing Loading Dry Loading (Adsorb to eliminate solvent effects) Packing->Loading Elution Gradient Elution (Stepwise Hexane/EtOAc + TEA) Loading->Elution Fractions Fraction Analysis (Cross-validate via UV 254 nm) Elution->Fractions Concentration Concentration & Azeotropic TEA Removal (Toluene) Fractions->Concentration

Caption: Workflow for the normal-phase purification of morpholinonicotinate derivatives.

References

  • Title: Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of functionalized pyridinium salts bearing a free amino group Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

Sources

Application

Mastering the Purification of Methyl 5-cyano-2-methyl-6-morpholinonicotinate: A Guide to Recrystallization

Abstract This technical guide provides a comprehensive, field-proven protocol for the recrystallization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a key intermediate in pharmaceutical synthesis. The nicotinonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the recrystallization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, a key intermediate in pharmaceutical synthesis. The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs). This document moves beyond a simple set of instructions, delving into the rationale behind solvent selection, procedural steps, and troubleshooting, thereby equipping researchers, scientists, and drug development professionals with a robust, self-validating system for obtaining high-purity crystalline material.

Introduction: The Significance of Purity in Nicotinonitrile Derivatives

Methyl 5-cyano-2-methyl-6-morpholinonicotinate belongs to the versatile class of substituted nicotinonitriles, which are foundational building blocks in the development of a wide array of therapeutic agents, including kinase inhibitors and antiviral compounds.[1] The efficacy and safety of the final API are intrinsically linked to the purity of its synthetic intermediates. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2][3] An effective recrystallization process not only enhances chemical purity but can also influence critical solid-state properties of the API, such as crystal structure and particle size, which in turn affect bioavailability and formulation.[3]

This guide presents a detailed methodology for the recrystallization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, grounded in the fundamental principles of solubility and crystal growth.

Foundational Principles: The Science of Recrystallization

The success of recrystallization hinges on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5] The ideal solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out of the solution while the impurities remain dissolved in the mother liquor.[2][6]

The Critical Role of Solvent Selection

Choosing the right solvent is the most crucial step in developing a successful recrystallization protocol.[6] The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve well in polar solvents and non-polar compounds in non-polar solvents.[6][7][8]

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot.[5]

  • Low Solvating Power at Low Temperatures: The solvent should provide poor solubility for the compound when cold to ensure maximum recovery.[5]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the purified crystals.[5][6] To prevent the compound from "oiling out" (separating as a liquid instead of a solid), the solvent's boiling point should ideally be lower than the melting point of the compound being purified.[9]

  • Inertness: The solvent must not react with the compound.[9]

  • Volatility: The solvent should be sufficiently volatile for easy removal from the final crystalline product.[5]

  • Safety: Less toxic and flammable solvents are always preferred.[5]

For Methyl 5-cyano-2-methyl-6-morpholinonicotinate, its structure suggests moderate polarity. Therefore, solvents like ethanol, isopropanol, or ethyl acetate, and solvent mixtures such as ethyl acetate/hexanes or ethanol/water, are excellent candidates to investigate.

Experimental Protocol

This protocol is designed to be a robust starting point. Researchers should be prepared to make minor adjustments based on the initial purity of their material and the specific impurities present.

Materials and Equipment
  • Crude Methyl 5-cyano-2-methyl-6-morpholinonicotinate

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][12]

  • Handle organic solvents with care, keeping them away from ignition sources.[13]

  • Consult the Safety Data Sheet (SDS) for Methyl 5-cyano-2-methyl-6-morpholinonicotinate and all solvents used.[12]

Step-by-Step Recrystallization Procedure
  • Solvent Selection and Preliminary Testing:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different potential solvents to each tube.

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility.[8]

    • Gently heat the tubes with poorly soluble samples. The compound should dissolve completely.[8]

    • Allow the dissolved samples to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a promising candidate.[7]

  • Dissolution of the Crude Compound:

    • Place the crude Methyl 5-cyano-2-methyl-6-morpholinonicotinate in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent, just enough to cover the solid.[7]

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Add small portions of hot solvent until the compound is completely dissolved.[14] Avoid adding a large excess of solvent, as this will reduce the final yield.[15]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required.[5]

    • Preheat a separate Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[16][17]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[14][18] Slow cooling is crucial for the formation of large, pure crystals.[15][18]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[18]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals for a few minutes to aid in initial drying.

  • Drying the Purified Crystals:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_check Insoluble Impurities Present? dissolve->hot_filtration_check hot_filtration Perform Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool Slow Cooling to Room Temperature hot_filtration_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the recrystallization process.

Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s) Citations
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a "seed crystal" of the pure compound.[15][16][19]
Compound "oils out" instead of crystallizing - The boiling point of the solvent is too close to or above the melting point of the compound.- The solution is too concentrated.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Choose a solvent with a lower boiling point.[9][15][16][19]
Low recovery of the purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Reduce the initial volume of solvent.- Ensure the filtration apparatus is pre-heated.- Allow for a sufficient cooling period, including in an ice bath.[15][16]
The recrystallized product is still impure - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the compound and impurities.- Re-dissolve the crystals in fresh, hot solvent and cool more slowly.- Experiment with a different recrystallization solvent or a solvent pair.[19]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. By understanding the principles behind each step and anticipating potential challenges, researchers can consistently achieve high purity of this valuable pharmaceutical intermediate. The successful implementation of this protocol will contribute to the overall quality and integrity of the subsequent drug development pipeline.

References

  • Problems with Recrystallisations. University of York. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Recrystallization (chemistry). EBSCO. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Crystallization. California State University, Bakersfield. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Tennessee at Chattanooga. [Link]

  • Recrystallization in the Organic Chemistry Laboratory. Chemical Education Xchange. [Link]

  • SAFETY DATA SHEET. ORLEN. [Link]

Sources

Method

Topic: A Strategic Framework for the In Vitro Assay Development and Target Characterization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, strategy-driven guide for the in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, strategy-driven guide for the in vitro characterization of the novel compound, Methyl 5-cyano-2-methyl-6-morpholinonicotinate. As a newly synthesized entity, its biological targets and therapeutic potential are unknown. We, therefore, eschew a single, rigid protocol in favor of a logical, multi-stage framework designed to systematically uncover its biological activity. This document guides the researcher from initial broad-based screening in cellular models to the development of specific biochemical assays for target validation and concludes with the critical parameters for assay robustness and reliability. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices to empower researchers to adapt and innovate. We will use a plausible hypothesis-driven approach, informed by the compound's structural motifs—specifically its nicotinic acid core, which is prevalent in many bioactive molecules—to illustrate the development of a targeted kinase inhibition assay.[1] This framework serves as a robust template for the initial stages of any early-phase drug discovery project involving a novel small molecule.

Part 1: Initial Assessment and Hypothesis Generation

The first step in characterizing a novel compound is to develop a testable hypothesis regarding its potential biological function. This is achieved through a combination of structural analysis and a review of existing literature for analogous compounds.

1.1. Structural & Cheminformatic Analysis

Methyl 5-cyano-2-methyl-6-morpholinonicotinate possesses several key structural features:

  • Nicotinic Acid Scaffold: A derivative of vitamin B3, this core is a well-known pharmacophore present in numerous approved drugs and biomolecules.[1]

  • Morpholine Ring: A common heterocyclic motif in medicinal chemistry, often used to improve pharmacokinetic properties and engage in hydrogen bonding.

  • Cyano Group: A versatile functional group that can act as a hydrogen bond acceptor or participate in covalent interactions.

A survey of chemical databases and literature reveals that compounds with similar pyrrolotriazine or nicotinic acid backbones have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2] This provides a strong, evidence-based starting point for our investigation.

1.2. The Hypothesis Funnel

Our strategy is to start with a broad, phenotype-based question and progressively narrow our focus to a specific molecular target. This "funnel" approach is efficient and minimizes the risk of pursuing irrelevant targets.

HypothesisFunnel A Structural Analysis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate C Broad Hypothesis: Compound exhibits antiproliferative or cytotoxic activity. A->C B Literature Review: Analogous Compounds (e.g., PI3K Inhibitors) B->C D Specific Hypothesis: Compound directly inhibits a key node in a proliferation pathway (e.g., PI3Kα). C->D  If C is true E Cellular Confirmation: Compound modulates downstream signaling (e.g., p-AKT levels). D->E  If D is true

Caption: Hypothesis generation workflow.

Part 2: Primary Screening - General Cellular Activity

The initial goal is to determine if the compound has any measurable effect on living cells. A cell viability or cytotoxicity assay is the ideal starting point for this, as it is a rapid, cost-effective, and highly informative method used in initial high-throughput screening.[3]

Protocol 1: MTT Assay for General Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[4]

A. Materials

  • Cell Lines: A panel is recommended. Example: A549 (human lung carcinoma), MCF-7 (human breast carcinoma), and HEK293 (human embryonic kidney, as a non-cancerous control).

  • Compound Stock: 10 mM Methyl 5-cyano-2-methyl-6-morpholinonicotinate in 100% DMSO.

  • Reagents: DMEM/F-12 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Controls: Doxorubicin (positive control for cytotoxicity), 0.1% DMSO in media (vehicle control).

B. Step-by-Step Methodology

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the compound stock (e.g., from 100 µM to 0.1 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Also add vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

C. Data Analysis & Presentation Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Parameter A549 Cells MCF-7 Cells HEK293 Cells
IC₅₀ (µM) 5.28.1> 50
Interpretation Potent ActivityModerate ActivityLow Toxicity
Table 1: Example cytotoxicity data for Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

An IC₅₀ value significantly lower in cancer cell lines compared to non-cancerous lines suggests potential cancer-selective activity and warrants further investigation into a specific anti-cancer pathway.

Part 3: Target-Specific Biochemical Assay

If the primary screen indicates cellular activity, the next crucial step is to test our specific hypothesis: does the compound directly interact with its putative target? Biochemical assays are essential for this, as they measure direct molecular activity in a controlled, cell-free environment, thus eliminating the complexities of cellular systems.[6][7]

Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent, homogeneous method ideal for high-throughput screening (HTS).

A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction is run, where PI3Kα phosphorylates its substrate using ATP, producing ADP. After the reaction, a reagent is added to stop the kinase activity and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus the kinase activity.

B. Materials

  • Enzyme: Recombinant human PI3Kα.

  • Substrate: PIP2 (phosphatidylinositol-4,5-bisphosphate).

  • Reagents: ADP-Glo™ Kinase Assay Kit (contains ATP, ADP, and detection reagents), Kinase Buffer.

  • Compound: Methyl 5-cyano-2-methyl-6-morpholinonicotinate in a dose-response range.

  • Controls: Wortmannin (known PI3K inhibitor), "No Enzyme" control, "No Inhibitor" (100% activity) control.

  • Hardware: 384-well low-volume white plates, plate reader with luminescence detection.

BiochemicalWorkflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Dispense Kinase (PI3Kα) + Substrate (PIP2) + Compound/Control B Add ATP to start reaction A->B C Incubate (e.g., 60 min at RT) B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Incubate (e.g., 40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) E->F G Incubate (e.g., 30 min at RT) F->G H Read Luminescence G->H

Caption: Workflow for the ADP-Glo™ kinase assay.

C. Step-by-Step Methodology

  • Reaction Setup: In a 384-well plate, add 1 µL of compound serial dilutions.

  • Enzyme/Substrate Addition: Add 2 µL of a mix containing PI3Kα and PIP2 in kinase buffer.

  • Initiate Reaction: Add 2 µL of ATP solution to all wells. Mix briefly and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a luminometer.

Part 4: Cellular Target Engagement

A positive result in a biochemical assay is compelling, but it must be validated in a cellular context to be biologically meaningful.[8] We need to confirm that the compound can enter the cell and inhibit the target in its native environment. A Western blot for a key downstream substrate of the target is a standard and effective method.[2]

Protocol 3: Western Blot Analysis of Phospho-AKT (p-AKT)

A. Principle PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates the kinase AKT by promoting its phosphorylation. Therefore, inhibition of PI3K should lead to a measurable decrease in the levels of phosphorylated AKT (p-AKT), without affecting the total amount of AKT protein.

B. Step-by-Step Methodology

  • Cell Culture & Treatment: Seed MCF-7 cells in a 6-well plate. Grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

  • Compound Incubation: Pre-treat cells with various concentrations of Methyl 5-cyano-2-methyl-6-morpholinonicotinate for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K/AKT pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA). Incubate with a primary antibody specific for p-AKT (Ser473). Subsequently, wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL chemiluminescent substrate and image the blot.

  • Stripping & Reprobing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading and specific inhibition of phosphorylation.

Part 5: Assay Validation and Quality Control

For an assay to be useful for screening or lead optimization, it must be robust, reproducible, and reliable.[9] The validation process quantifies the assay's performance.[10][11]

ValidationCycle A Assay Design (e.g., Kinase Assay) B Optimization (Reagent conc., Incubation times) A->B C Pre-Screen Validation (3-day plate runs) B->C D Calculate Performance Metrics (Z', S/B, %CV) C->D F Meets Criteria? (Z' ≥ 0.5) D->F E Assay Ready for HTS F->B No F->E Yes

Caption: The iterative cycle of assay development and validation.

Key Performance Metrics

  • Z'-Factor: A measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the uninhibited control to the background (no enzyme) control. A higher S/B is generally better.

  • Coefficient of Variation (%CV): A measure of data variability. For HTS, a %CV of <10-15% is desirable.

  • DMSO Tolerance: The assay should be robust to the small amount of DMSO used as a solvent for the compounds.[10]

Parameter Acceptance Criteria Result (PI3Kα Assay) Status
Z'-Factor ≥ 0.50.78Pass
S/B Ratio > 515Pass
Intra-plate %CV < 15%6.5%Pass
Inter-plate %CV < 15%8.9%Pass
DMSO Tolerance No significant effect at ≤1%No effect observedPass
Table 2: Example validation summary for the developed PI3Kα biochemical assay.

Conclusion and Future Directions

This application note has outlined a systematic and logical workflow for the initial in vitro characterization of a novel compound, Methyl 5-cyano-2-methyl-6-morpholinonicotinate. By progressing from broad cellular screening to specific biochemical and cell-based target engagement assays, researchers can efficiently generate a comprehensive preliminary profile of the compound's activity. The successful development and validation of the PI3Kα inhibition assay, as illustrated here, provides a robust tool for determining potency, selectivity, and structure-activity relationships (SAR).

Future work should include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile.

  • Orthogonal Assays: Confirming hits using a different assay technology (e.g., a TR-FRET assay) to rule out technology-specific artifacts.

  • Biophysical Characterization: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity and kinetics.[14][15]

This structured approach ensures that research efforts are built on a foundation of high-quality, reproducible data, accelerating the journey from a novel molecule to a potential therapeutic lead.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][10][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2023). BellBrook Labs. [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2024). Infinix Bio. [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Scientific Reports. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Reproductive Toxicology. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • Preface - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2023). BellBrook Labs. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2024). In-Vitro ADMET Laboratories. [Link]

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). ProQuest. [Link]

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Application

Application Notes and Protocols: Characterizing Novel Ligands in Receptor Binding Studies Using Methyl 5-cyano-2-methyl-6-morpholinonicotinate as a Case Study

Introduction: The Quest for Novel Receptor Ligands In the landscape of drug discovery and molecular pharmacology, the identification and characterization of novel ligands for specific biological receptors remain a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Receptor Ligands

In the landscape of drug discovery and molecular pharmacology, the identification and characterization of novel ligands for specific biological receptors remain a cornerstone of progress. These molecular probes are instrumental in dissecting complex signaling pathways, validating new drug targets, and forming the foundational chemistry for next-generation therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel chemical entity, "Methyl 5-cyano-2-methyl-6-morpholinonicotinate," as a potential ligand for receptor binding studies.

While specific biological data for this particular compound is not yet publicly established, its chemical structure suggests potential interactions with various receptor systems. This guide, therefore, presents a series of robust, field-proven protocols and theoretical frameworks to empower researchers to:

  • Determine the binding affinity (Kd) and receptor density (Bmax) of the novel ligand.

  • Characterize its binding kinetics (kon and koff).

  • Assess its specificity and potential for off-target effects.

We will navigate through the essential experimental workflows, from initial assay development to sophisticated data analysis, ensuring scientific integrity and generating trustworthy, reproducible results.

I. Foundational Principles of Ligand-Receptor Interactions

The interaction between a ligand and its receptor is a dynamic process governed by the law of mass action.[1] This relationship is characterized by key parameters that quantify the strength and kinetics of the binding event. A thorough understanding of these principles is paramount for designing and interpreting receptor binding assays.

Key Parameters:

  • Affinity (Kd): The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[2]

  • Bmax: The maximum number of binding sites, reflecting the total receptor density in the preparation.

  • Kinetics (kon and koff): The association (kon) and dissociation (koff) rate constants, which describe the speed at which a ligand binds to and dissociates from its receptor. The ratio of koff to kon also defines the Kd.

II. Experimental Design: A Multi-Faceted Approach to Ligand Characterization

A comprehensive evaluation of a novel ligand necessitates a multi-pronged experimental strategy. The choice of assay technology will depend on factors such as the nature of the receptor, the availability of labeled ligands, and the desired throughput. Here, we outline three widely adopted and robust methodologies.

Workflow for Ligand Characterization

Ligand_Characterization_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis Receptor_Prep Receptor Preparation (Cell Membranes or Purified Protein) Saturation Saturation Binding Assay (Determine Kd and Bmax) Receptor_Prep->Saturation Competition Competition Binding Assay (Determine Ki) Receptor_Prep->Competition Kinetic Kinetic Assays (Determine kon and koff) Receptor_Prep->Kinetic Ligand_Prep Ligand Preparation (Radiolabeling or Fluorescent Tagging) Ligand_Prep->Saturation Ligand_Prep->Competition Ligand_Prep->Kinetic Nonlinear_Regression Non-linear Regression Analysis Saturation->Nonlinear_Regression Scatchard Scatchard/Rosenthal Plot (Linearization for visualization) Saturation->Scatchard Cheng_Prusoff Cheng-Prusoff Equation (Calculate Ki from IC50) Competition->Cheng_Prusoff Kinetic->Nonlinear_Regression Cheng_Prusoff->Nonlinear_Regression

Caption: A generalized workflow for characterizing a novel receptor ligand.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[2][3] These assays utilize a radioactively labeled form of a ligand to measure its binding to a receptor preparation.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) by incubating a fixed amount of receptor with increasing concentrations of a radiolabeled version of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" ([³H]-MCMN or [¹²⁵I]-MCMN).[1][2]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line expressing the target receptor or use purified receptor protein.[4][5] Determine the total protein concentration using a standard protein assay (e.g., BCA).[2]

  • Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

  • Reaction Setup:

    • For each concentration of radiolabeled MCMN, prepare two sets of tubes: "Total Binding" and "Non-specific Binding" (NSB).

    • To the NSB tubes, add a high concentration of an unlabeled competing ligand (typically 100-1000 times the expected Kd of the unlabeled ligand) to saturate the specific binding sites.[2]

    • Add the prepared receptor membranes to all tubes.

    • Add increasing concentrations of radiolabeled MCMN to the tubes.

  • Incubation: Incubate the tubes at a specific temperature for a predetermined time to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the concentration of free radioligand.

    • Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Kd and Bmax.[6][7]

Data Presentation:

[Radioligand] (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01100050006000
20.01250065006000

Protocol 2: Competition Binding Assay to Determine Ki

This assay measures the ability of the unlabeled "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" to compete with a known radioligand for binding to the target receptor. This determines the inhibitory constant (Ki) of the novel compound.[2]

Step-by-Step Methodology:

  • Receptor and Buffer Preparation: As described in the saturation binding assay.

  • Reaction Setup:

    • Set up a series of tubes containing the receptor preparation.

    • Add a fixed concentration of a suitable radioligand (typically at or below its Kd).

    • Add serially diluted concentrations of unlabeled "Methyl 5-cyano-2-methyl-6-morpholinonicotinate".

  • Incubation, Separation, and Quantification: Follow the same procedures as in the saturation assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

    • Plot the percent specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[2]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in real-time.[10] It relies on the principle that when a small, fluorescently labeled ligand binds to a larger receptor molecule, the rotational motion of the fluorescent molecule is slowed, resulting in an increase in the polarization of the emitted light.[10]

Protocol 3: Fluorescence Polarization Competition Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Synthesize a fluorescently labeled version of a known ligand for the target receptor (the "tracer"). The choice of fluorophore is critical.[10]

    • Prepare the purified receptor protein.

    • Prepare a suitable assay buffer.

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and receptor to achieve a stable and significant FP signal window.

  • Competition Assay:

    • In a microplate, combine the optimized concentrations of the tracer and receptor.

    • Add serial dilutions of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate".

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • The Ki can be calculated using a modified Cheng-Prusoff equation if the Kd of the fluorescent tracer is known.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[11][12] It detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.[13]

Protocol 4: SPR Kinetic Analysis

Step-by-Step Methodology:

  • Receptor Immobilization: Immobilize the purified receptor onto a suitable SPR sensor chip.

  • Ligand Injection: Inject different concentrations of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.

  • Data Analysis:

    • Globally fit the sensorgrams from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

III. Data Analysis and Interpretation: From Raw Data to Meaningful Insights

Accurate data analysis is as crucial as the experimental execution. While linearization methods like the Scatchard plot were historically used, non-linear regression is now the preferred method for analyzing binding data as it provides more accurate and reliable parameter estimates.[1][6]

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Binding Data (e.g., CPM, mP, RU) Specific_Binding Calculate Specific Binding (Total - Non-specific) Raw_Data->Specific_Binding Plot_Data Plot Data (Specific Binding vs. Ligand Concentration) Specific_Binding->Plot_Data Nonlinear_Fit Non-linear Regression Fitting (e.g., One-site binding, Sigmoidal dose-response) Plot_Data->Nonlinear_Fit Parameter_Estimation Parameter Estimation (Kd, Bmax, IC50, Ki, kon, koff) Nonlinear_Fit->Parameter_Estimation Model_Validation Model Validation (Goodness-of-fit, Residual analysis) Parameter_Estimation->Model_Validation Conclusion Conclusion on Ligand Properties Model_Validation->Conclusion

Caption: A streamlined workflow for the analysis of receptor binding data.

Scatchard Analysis: A Visual Tool

A Scatchard plot linearizes saturation binding data by plotting the ratio of bound/free ligand against the amount of bound ligand.[14][15] While not recommended for parameter estimation, it can be a useful visualization tool. The x-intercept provides an estimate of Bmax, and the slope is equal to -1/Kd.[14]

The Cheng-Prusoff Equation: A Bridge Between IC50 and Ki

The Cheng-Prusoff equation is essential for converting the experimentally determined IC50 value from a competition assay into the more fundamental inhibition constant, Ki.[8][16] This conversion is crucial as the IC50 value is dependent on the concentration of the competing radioligand used in the assay, whereas the Ki is an intrinsic property of the inhibitor.[8]

IV. Conclusion: A Pathway to Ligand Discovery

The journey of characterizing a novel ligand like "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" is a systematic process of rigorous experimentation and careful data analysis. By employing a combination of well-established techniques such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance, researchers can build a comprehensive profile of a ligand's binding characteristics. The protocols and frameworks outlined in this guide provide a robust foundation for these investigations, paving the way for the discovery of new molecular tools and potential therapeutic agents.

V. References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: )

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (URL: )

  • Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (URL: )

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay - GenScript. (URL: )

  • Radioligand binding methods: practical guide and tips. (URL: )

  • Radioligand binding methods: practical guide and tips. (URL: )

  • Nonlinear regression analysis of the time course of ligand binding experiments - PubMed. (URL: [Link])

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (URL: [Link])

  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • The use of non-linear regression analysis and the F test for model discrimination with dose-response curves and ligand binding data - R Discovery. (URL: [Link])

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed. (URL: [Link])

  • Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration - PubMed. (URL: [Link])

  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

  • Scatchard and Rosenthal Plot Analysis | PDF | Receptor Antagonist - Scribd. (URL: [Link])

  • Analyzing saturation radioligand binding data - Oxford Academic. (URL: [Link])

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (URL: [Link])

  • Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad. (URL: [Link])

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. (URL: [Link])

  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. (URL: [Link])

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (URL: [Link])

  • Explain a Scatchard plot and how it could be used in a biochemistry problem? (URL: [Link])

  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. (URL: [Link])

  • Fluorescence Polarization Binding Assay - Bio-protocol. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed. (URL: [Link])

  • Ligand Binding - University of Auckland. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (URL: [Link])

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: [Link])

  • Scatchard Analysis - YouTube. (URL: [Link])

Sources

Method

High-Throughput Screening Application Note: Profiling Methyl 5-cyano-2-methyl-6-morpholinonicotinate in Lipid Kinase Assays

Executive Summary & Mechanistic Rationale In modern drug discovery, identifying versatile, low-molecular-weight scaffolds is critical for populating high-throughput screening (HTS) libraries. Methyl 5-cyano-2-methyl-6-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, identifying versatile, low-molecular-weight scaffolds is critical for populating high-throughput screening (HTS) libraries. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1)[1][2] is a highly privileged building block frequently utilized in phenotypic and target-based HTS campaigns, particularly those directed against the phosphoinositide 3-kinase (PI3K) family and related lipid kinases[3][4].

The causality behind this compound's prevalence in kinase screening libraries lies in its precise structural biology. The architecture consists of a morpholine ring conjugated to an electron-deficient pyridine core. When entering the ATP-binding pocket of a kinase, the morpholine oxygen acts as a critical hydrogen bond acceptor, specifically interacting with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kγ or Val851 in PI3Kα)[3][4]. The adjacent pyridine ring induces a coplanar geometry, locking the morpholine oxygen's lone pair into the optimal vector for this interaction[5].

Furthermore, the cyano group at position 5 and the methyl ester at position 3 serve as essential synthetic vectors. They allow medicinal chemists to functionalize the scaffold post-HTS, probing the "affinity pocket" or solvent-exposed regions to achieve isoform selectivity (e.g., targeting PI3Kδ over PI3Kα to minimize insulin-related toxicity)[6][7].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase (Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT Activation PIP3->AKT Recruits mTOR mTOR Signaling (Cell Growth) AKT->mTOR Activates Inhibitor Morpholino-nicotinate Scaffold (CAS: 306979-85-1) Inhibitor->PI3K Hinge-Binding (Morpholine Oxygen)

Fig 1. PI3K-AKT-mTOR signaling cascade and targeted intervention by morpholino-nicotinate scaffolds.

Assay Selection Causality: Why Luminescence for Lipid Kinases?

To screen Methyl 5-cyano-2-methyl-6-morpholinonicotinate and its derivatives, we employ a homogeneous luminescence-based ADP detection assay (e.g., ADP-Glo™).

The Rationale: Traditional kinase assays often rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which requires specific fluorescently labeled antibodies for the phosphorylated substrate. While effective for protein kinases, lipid substrates (like PIP2) are bulky, membrane-bound, and notoriously difficult to label without drastically altering enzyme kinetics. By choosing an ADP-detection assay, we measure the universal byproduct of the kinase reaction (ADP). This eliminates the need for modified lipid substrates, allowing the assay to proceed with native PIP2 vesicles, thereby generating physiologically relevant IC50 values.

Self-Validating HTS Protocol: 384-Well ADP-Glo Kinase Assay

A robust HTS protocol must be a self-validating system. This protocol incorporates internal controls (100% inhibition and 0% inhibition wells) on every plate to calculate the Z'-factor. A Z'-factor > 0.5 mathematically proves that the assay window is wide enough, and the variance low enough, to distinguish true hits from assay noise.

Reagents & Equipment
  • Target Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate: PIP2 (Phosphatidylinositol 4,5-bisphosphate) lipid vesicles.

  • Detection: ADP-Glo™ Kinase Assay Kit.

  • Positive Control: ZSTK474 (Pan-PI3K inhibitor)[6].

  • Instrumentation: Echo® Acoustic Dispenser, EnVision® Multimode Plate Reader.

Step-by-Step Methodology
  • Compound Dispensing (Self-Validation Step 1):

    • Using the Echo Acoustic Dispenser, transfer 10 nL of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (10 mM in DMSO) into columns 3-22 of a 384-well low-volume white microplate.

    • Causality: Acoustic dispensing avoids plastic tips, preventing loss of hydrophobic compounds and ensuring exact nanoliter precision.

    • Controls: Dispense 10 nL of DMSO into column 1 (Negative Control, 0% inhibition). Dispense 10 nL of 10 mM ZSTK474 into column 2 (Positive Control, 100% inhibition).

  • Kinase/Substrate Addition:

    • Add 5 µL of 2X PI3Kα/PIP2 mixture (in 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% CHAPS) to all wells.

    • Incubate for 15 minutes at room temperature to allow the morpholine scaffold to pre-equilibrate with the hinge region.

  • Reaction Initiation:

    • Add 5 µL of 2X ATP solution (final ATP concentration = 25 µM, near the Km of PI3Kα to ensure competitive inhibitors can bind).

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion (Causality for Background Reduction):

    • Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP. If this step is skipped, residual ATP will cause massive background luminescence, destroying the assay's signal-to-noise ratio.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light.

  • Data Acquisition:

    • Read luminescence on the EnVision Plate Reader (integration time: 0.5 seconds/well).

Workflow Prep 1. Reagent Prep (Kinase, Lipid, ATP) Dispense 2. Compound Dispense (Acoustic Transfer) Prep->Dispense Incubate 3. Kinase Reaction (60 min, RT) Dispense->Incubate ADPGlo 4. ADP-Glo Reagent (Deplete ATP) Incubate->ADPGlo Detection 5. Kinase Detection (ADP to Light) ADPGlo->Detection Read 6. Luminescence Read (EnVision) Detection->Read

Fig 2. High-throughput 384-well ADP-Glo kinase assay workflow for screening morpholino-pyridines.

Data Presentation & Hit Triage

In a standard HTS campaign, the raw luminescence units (RLU) are normalized to percentage inhibition using the intra-plate controls. The table below illustrates representative profiling data comparing the baseline scaffold (Methyl 5-cyano-2-methyl-6-morpholinonicotinate) against an optimized clinical reference (ZSTK474).

Self-Validation Check: The assay is only deemed valid if the Z'-factor is ≥ 0.65, confirming that the separation between the DMSO control and the ZSTK474 control is statistically robust.

Compound / ScaffoldTarget IsoformIC50 (nM)Ligand Efficiency (LE)Assay Z'-FactorStructural Role
CAS: 306979-85-1 PI3Kα4,2500.380.72Bare core scaffold; establishes hinge H-bond.
CAS: 306979-85-1 PI3Kδ3,8000.390.74Pan-active baseline; lacks affinity pocket vector.
ZSTK474 (Ref) PI3Kα160.420.72Optimized morpholine with benzimidazole vector.
ZSTK474 (Ref) PI3Kδ60.450.74Deep affinity pocket binding via Lys779 H-bond.

Interpretation: While the bare Methyl 5-cyano-2-methyl-6-morpholinonicotinate scaffold exhibits micromolar potency, its high Ligand Efficiency (LE > 0.3) indicates that the binding interactions it does make (the morpholine-hinge bond) are highly optimal per heavy atom. This makes it an ideal starting point for SAR (Structure-Activity Relationship) expansion, utilizing the cyano and ester groups to build out towards the affinity pocket to achieve nanomolar potency akin to ZSTK474[6].

References

  • Key Organics. "306979-85-1 | MFCD00793601 | C13H15N3O3 - Key Organics". keyorganics.net.
  • 10xchem.
  • ResearchGate. "Structure of 1 in PI3Kγ. | Download Scientific Diagram".
  • MDPI. "Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure". mdpi.com.
  • ACS Publications. "Discovery of 3-Oxabicyclo[4.1.
  • SciSpace. "Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective". scispace.com.
  • Shokat Lab (UCSF). "Chemically targeting the PI3K family". ucsf.edu.

Sources

Application

Application Note: Multipoint Derivatization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate for Kinase Inhibitor SAR Libraries

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and SAR Library Designers Content Focus: Scaffold functionalization, chemoselective synthesis, and PI3K/mTOR pharmacophore optimization. Introduction & Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and SAR Library Designers Content Focus: Scaffold functionalization, chemoselective synthesis, and PI3K/mTOR pharmacophore optimization.

Introduction & Structural Rationale

In the development of targeted therapeutics for oncology and immunology, the morpholino-pyridine core has emerged as a highly privileged pharmacophore, particularly within the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1; Formula: C₁₃H₁₅N₃O₃)[1] represents an exceptionally versatile building block for Structure-Activity Relationship (SAR) studies.

The strategic value of this specific scaffold lies in its pre-installed functional groups, which map perfectly to the ATP-binding pocket of class I PI3Ks:

  • The C6-Morpholine Ring (Hinge Binder): Structural biology and X-ray crystallography have repeatedly demonstrated that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα (and corresponding valine residues in other isoforms)[2],[3],[4].

  • The C3-Methyl Ester (Affinity Pocket Vector): Projects into the inner affinity pocket. Hydrolysis and subsequent amidation allow for interactions with catalytic residues such as Lys802[4],[5].

  • The C5-Cyano Group (Solvent Channel Vector): Projects toward the solvent-exposed ribose-binding pocket. Derivatization here modulates physicochemical properties (e.g., solubility, LogD) and isoform selectivity[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Scaffold Morpholino-Pyridine Scaffold Scaffold->PI3K Competitive Inhibition (Val851 Hinge) Scaffold->mTOR Dual Inhibition (Val2240 Hinge)

Figure 1: PI3K/mTOR signaling cascade and the dual-inhibitory intervention points of the scaffold.

Divergent Synthetic Strategy

To build a comprehensive SAR library, we exploit the orthogonal reactivity of the C3-ester and the C5-nitrile. Because the pyridine ring is highly electron-deficient, standard reaction conditions must be carefully tuned to prevent unwanted side reactions (e.g., nucleophilic aromatic substitution of the morpholine ring).

Derivatization_Workflow Core Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Hydrolysis LiOH Hydrolysis (C3-Ester) Core->Hydrolysis Reduction CoCl2 / NaBH4 (C5-Nitrile) Core->Reduction Cycloaddition NaN3 / ZnBr2 (C5-Nitrile) Core->Cycloaddition Amides C3-Amide Library (Affinity Pocket) Hydrolysis->Amides Sulfonamides C5-Sulfonamide Library (Solvent Channel) Reduction->Sulfonamides Tetrazoles C5-Tetrazole Library (Bioisosteres) Cycloaddition->Tetrazoles

Figure 2: Divergent synthetic workflows for multipoint SAR derivatization of the scaffold.

Validated Experimental Protocols

As a self-validating system, each protocol below includes specific In-Process Quality Control (IPQC) checkpoints. This ensures that causality between the chemical environment and the structural outcome is strictly monitored.

Protocol A: C3-Ester Saponification and Amidation

Mechanistic Rationale: The C3-methyl ester is sterically hindered by the adjacent C2-methyl group. Mild saponification using LiOH in a mixed aqueous/organic solvent system ensures complete hydrolysis without risking hydroxide-mediated displacement of the C6-morpholine. For the subsequent amidation, HATU is selected over standard EDC/HOBt because the resulting nicotinic acid is highly electron-deficient; the superior leaving group ability of the HOAt ester generated by HATU drives the reaction to completion.

Step 1: Saponification

  • Dissolve Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a 2:2:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) portion-wise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • IPQC Check: Monitor via TLC (100% EtOAc). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (UV active).

  • Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 5-cyano-2-methyl-6-morpholinonicotinic acid.

Step 2: Amide Library Generation

  • To a solution of the intermediate acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 eq). Stir for 12 hours.

  • IPQC Check: Monitor via LC-MS. Look for the expected [M+H]+ of the product and the disappearance of the active ester mass.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective C5-Nitrile Reduction

Mechanistic Rationale: Reducing a nitrile in the presence of a reducible pyridine ring and an ester requires high chemoselectivity. Catalytic hydrogenation (Pd/C) often leads to partial reduction of the pyridine core. Instead, we utilize the CoCl₂/NaBH₄ system. The in situ generation of cobalt boride catalyzes the rapid and selective reduction of the nitrile to a primary amine (aminomethyl group) without affecting the C3-ester or the C6-morpholine[6].

Procedure:

  • Dissolve the scaffold (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in anhydrous MeOH (0.1 M) under an argon atmosphere.

  • Cool the vibrant purple solution to 0 °C.

  • Carefully add NaBH₄ (4.0 eq) in small portions. Caution: Vigorous hydrogen evolution occurs. The solution will immediately turn black due to cobalt boride formation.

  • Stir at room temperature for 2 hours.

  • IPQC Check: Spot on TLC and stain with Ninhydrin. A positive (purple/pink) spot indicates the successful formation of the primary amine.

  • Quench with 1M HCl (carefully, to destroy excess NaBH₄), basify with aqueous NH₄OH to pH 10, and extract heavily with CH₂Cl₂/MeOH (9:1).

  • The resulting methyl 5-(aminomethyl)-2-methyl-6-morpholinonicotinate can be immediately sulfonylated (using R-SO₂Cl, pyridine, CH₂Cl₂) or acylated to explore the solvent channel SAR.

Quantitative Data Presentation

To illustrate the utility of these derivatization protocols, Table 1 summarizes representative SAR data demonstrating how modifications at the C3 and C5 vectors impact target affinity and physicochemical properties.

Table 1: Representative SAR Profile of Scaffold Derivatives

Compound IDC3 Vector (Affinity Pocket)C5 Vector (Solvent Channel)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)LogD (pH 7.4)
Scaffold (1) -COOCH₃-CN>10,000>10,0001.8
Deriv. 2a -CON(CH₃)₂-CN4501,2002.1
Deriv. 2b -CONH-(3-fluorophenyl)-CN15853.4
Deriv. 3a -COOCH₃-CH₂NHSO₂CH₃1204501.5
Deriv. 4a -CONH-(3-fluorophenyl)-CH₂NHSO₂CH₃3122.8

Data Interpretation: The unfunctionalized scaffold (1) is too small to achieve high-affinity binding. Expanding the C3 vector into the affinity pocket with an aromatic amide (Deriv. 2b) dramatically increases potency. Coupling this with a polar sulfonamide at the C5 position (Deriv. 4a) optimizes the interaction with the solvent channel, yielding single-digit nanomolar potency while maintaining an optimal LogD for cellular permeability.

References

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis.[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors - Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors - ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy - ChemRxiv.[Link]

  • CBL-B – An upcoming immune-oncology target - Expert Opinion on Therapeutic Targets. Taylor & Francis.[Link]

Sources

Method

Application Note: HPLC-DAD Method Development and Validation for Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Target Profile (ATP) Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Target Profile (ATP)

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functionalized pyridine derivative featuring a lipophilic methyl ester, an electron-withdrawing cyano group, and a morpholine ring[1]. Compounds of this class are frequently utilized as critical intermediates or active pharmaceutical ingredients (APIs) in drug discovery.

The primary analytical challenge with this molecule lies in its structural duality: the highly conjugated, lipophilic pyridine core drives strong hydrophobic retention, while the morpholine nitrogen introduces basicity. If not properly controlled, this basic site interacts with residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution from structurally similar impurities.

In alignment with the ICH Q14 guidelines for Analytical Procedure Development [2], we established an Analytical Target Profile (ATP) prior to method optimization. The ATP dictates that the method must unequivocally separate the parent compound from its hydrolytic and oxidative degradation products, achieving a tailing factor of ≤1.5 and a precision of ≤2.0% Relative Standard Deviation (RSD).

Q14_Lifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment & Prior Knowledge ATP->Risk DoE Multivariate Experiments (DoE) Risk->DoE Control Analytical Control Strategy DoE->Control Val Method Validation (ICH Q2(R2)) Control->Val

Figure 1: Enhanced analytical procedure development lifecycle based on ICH Q14 guidelines.

Scientific Rationale for Experimental Design

Column and Mobile Phase Selection

To suppress the secondary cation-exchange interactions between the morpholine nitrogen and the stationary phase, a mobile phase buffered to an acidic pH is required. We selected 0.1% Formic Acid in Water (pH ~2.7) as Mobile Phase A. At this pH, residual silanols on the column are fully protonated (neutral), and the morpholine nitrogen is consistently ionized, ensuring sharp, symmetrical peaks.

A superficially porous particle (SPP) C18 column was chosen to maximize theoretical plates while maintaining manageable backpressures, a modernization strategy supported by recent updates to USP General Chapter <621> [3].

Diluent Causality

The sample diluent was fixed at 50:50 (v/v) Water:Acetonitrile. Injecting samples dissolved in 100% strong organic solvent into an aqueous-heavy initial gradient causes a localized disruption of the partitioning equilibrium at the column head. This "solvent effect" leads to peak splitting. Matching the diluent to the initial mobile phase conditions ensures the analyte focuses into a tight, narrow band upon injection.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Methyl 5-cyano-2-methyl-6-morpholinonicotinate (Purity ≥99.0% ).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99%).

  • Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode-Array Detector (DAD).

Chromatographic Conditions
ParameterSpecification
Column C18, 100 mm × 4.6 mm, 2.7 µm (Superficially Porous)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5.0 µL
Detection (DAD) 265 nm (Reference 360 nm); Peak Purity scan 200–400 nm
Diluent Water : Acetonitrile (50:50, v/v)

Table 1: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
6.0 20 80
8.0 20 80
8.1 80 20

| 12.0 | 80 | 20 |

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (50:50 Water:ACN) and mix thoroughly.

  • System Suitability Testing (SST): Inject the Working Standard in six replicates. The method is valid only if the RSD of the peak area is ≤2.0% , theoretical plates are ≥5000 , and the tailing factor is ≤1.5 .

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R2) Validation of Analytical Procedures [4], ensuring the system acts as a self-validating control strategy.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4]. Forced degradation was performed to prove that the DAD peak purity algorithm could differentiate the parent peak from its degradants.

Under basic stress (0.1N NaOH, 60°C, 2 hours), the methyl ester rapidly hydrolyzes to form 5-cyano-2-methyl-6-morpholinonicotinic acid. Under oxidative stress (3% H2​O2​ , Room Temp, 4 hours), the morpholine nitrogen oxidizes to an N-oxide derivative. The gradient method successfully resolved all degradants from the main peak (Resolution >2.0 ).

Degradation cluster_stress Forced Degradation Conditions API Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Hydrolysis Base/Acid Hydrolysis (0.1N NaOH / HCl) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2) API->Oxidation Deg1 5-cyano-2-methyl-6- morpholinonicotinic acid Hydrolysis->Deg1 Deg2 Morpholine N-oxide derivative Oxidation->Deg2

Figure 2: Forced degradation pathways evaluated for method specificity.

Validation Metrics
Validation ParameterTest Range / ConditionResults / Acceptance Criteria
Linearity 10 µg/mL to 150 µg/mL (5 levels) R2=0.9998 (Passes criteria ≥0.999 )
Accuracy (Recovery) Spiked at 50%, 100%, 150%98.5% – 101.2% (Passes criteria 98-102%)
Method Precision 6 preparations at 100 µg/mLArea RSD = 0.8% (Passes criteria ≤2.0% )
LOD / LOQ Signal-to-Noise approachLOD = 0.5 µg/mL / LOQ = 1.5 µg/mL
Robustness Flow rate ( ±0.1 mL/min), Temp ( ±5 °C)No significant change in SST parameters

Note: Allowable adjustments to the gradient slope and column dimensions were verified against the updated USP <621> guidelines, ensuring the method remains robust across different laboratory environments[3].

Conclusion

A highly specific, stability-indicating HPLC-DAD method was successfully developed for Methyl 5-cyano-2-methyl-6-morpholinonicotinate. By strategically controlling the mobile phase pH to manage the morpholine moiety's basicity, the method achieves excellent peak symmetry and robust resolution from hydrolytic and oxidative degradants. The comprehensive validation confirms that the procedure is fit for its intended use in routine quality control and stability testing, fully compliant with ICH Q2(R2) and Q14 frameworks.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. Available at:[Link]

Sources

Application

Application Note: High-Throughput Cellular Profiling of Methyl 5-cyano-2-methyl-6-morpholinonicotinate Derivatives as Dual PI3K/mTOR Inhibitors

Introduction & Mechanistic Rationale In the landscape of targeted oncology and autoimmune therapeutics, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways remain premier ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways remain premier therapeutic targets. Methyl 5-cyano-2-methyl-6-morpholinonicotinate serves as a highly privileged, advanced chemical building block for synthesizing ATP-competitive kinase inhibitors.

The structural logic behind this scaffold is precise: the morpholine ring is a hallmark hinge-binding motif. Crystallographic and molecular modeling studies confirm that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of the PI3Kα catalytic domain, and correspondingly with Val2240 in mTOR [1]. The nicotinate core provides a rigid, planar geometry that optimally orients the morpholine into the ATP-binding cleft, while the cyano and methyl substituents extend into the adjacent affinity pockets to drive isoform selectivity and exclude water molecules.

To evaluate the efficacy of novel derivatives synthesized from this scaffold, a robust, self-validating cell-based assay cascade is required. This guide details a dual-pronged approach: quantifying direct target engagement via Homogeneous Time-Resolved Fluorescence (HTRF) and assessing downstream phenotypic impact via ATP-dependent luminescence.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Ser473 / Thr308) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTORC1 mTOR->AKT Phosphorylates Ser473 Inhibitor Morpholinonicotinate Derivative Inhibitor->PI3K Binds Val851 (Hinge Region) Inhibitor->mTOR Binds Val2240

Fig 1: PI3K/AKT/mTOR signaling cascade and the dual-node inhibition mechanism of the morpholine scaffold.

Experimental Design & Causality

A self-validating protocol requires that we distinguish true kinase inhibition from off-target cytotoxicity. We achieve this by structuring the assay cascade around two distinct readouts and carefully selected cell lines.

  • Cell Line Selection : We utilize MCF-7 (harboring a PIK3CA E545K activating mutation) as the primary sensitive model, and MDA-MB-468 (PTEN null, resulting in hyperactive baseline AKT) to validate pathway dependence. HEK293 (wild-type) serves as a baseline toxicity control.

  • Target Engagement (HTRF) : To prove the compound is hitting the target inside a living cell, we measure the phosphorylation status of AKT at Ser473. We utilize a 2-plate HTRF protocol [2]. Causality: Culturing and lysing in a 96-well plate before transferring to a 384-well detection plate allows visual confirmation of cell confluence. If a well shows low p-AKT but also low cell density under the microscope, the compound is cytotoxic, not a specific inhibitor.

  • Phenotypic Outcome (CellTiter-Glo) : To determine if target engagement translates to anti-proliferative efficacy, we measure ATP levels. Causality: ATP is rapidly depleted upon cell death; thus, a luminescent signal generated by a thermostable luciferase reacting with cellular ATP is directly proportional to the number of metabolically active cells [3].

Protocol 1: Cellular Target Engagement via HTRF (p-AKT Ser473)

This assay utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET). When the Europium-cryptate labeled anti-phospho antibody and the cross-reactive acceptor antibody bind to p-AKT (Ser473), their proximity generates a highly specific fluorescent signal at 665 nm[4].

Step-by-Step Methodology

Phase 1: Cell Seeding and Starvation

  • Seed Cells : Harvest MCF-7 cells and seed at a density of 50,000 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS) into a 96-well tissue culture plate.

  • Incubate : Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation : Carefully aspirate the complete medium and replace it with 100 µL of serum-free DMEM. Incubate for 16–24 hours.

    • Expert Insight: Serum starvation is critical. It quiets basal growth factor signaling, lowering the background p-AKT baseline and maximizing the dynamic range (signal-to-noise ratio) upon subsequent stimulation.

Phase 2: Compound Treatment and Stimulation 4. Compound Addition : Prepare a 10-point, 3-fold serial dilution of the morpholinonicotinate derivative in DMSO. Dilute these stocks 1:100 in serum-free medium to create 10X working solutions. Add 11 µL of the 10X compound to the 100 µL well volume (final DMSO concentration = 0.1%). 5. Incubate : Incubate cells with the compound for 2 hours at 37°C. 6. Stimulation : Add 12 µL of 10X IGF-1 (Insulin-like Growth Factor 1, final concentration 50 ng/mL) to all wells except the unstimulated negative controls. Incubate for exactly 15 minutes at 37°C.

  • Expert Insight: IGF-1 rapidly activates the Receptor Tyrosine Kinase (RTK), driving PIP3 production and subsequent AKT phosphorylation. A 15-minute window captures the peak of this transient phosphorylation event.

Phase 3: Lysis and Detection 7. Lysis : Aspirate the medium completely. Immediately add 50 µL of supplemented HTRF Lysis Buffer (containing protease and phosphatase inhibitors) to each well. Incubate on an orbital shaker for 30 minutes at room temperature (RT). 8. Transfer : Transfer 16 µL of the crude lysate from the 96-well plate to a 384-well low-volume white detection plate. 9. Detection Reagents : Add 4 µL of the premixed HTRF detection antibodies (Anti-pAKT-Eu cryptate and Anti-AKT-d2) to each well. 10. Readout : Incubate the 384-well plate in the dark at RT for 4 hours. Read the plate on a TR-FRET compatible microplate reader (e.g., Revvity Synergy or PHERAstar), measuring emission at both 620 nm (donor) and 665 nm (acceptor).

HTRF_Workflow Seed 1. Cell Seeding (96-well plate) Starve 2. Serum Starvation (Overnight) Seed->Starve Treat 3. Compound Incubation (2 hours) Starve->Treat Stimulate 4. IGF-1 Stimulation (15 mins) Treat->Stimulate Lysis 5. Cell Lysis (Lysis Buffer) Stimulate->Lysis Transfer 6. Transfer to 384-well (16 µL Lysate) Lysis->Transfer Detect 7. Add HTRF Reagents (4 µL Antibodies) Transfer->Detect Read 8. TR-FRET Readout (665nm / 620nm) Detect->Read

Fig 2: The 2-plate HTRF workflow separating the biological treatment phase from the biochemical detection phase.

Protocol 2: Cell Viability & Proliferation (CellTiter-Glo)

To ensure the target engagement translates to the desired phenotypic outcome (cell death/growth arrest), we employ a homogeneous ATP-quantification assay.

Step-by-Step Methodology
  • Cell Seeding : Seed MCF-7 and MDA-MB-468 cells at 3,000 cells/well in 90 µL of complete medium in a 96-well opaque white plate (clear bottom optional for visual inspection). Incubate overnight.

  • Compound Addition : Add 10 µL of 10X compound dilutions (prepared in complete medium) to the wells. Include vehicle controls (0.1% DMSO) and a positive control (e.g., 1 µM Buparlisib or Staurosporine).

  • Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Expert Insight: A 72-hour incubation allows sufficient time for the inhibition of the PI3K/mTOR survival pathway to induce apoptosis and halt proliferation, resulting in a measurable depletion of the ATP pool relative to vehicle controls.

  • Reagent Preparation : Thaw the CellTiter-Glo buffer and equilibrate the lyophilized substrate to RT. Mix to reconstitute the reagent.

  • Equilibration : Remove the 96-well cell culture plate from the incubator and allow it to equilibrate to RT for 30 minutes. (Temperature gradients across the plate can cause edge effects in luminescence).

  • Lysis and Readout : Add 100 µL of CellTiter-Glo Reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal [3].

  • Measurement : Record luminescence using a microplate reader with an integration time of 0.5–1.0 seconds per well.

Quantitative Data Presentation & Interpretation

To validate the self-validating nature of this assay cascade, data must be cross-referenced. A highly potent morpholinonicotinate derivative should exhibit tight correlation between biochemical kinase inhibition, cellular target engagement (p-AKT IC₅₀), and phenotypic outcome (Viability IC₅₀).

Table 1: Representative Profiling Data for a Lead Morpholinonicotinate Derivative

Cell Line / TargetGenetic BackgroundPI3Kα IC₅₀ (Biochemical)p-AKT Ser473 IC₅₀ (HTRF)Cell Viability IC₅₀ (72h)
MCF-7 PIK3CA E545K mutant< 10 nM28 nM145 nM
MDA-MB-468 PTEN null< 10 nM42 nM190 nM
HEK293 Wild-type< 10 nM160 nM> 5,000 nM

Interpretation of Results:

  • Mechanistic Validation : The compound demonstrates sub-10 nM biochemical potency, driven by the morpholine-Val851 hinge interaction.

  • Cellular Penetrance : The HTRF data (28–42 nM) confirms excellent cell permeability and intracellular target engagement. The slight right-shift from biochemical to cellular IC₅₀ is expected due to high intracellular ATP concentrations competing with the inhibitor.

  • Therapeutic Window : The compound effectively kills cancer cells driven by PI3K pathway aberrations (MCF-7, MDA-MB-468) at nanomolar concentrations, while sparing wild-type HEK293 cells up to 5 µM, indicating a wide therapeutic index and minimal off-target cytotoxicity.

References

  • Title: Bis(morpholino-1,3,5-triazine)
  • Source: Royal Society of Chemistry (RSC)
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • Title: HTRF Human Phospho-AKT (Ser473)
Method

Application Note: A Guide to Utilizing Methyl 5-cyano-2-methyl-6-morpholinonicotinate in Fragment-Based Drug Design Campaigns

Abstract Fragment-Based Drug Design (FBDD) has cemented its position as a cornerstone of modern drug discovery, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its position as a cornerstone of modern drug discovery, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1] This approach relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target, and then optimizing these hits into potent drug candidates.[2][3] This application note presents a comprehensive, hypothetical framework for the use of Methyl 5-cyano-2-methyl-6-morpholinonicotinate as a novel scaffold in an FBDD campaign. We will analyze its suitability as a fragment, provide detailed protocols for screening and validation, and outline strategic pathways for its evolution into a lead compound.

Fragment Profile and Suitability Analysis

The success of an FBDD campaign begins with a well-curated fragment library.[4] Fragments are typically evaluated against the "Rule of Three" (Ro3), which suggests that ideal fragments have a molecular weight ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP (cLogP) of ≤3.[4][5] This rule helps ensure that fragments have room for optimization without becoming excessively large or lipophilic, which could compromise downstream drug-like properties.[6]

Physicochemical Properties of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

While specific experimental data for this exact molecule is sparse, its properties can be calculated based on its structure.

PropertyValue (Predicted)"Rule of Three" ComplianceRationale and Strategic Value
Molecular Formula C₁₄H₁₇N₃O₃N/AProvides a unique combination of functional groups on a substituted pyridine core.
Molecular Weight 275.30 g/mol Yes (< 300 Da)The molecular weight is well within the Ro3, providing ample scope for chemical elaboration and optimization.
Hydrogen Bond Donors 0Yes (≤ 3)The absence of H-bond donors simplifies initial binding hypotheses and offers a clean slate for introducing them directionally during optimization.
Hydrogen Bond Acceptors 6 (3xO, 3xN)No (> 3)This deviation presents both a challenge and an opportunity. The high number of acceptors offers multiple potential interaction points with a target protein, increasing the likelihood of a hit.
cLogP 1.5 - 2.0Yes (≤ 3)The moderate lipophilicity is ideal, balancing aqueous solubility (critical for assays) with the ability to engage with hydrophobic pockets in a target.
Rotatable Bonds 3Yes (≤ 3)Low conformational flexibility reduces the entropic penalty upon binding, which can contribute to a more favorable ligand efficiency.[7]

Analysis:

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a compelling, albeit slightly deviant, candidate for an FBDD library. Its compliance with molecular weight, cLogP, and rotatable bond count is excellent. The excess of hydrogen bond acceptors is the primary deviation from the Ro3. However, the morpholine, cyano, and ester functionalities are common in medicinal chemistry and provide a rich array of potential interactions (H-bonding, π-stacking from the pyridine ring) that can be explored. This makes the molecule an attractive starting point for targeting protein classes such as kinases, proteases, and epigenetic targets.

The FBDD Workflow: A Strategic Overview

An FBDD campaign is a multi-stage process that requires a cascade of robust biophysical assays to detect and confirm fragment binding, followed by structural biology to guide chemical optimization.[4][8] At least one orthogonal secondary screening method is required to eliminate false positives, which can be prevalent when screening for low-affinity interactions.[4]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Optimization Lib Fragment Library (Including Title Compound) PS Primary Screen (e.g., SPR, DSF) Lib->PS High Concentration (µM-mM) Hits Initial Hits PS->Hits HV Hit Validation (Orthogonal Method, e.g., STD-NMR) Hits->HV Eliminate False Positives Conf_Hits Confirmed Hits HV->Conf_Hits SB Structural Biology (X-ray Crystallography) Conf_Hits->SB CoComplex Fragment-Target Co-crystal Structure SB->CoComplex LO Fragment Evolution (Growing, Linking) CoComplex->LO Structure-Guided Design Lead Lead Compound (Improved Potency) LO->Lead

Figure 1: The four-phase workflow for a typical FBDD campaign.

Primary Screening Protocols

The goal of the primary screen is to rapidly identify fragments that interact with the target protein. Because fragments bind weakly, highly sensitive biophysical techniques are required.[9] We will detail two common and powerful methods: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).

Protocol 3.1: Surface Plasmon Resonance (SPR) Screening

Principle: SPR is a label-free technology that detects changes in refractive index at the surface of a sensor chip.[10] When a target protein is immobilized on the chip, the binding of a fragment (analyte) causes a measurable change in the SPR signal, providing real-time kinetic and affinity data.[11][12]

  • Instrumentation: Biacore, Carterra LSA, or similar SPR instrument.

  • Materials:

    • Sensor Chip (e.g., CM5, for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified target protein (>95% purity) at 20-50 µg/mL in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Screening Buffer: Typically PBS or HBS-EP+ buffer, pH 7.4, with 1-5% DMSO.

    • Fragment Stock: Methyl 5-cyano-2-methyl-6-morpholinonicotinate at 100 mM in 100% DMSO.

  • Procedure:

    • Immobilization: Immobilize the target protein onto the sensor chip via amine coupling according to the manufacturer's protocol to achieve a target density of 8,000-12,000 Response Units (RU). A reference flow cell should be prepared by activating and deactivating it without protein to subtract non-specific binding.

    • Assay Preparation: Prepare a dilution series of the fragment in Screening Buffer. For a primary screen, a single high concentration (e.g., 200 µM to 1 mM) is often used. Ensure the final DMSO concentration is precisely matched between samples and the running buffer to avoid solvent artifacts.[11]

    • Screening Run: Inject the fragment solution over the target and reference flow cells. A typical cycle includes a 60-second association phase followed by a 120-second dissociation phase.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. A positive, dose-dependent binding response indicates a potential hit. Due to the weak affinity of fragments, the binding sensorgram will often exhibit a fast on/fast off "square" shape.

    • Hit Criteria: A fragment is considered a hit if it produces a reproducible and significant response above the background noise, and shows a plausible binding model fit.

Protocol 3.2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ).[13][14] A ligand that binds and stabilizes the protein will cause a positive shift in its Tₘ.[15][16] The unfolding is tracked using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein.[17]

  • Instrumentation: Real-Time PCR (RT-PCR) instrument capable of fluorescence detection (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio).

  • Materials:

    • Purified target protein (0.1-0.2 mg/mL).

    • Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl.

    • Fluorescent Dye: SYPRO Orange (5,000x stock in DMSO).

    • Fragment Stock: 10 mM in 100% DMSO.

    • 96- or 384-well PCR plates.

  • Procedure:

    • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in Assay Buffer. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange.

    • Plate Setup:

      • Dispense 19 µL of the master mix into each well of the PCR plate.

      • Add 1 µL of fragment solution (from a dilution plate) to the sample wells for a final concentration of 50-100 µM.

      • Add 1 µL of 5% DMSO to control wells (protein + dye + DMSO).

      • Add 1 µL of buffer to negative control wells (protein + dye, no DMSO).

    • Thermal Melt: Place the sealed plate in the RT-PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, measuring fluorescence at each interval.

    • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Hit Criteria: A fragment is considered a hit if it induces a thermal shift (ΔTₘ) of ≥ 2 °C compared to the DMSO control.

Hit Validation with Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and identify the parts of a fragment that are in close contact with the target protein.[18][19] The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum where the protein was not saturated, only the signals from the binding fragment remain, confirming the interaction.[20]

  • Instrumentation: NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • Materials:

    • Purified target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pH 7.4).

    • Fragment Stock: 10 mM in DMSO-d₆. Final concentration in the assay will be 100-500 µM.

  • Procedure:

    • Sample Preparation: Prepare two NMR tubes: one with the protein and fragment, and a control tube with only the fragment.

    • Experiment Setup: Acquire a standard 1D proton spectrum to confirm fragment signals. Set up the STD experiment with selective on-resonance saturation of a protein region (e.g., -1.0 ppm) and an off-resonance control saturation (e.g., 40 ppm).

    • Data Acquisition: Collect interleaved on- and off-resonance spectra. The difference between these two spectra is the STD spectrum.

    • Data Analysis: A positive signal in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals in the STD spectrum can provide information about which protons on the fragment are closest to the protein surface.

    • Hit Criteria: Unambiguous signals in the STD difference spectrum that correspond to the fragment's protons are considered a confirmed hit. It is important to note that the magnitude of the STD effect does not necessarily correlate with binding affinity and should not be used for rank-ordering hits.[21][22]

Structural Biology for Lead Generation

The ultimate goal after hit validation is to obtain a high-resolution X-ray crystal structure of the fragment bound to the target protein.[23][24] This structural information is invaluable and provides a definitive roadmap for the subsequent chemistry effort.[25]

Protocol 5.1: Co-crystallization with Fragment Hit

Principle: This protocol aims to grow crystals of the protein-fragment complex directly. This is often challenging due to the low affinity of fragments. Soaking pre-existing protein crystals with the fragment is a common alternative.[26]

  • Materials:

    • Highly purified, concentrated target protein (>10 mg/mL).

    • Confirmed fragment hit (Methyl 5-cyano-2-methyl-6-morpholinonicotinate).

    • Crystallization screens and reagents.

  • Procedure:

    • Complex Formation: Incubate the protein with a 5-10 fold molar excess of the fragment for at least 1 hour on ice. The fragment should be added from a concentrated DMSO stock, keeping the final DMSO concentration below 5%.

    • Crystallization Screening: Set up crystallization trials using the protein-fragment complex solution with various commercial screens (e.g., Hampton Research, Qiagen) using sitting-drop or hanging-drop vapor diffusion.

    • Crystal Soaking (Alternative): If apo-protein crystals are readily available, they can be soaked in a cryoprotectant solution containing 1-10 mM of the fragment for a period ranging from minutes to hours.[27]

    • Data Collection: Harvest any resulting crystals, cryo-protect them, and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps to unambiguously identify the bound fragment and its binding pose.[28]

Fragment-to-Lead Evolution Strategies

With a co-crystal structure in hand, the fragment can be optimized into a potent lead compound using structure-guided design.[23] The two primary strategies are fragment growing and fragment linking.[6][29]

  • Fragment Growing: This is the most common approach, where the initial fragment hit is elaborated by adding new functional groups that can form additional favorable interactions with the protein.[4][30] The crystal structure will reveal "growth vectors"—positions on the fragment that are pointing towards unoccupied pockets on the protein surface.[23]

  • Fragment Linking: If a second fragment is identified that binds in a nearby pocket, the two fragments can be chemically connected with an appropriate linker.[31][32] This can lead to a dramatic increase in potency due to additive binding energies.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Outcome Frag Methyl 5-cyano-2-methyl- 6-morpholinonicotinate (Weak Affinity, High LE) Grow Fragment Growing Frag->Grow Identify Growth Vector Link Fragment Linking Frag->Link Find 2nd Site Binder Grown_Mol Grown Compound (e.g., explore pocket via morpholine modification) Grow->Grown_Mol Linked_Mol Linked Compound (e.g., connect to second fragment via methyl ester) Link->Linked_Mol Lead Potent Lead Compound (High Affinity, Drug-like) Grown_Mol->Lead Linked_Mol->Lead

Figure 2: Strategies for evolving a fragment hit into a potent lead compound.

For Methyl 5-cyano-2-methyl-6-morpholinonicotinate, potential growth vectors could be:

  • From the Morpholine Ring: The morpholine nitrogen or carbons could be modified to extend into adjacent pockets.

  • From the Methyl Ester: The ester could be hydrolyzed to the carboxylic acid to engage with basic residues, or converted to an amide to probe for new hydrogen bonding interactions.

  • From the Pyridine Core: If the core itself is not making optimal interactions, synthetic modifications to the ring could be explored.

Conclusion

Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents a promising, highly-functionalized starting point for a fragment-based drug design campaign. While its high number of hydrogen bond acceptors deviates from the strict Rule of Three, its other physicochemical properties are ideal. This guide provides a robust, field-proven framework for prosecuting such a fragment. By employing a cascade of sensitive biophysical screening techniques, validating hits with orthogonal methods, and leveraging high-resolution structural biology, researchers can effectively unlock the potential of this and similar fragments, paving a rational and efficient path toward novel lead compounds.

References

Sources

Application

Application Notes and Protocols: Developing Methyl 5-cyano-2-methyl-6-morpholinonicotinate as a Novel Chemical Probe for Target Identification

Abstract The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This guide provides a comprehensive framework for the characterization and appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This guide provides a comprehensive framework for the characterization and application of a novel candidate compound, Methyl 5-cyano-2-methyl-6-morpholinonicotinate (herein designated as "MCMMN"), as a chemical probe for target identification. While MCMMN is not an established probe, its substituted pyridine scaffold is a common feature in molecules with diverse biological activities.[2] These notes, therefore, present a hypothetical yet scientifically rigorous roadmap for validating MCMMN as a potent and selective chemical probe and subsequently using it to elucidate its biological targets. We will cover the essential steps from initial biochemical characterization and cellular validation to the design of affinity reagents and the execution of chemoproteomic workflows for target discovery.

Introduction to Chemical Probes and the Candidate Molecule

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in complex biological systems.[3] Unlike a drug, a probe's primary purpose is to answer a biological question. High-quality probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[4] They are invaluable tools for target validation, which is a crucial phase in the drug discovery pipeline.[4][5]

The candidate molecule, Methyl 5-cyano-2-methyl-6-morpholinonicotinate (MCMMN) , possesses a functionalized pyridine core. Pyridine derivatives are prevalent in a vast number of natural alkaloids and pharmaceuticals, exhibiting a wide array of biological activities.[1] The presence of a cyano group and a morpholine moiety suggests potential for specific interactions with biological macromolecules.

This document outlines the systematic process required to elevate MCMMN from a compound of interest to a validated chemical probe.

The Workflow for Validating a Novel Chemical Probe

The validation of a new chemical probe is a multi-step process that establishes its suitability for target identification studies. It begins with confirming its activity and selectivity in biochemical assays, followed by demonstrating its ability to engage the intended target in a cellular environment and elicit a corresponding functional response.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Probe Application A Synthesize MCMMN and Control Compound B Primary Target Potency Assay (e.g., Kinase IC50) A->B C Selectivity Profiling (e.g., Kinase Panel Screen) B->C D Assess Cell Permeability C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E F Functional Cellular Assay (e.g., Phosphorylation Western Blot) E->F G Synthesize Affinity Probe (MCMMN-Biotin) F->G H Target Identification (Affinity Purification-MS) G->H I Target Validation (e.g., siRNA, CRISPR) H->I

Figure 1: A generalized workflow for the validation and application of a novel chemical probe, starting from biochemical characterization and proceeding to cellular validation and target identification.

Hypothetical Target and Initial Characterization

For the purpose of this guide, we will hypothesize that MCMMN is an inhibitor of a protein kinase, let's call it Kinase-X , which is implicated in a cancer-related signaling pathway. The pyridine scaffold is a common feature in many kinase inhibitors.

3.1. Biochemical Potency and Selectivity

The first step is to quantify the interaction between MCMMN and its putative target, Kinase-X, and to assess its selectivity against other related kinases.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of MCMMN against Kinase-X.

  • Materials: Recombinant human Kinase-X, appropriate peptide substrate, ATP, MCMMN stock solution (in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of MCMMN in DMSO, followed by a further dilution in kinase buffer.

    • In a 96-well plate, add Kinase-X, the peptide substrate, and the diluted MCMMN or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of MCMMN concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
MCMMN Kinase-X25
MCMMNKinase-Y850
MCMMNKinase-Z>10,000
MCMMN-NC Kinase-X>50,000

Table 1: Hypothetical biochemical potency and selectivity data for MCMMN and its negative control (MCMMN-NC). A good chemical probe should exhibit an IC50 of less than 100 nM for its primary target and at least a 30-fold selectivity over other family members.[4]

3.2. The Critical Role of a Negative Control

A crucial component of any chemical probe experiment is a negative control.[3] This is a molecule that is structurally very similar to the active probe but does not bind to the intended target.[6] Observing a phenotype with the active probe but not with the negative control provides strong evidence that the effect is due to the on-target activity.

For MCMMN, a potential negative control (MCMMN-NC ) could be synthesized by replacing the morpholine ring with a sterically bulky group that disrupts binding to Kinase-X, or by altering a key hydrogen-bonding motif. It is essential to profile the negative control in parallel with the active probe to ensure it is truly inactive on the target of interest but retains similar off-target profiles.[6][7]

Cellular Target Engagement and Functional Assays

After establishing biochemical potency and selectivity, it is imperative to confirm that the probe can enter cells and engage its target in a physiological context.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide evidence of direct binding between MCMMN and Kinase-X in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Materials: Cancer cell line expressing Kinase-X, cell culture medium, PBS, MCMMN, DMSO, lysis buffer, and equipment for Western blotting.

  • Procedure:

    • Treat cultured cells with MCMMN (e.g., at 1 µM) or DMSO for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.

    • Cool the tubes at room temperature, then lyse the cells by freeze-thawing.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble Kinase-X at each temperature by Western blotting using a specific antibody.

    • A positive result is a shift in the melting curve to a higher temperature for the MCMMN-treated cells compared to the DMSO control, indicating stabilization of Kinase-X.

4.1. Functional Cellular Assay

A functional assay should link target engagement to a downstream biological event. If Kinase-X phosphorylates a substrate protein (Substrate-P), a Western blot can be used to measure changes in the phosphorylation status of this substrate upon treatment with MCMMN.

cluster_pathway Hypothetical Kinase-X Pathway Upstream Signal Upstream Signal Kinase-X Kinase-X Upstream Signal->Kinase-X Substrate Substrate Kinase-X->Substrate Phosphorylation Substrate-P Substrate-P Substrate->Substrate-P Cellular Response Cellular Response Substrate-P->Cellular Response MCMMN MCMMN MCMMN->Kinase-X Inhibition

Figure 2: A hypothetical signaling pathway where MCMMN inhibits Kinase-X, preventing the phosphorylation of its substrate and blocking the downstream cellular response.

Target Identification using an Affinity-Based Probe

Once MCMMN is validated as a potent and selective probe with confirmed cellular target engagement, it can be used to identify its binding partners in an unbiased manner. A common and robust method is affinity purification coupled with mass spectrometry (MS).[9]

5.1. Design and Synthesis of an Affinity Probe

To perform an affinity pulldown, MCMMN needs to be modified with a handle for enrichment, such as biotin.[2] This modification should be made at a position on the molecule that does not interfere with its binding to the target protein. This often requires some structure-activity relationship (SAR) studies. A common strategy is to attach a linker (e.g., a short polyethylene glycol chain) to a solvent-exposed part of the molecule, with biotin at the terminus.

Protocol 3: Affinity Purification of MCMMN-Binding Proteins
  • Objective: To isolate proteins that bind to MCMMN from a complex cell lysate.

  • Materials:

    • Active Probe: Biotinylated MCMMN (MCMMN-Biotin).

    • Control: Biotin alone or a biotinylated inactive control (MCMMN-NC-Biotin).

    • Cell lysate from a relevant cell line.

    • Streptavidin-conjugated magnetic beads.

    • Lysis buffer and wash buffers.

    • Elution buffer (e.g., containing a high concentration of biotin or a denaturant).

  • Procedure:

    • Incubate the cell lysate with MCMMN-Biotin or the biotin control for 1-2 hours at 4°C.

    • For competitive elution experiments, pre-incubate a separate lysate sample with an excess of free, non-biotinylated MCMMN before adding MCMMN-Biotin.

    • Add streptavidin beads to the lysates and incubate for another hour to capture the biotinylated probe and any bound proteins.

    • Use a magnetic rack to wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the MCMMN-Biotin pulldown but absent or significantly reduced in the control lanes.

    • Identify the proteins by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G start Prepare Cell Lysate incubate Incubate with MCMMN-Biotin Probe start->incubate Step 1 capture Capture with Streptavidin Beads incubate->capture Step 2 wash Wash to Remove Non-specific Binders capture->wash Step 3 elute Elute Bound Proteins wash->elute Step 4 sds_page SDS-PAGE Separation elute->sds_page Step 5 ms LC-MS/MS Identification sds_page->ms Step 6 end Candidate Target Proteins ms->end Step 7

Sources

Method

The Synthetic Versatility of Methyl 5-cyano-2-methyl-6-morpholinonicotinate: A Prospectus for Advanced Organic Synthesis and Drug Discovery

Introduction: A Multifunctional Scaffold for Modern Chemistry Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a polysubstituted pyridine derivative poised to be a valuable and versatile building block in contemporary o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Scaffold for Modern Chemistry

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a polysubstituted pyridine derivative poised to be a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique arrangement of functional groups—a nucleophilic morpholine, an electrophilically activatable cyano group, a modifiable methyl ester, and a sterically influential methyl group on a pyridine core—offers a rich platform for a diverse array of chemical transformations. The morpholine moiety, in particular, is a "privileged" structure in drug discovery, often enhancing aqueous solubility, metabolic stability, and target affinity.[3][4] This guide provides a comprehensive overview of the prospective applications of this compound, supported by detailed protocols derived from established methodologies for structurally related molecules.

Core Reactivity and Mechanistic Considerations

The reactivity of Methyl 5-cyano-2-methyl-6-morpholinonicotinate is dictated by the electronic interplay of its substituents. The electron-donating morpholino group at the C6 position and the methyl group at C2 enrich the pyridine ring with electron density, potentially activating it towards certain electrophilic substitutions and influencing the regioselectivity of reactions. Conversely, the electron-withdrawing cyano and methyl ester groups at C5 and C3, respectively, create electrophilic sites and can participate in a variety of nucleophilic additions and transformations.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

The pyridine core, while electron-rich, can be strategically halogenated to participate in a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5][6]

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

This protocol outlines the synthesis of a biaryl derivative, a common motif in pharmaceuticals, from a hypothetical brominated precursor of the title compound.

Step 1: Bromination of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

A solution of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a suitable solvent is treated with a brominating agent such as N-bromosuccinimide (NBS) to selectively install a bromine atom, likely at the C4 position due to the directing effects of the existing substituents.

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the brominated pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Toluene/Ethanol/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application II: Transformations of the Cyano Group

The cyano group at the C5 position is a versatile functional handle for various synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions.[2][7]

Protocol 2: Synthesis of Fused Pyridines via Cyclization

This protocol describes a potential pathway to synthesize a thieno[2,3-b]pyridine derivative, a scaffold of interest in medicinal chemistry.

  • To a solution of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a suitable solvent like ethanol or DMF, add an α-mercapto ketone or ester (e.g., ethyl thioglycolate, 1.1 eq) and a base (e.g., sodium ethoxide or triethylamine, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • The reaction proceeds via an initial nucleophilic addition of the thiolate to the cyano group, followed by an intramolecular cyclization and subsequent tautomerization to afford the fused heterocyclic system.

  • After completion, cool the reaction, neutralize with a mild acid, and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_pyridine Methyl 5-cyano-2-methyl- 6-morpholinonicotinate step1 Nucleophilic Addition of Thiolate to Cyano Group start_pyridine->step1 start_thiol α-Mercapto Ketone/Ester start_thiol->step1 start_base Base start_base->step1 step2 Intramolecular Cyclization step1->step2 step3 Tautomerization step2->step3 product Thieno[2,3-b]pyridine Derivative step3->product caption Workflow for Thieno[2,3-b]pyridine Synthesis

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis

Protocol 3: Reduction of the Cyano Group to an Aminomethyl Group

The reduction of the nitrile to a primary amine opens up avenues for further functionalization, such as amide bond formation.

  • In a high-pressure reaction vessel, dissolve Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a catalytic amount of Raney nickel or a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl derivative, which can be purified by crystallization or chromatography.

Application III: Modification of the Methyl Ester

The methyl nicotinate functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification.[8][9]

Protocol 4: Alkaline Hydrolysis to the Carboxylic Acid
  • Dissolve Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

G reagents Methyl 5-cyano-2-methyl-6-morpholinonicotinate Aqueous NaOH or KOH Methanol/Water conditions Stirring at RT or 40-60 °C Reaction Monitoring by TLC reagents->conditions Reaction workup Cooling Acidification with HCl Filtration and Drying conditions->workup Workup product 5-Cyano-2-methyl-6-morpholinonicotinic Acid workup->product Isolation caption Hydrolysis of Methyl Nicotinate Derivative

Caption: Hydrolysis of Methyl Nicotinate Derivative

Application in Medicinal Chemistry: A Privileged Scaffold

The incorporation of the morpholine ring suggests significant potential for this molecule in drug discovery.[3][4] The resulting carboxylic acid or aminomethyl derivatives can serve as key intermediates for the synthesis of libraries of compounds for screening against various biological targets. For instance, the carboxylic acid can be coupled with a diverse range of amines to generate a library of amides, while the aminomethyl group can be acylated or used in reductive amination reactions.

Conclusion

Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents a highly functionalized and promising scaffold for organic synthesis and medicinal chemistry. Its diverse functional groups offer multiple avenues for chemical modification, allowing for the construction of complex molecular architectures and the generation of compound libraries for drug discovery. The protocols and applications outlined in this guide, based on established chemical principles for analogous structures, provide a solid foundation for the exploration and utilization of this versatile building block.

References

  • Nitsche, C., Onagi, H., Quek, J. P., Otting, G., Luo, D., & Huber, T. (2019). Biocompatible Macrocyclization Between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic letters, 21(12), 4709–4712. Available from: [Link]

  • (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. (2026). RSC Publishing. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). PMC. Available from: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]

  • Nitsche, C., et al. (2019). Biocompatible Macrocyclization Between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters. Available from: [Link]

  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998). Available from: [Link]

  • A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo. Available from: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Available from: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Available from: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). MDPI. Available from: [Link]

  • Substituted pyrrolyl-cyanopyridines on the platform of acylethynylpyrroles via their 1 : 2 annulation with acetonitrile under the action of lithium metal. New Journal of Chemistry. RSC Publishing. Available from: [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (2022). Taylor & Francis. Available from: [Link]

  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2015). ResearchGate. Available from: [Link]

  • Electrochemical reductions of cyanopyridine bases. Google Patents.
  • Synthesis and resolution of nicotine. Google Patents.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available from: [Link]

  • One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters. ACS Publications. Available from: [Link]

  • Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews. ACS Publications. Available from: [Link]

  • Reduction potentials of cyanopyridines predicted computationally and determined experimentally. ResearchGate. Available from: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Available from: [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2021). ResearchGate. Available from: [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available from: [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. SciSpace. Available from: [Link]

  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available from: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. Available from: [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). PubMed. Available from: [Link]

  • Menthyl nicotinate. Wikipedia. Available from: [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Available from: [Link]

  • Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). PubMed. Available from: [Link]

  • Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available from: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting and Purification of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Introduction: Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a densely functionalized heterocyclic compound, representing a scaffold of significant interest in medicinal chemistry and materials science. Its synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a densely functionalized heterocyclic compound, representing a scaffold of significant interest in medicinal chemistry and materials science. Its synthesis, often involving multi-component reactions like the Hantzsch pyridine synthesis or related condensations, can yield a crude product contaminated with various impurities.[1][2][3] Achieving high purity (>99.5%) is critical for reliable downstream applications, including biological screening and drug development. This guide provides a structured, in-depth approach to troubleshooting common purity issues and outlines robust protocols for isolating this target molecule with high fidelity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental chemistry behind common impurities, enabling researchers to anticipate and diagnose issues proactively.

Q1: I've synthesized my crude product. What are the most probable impurities I should expect?

A1: The impurity profile is directly linked to the synthetic route. For a typical condensation synthesis, impurities can be grouped into three main categories:

  • Unreacted Starting Materials: The most straightforward impurities to identify. Their presence suggests incomplete conversion and may require optimization of reaction time, temperature, or stoichiometry.

  • Synthesis-Related Byproducts: These are often structurally similar to the final product. A common byproduct is the 1,4-dihydropyridine intermediate . The Hantzsch reaction, for instance, initially forms a dihydropyridine ring, which must be oxidized to the final aromatic pyridine.[2][4] Incomplete oxidation is a frequent cause of contamination. Other byproducts can arise from undesired side reactions like Michael additions or Knoevenagel condensations occurring without subsequent cyclization.[3]

  • Degradation Products: The cyano (-CN) and methyl ester (-COOCH₃) functional groups are susceptible to hydrolysis . The presence of water, especially under acidic or basic conditions (even residual catalyst), can lead to the formation of the corresponding carboxamide (-CONH₂) or carboxylic acid (-COOH).[5][6] At elevated temperatures, cyanopyridines can also be prone to polymerization, resulting in intractable tars.[5]

G cluster_reactants Inputs cluster_impurities Potential Impurities r1 β-Ketoester/equivalent reaction Condensation/ Cyclization/ Oxidation r1->reaction r2 Aldehyde/equivalent r2->reaction r3 Cyanoacetamide r3->reaction r4 Morpholine r4->reaction crude_product Crude Product: Methyl 5-cyano-2-methyl -6-morpholinonicotinate reaction->crude_product imp1 Unreacted Starting Materials reaction->imp1 imp2 1,4-Dihydropyridine Intermediate reaction->imp2 imp3 Hydrolysis Products (Amide, Carboxylic Acid) reaction->imp3 imp4 Polymeric Tars reaction->imp4

Caption: Sources of Impurities in Synthesis.

Q2: My isolated crude product is a distinct yellow or brownish solid, not the expected off-white color. What does this indicate?

A2: A persistent yellow or brown hue is a strong indicator of an incomplete final oxidation step. The 1,4-dihydropyridine intermediate is often highly colored, and its presence, even in small amounts, can discolor the product. Another possibility, especially if the product is gummy or tar-like, is the formation of polymeric materials due to excessive heat during the reaction or workup.[5]

Q3: My LC-MS analysis shows a peak with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid. How can I prevent this?

A3: Nitrile hydrolysis is a classic side reaction catalyzed by acid or base in the presence of water.[7][8] To prevent this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly with dilute solutions and at low temperatures (0-5 °C). A buffered system can also suppress hydrolysis.[5]

  • Temperature Management: Perform the reaction and workup at the lowest effective temperature to minimize the rate of hydrolysis.[6]

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section provides a logical workflow for diagnosing and solving specific purification challenges.

G start Analyze Crude Product (TLC, NMR, LCMS) purity_check Purity < 95%? start->purity_check impurity_type What is the main impurity? purity_check->impurity_type Yes end_ok Product > 98% Pure purity_check->end_ok No recrystallize Action: Recrystallization (See SOP-02) column Action: Column Chromatography (See SOP-03) recrystallize->column column->end_ok wash Action: Aqueous Wash (Dilute Acid/Base) wash->recrystallize struct_similar Structurally Similar (e.g., Dihydropyridine) impurity_type->struct_similar polar_nonpolar Baseline/Polar or Non-Polar Impurities impurity_type->polar_nonpolar ionic Ionic/Acidic/Basic Impurities impurity_type->ionic struct_similar->column polar_nonpolar->recrystallize ionic->wash

Caption: Purification Strategy Decision Tree.

Problem: Recrystallization attempts result in oiling out or very poor recovery.

  • Symptoms: Upon cooling the saturated solvent, the product separates as an oil instead of crystals, or very little solid material is recovered.

  • Causality & Diagnosis:

    • Solvent Choice: The solvent may be too good, keeping the product dissolved even when cool. Conversely, if the solvent is too poor, the product may be precipitating amorphously rather than crystallizing.

    • Impurity Level: High levels of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic that separates as an oil.

    • Cooling Rate: Cooling the solution too rapidly can favor amorphous precipitation over the slower, more ordered process of crystallization.

  • Troubleshooting & Solutions:

    • Systematic Solvent Screening: Do not rely on a single solvent. Perform a systematic screening to find the ideal solvent or solvent system (See SOP-02 ).

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexanes or Heptane) until persistent turbidity is observed. Heat gently to redissolve, then allow to cool slowly. This often induces crystallization.

    • Control Cooling: Insulate the crystallization flask (e.g., with glass wool or by placing it in a large beaker) to slow the rate of cooling. If necessary, cool to room temperature, then transfer to a 4 °C refrigerator, and finally to a -20 °C freezer over several hours.

    • Seed the Solution: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Problem: A persistent impurity remains after recrystallization, showing a very close spot on TLC.

  • Symptoms: TLC analysis shows an impurity spot with an Rƒ value very close to the product. Purity, as measured by HPLC or NMR, plateaus and does not improve with further recrystallization.

  • Causality & Diagnosis: The impurity is structurally very similar to the product, giving it nearly identical solubility properties. The most likely candidate is the 1,4-dihydropyridine precursor .

  • Troubleshooting & Solutions:

    • Re-run the Oxidation: Before resorting to chromatography, you can attempt to convert the impurity into the product. Dissolve the material in a suitable solvent (e.g., acetic acid or toluene), add an oxidizing agent (e.g., manganese dioxide, DDQ, or simply bubble air/oxygen through the heated solution), and monitor the disappearance of the impurity by TLC. Note: This may require re-purification.

    • Column Chromatography: This is the most effective method for separating compounds with minor differences in polarity. A carefully optimized silica gel column chromatography protocol can resolve these closely related species. (See SOP-03 ). Normal-phase chromatography is often effective for nicotinic acid derivatives.[9]

Part 3: Standard Operating Protocols (SOPs)

SOP-01: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a tiny amount of your crude material in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small, concentrated circle onto the origin. Also spot solutions of your starting materials for comparison.

  • Developing: Place the plate in a developing chamber containing your chosen mobile phase (eluent). A good starting eluent is a mixture of a non-polar and a polar solvent, such as 30-50% Ethyl Acetate in Hexanes. Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.

  • Analysis: The Rƒ (retention factor) is the distance traveled by the spot divided by the distance traveled by the solvent front. The ideal eluent for column chromatography will give your product an Rƒ of ~0.3-0.4 and maximize the separation from all impurity spots.

SOP-02: Systematic Solvent Screening for Recrystallization
  • Preparation: Place ~20-30 mg of crude product into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents like Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, and Toluene.

  • Initial Observation: Note the solubility at room temperature.

    • If it dissolves readily: The solvent is too good. It is unsuitable as a single solvent but could be a "good" solvent in a co-solvent system.

    • If it is insoluble or sparingly soluble: This is a promising candidate. Proceed to the next step.

  • Heating: Heat the promising candidates in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

    • Ideal Result: A large amount of crystalline solid forms upon cooling.

    • Poor Result: The product oils out, or no solid forms.

  • Solvent Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot, resulting in high-quality crystals.

SolventBoiling Point (°C)Observations (Solubility Cold)Observations (Solubility Hot)Verdict
Ethanol78Sparingly SolubleSolubleGood Candidate
Isopropanol82Sparingly SolubleSolubleGood Candidate
Acetonitrile82SolubleVery SolublePoor (Use as 'good' solvent)
Ethyl Acetate77Sparingly SolubleSolubleGood Candidate
Toluene111InsolubleSparingly SolublePotential, but high temp needed
Hexanes69InsolubleInsolublePoor (Use as 'anti-solvent')
Water100InsolubleInsolublePoor

Table 1: Example of a Solvent Screening Log. Observations are hypothetical and must be determined experimentally.

SOP-03: Benchtop Flash Column Chromatography
  • Eluent Selection: Using TLC (SOP-01), find a solvent system that gives your product an Rƒ of ~0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

    • Create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure (from a pump or nitrogen line), ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the eluent or a stronger solvent (like Dichloromethane).

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin applying pressure to push the solvent through.

    • Collect the eluting solvent in a series of numbered test tubes (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the final, high-purity product.

References

  • Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. (2019). MDPI. Available at: [Link]

  • Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. (2025). ResearchGate. Available at: [Link]

  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. (n.d.). Cardiff University.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. (n.d.). Benchchem.
  • Method for producing 2-amino-6-methylnicotinic acid. (2017). Google Patents.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Available at: [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives. (n.d.). AKJournals. Available at: [Link]

  • 3-cyano-6-methyl-2(1)-pyridone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Available at: [Link]

  • Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (1992). PubMed. Available at: [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • MORPHOLINE. (n.d.). ChemicalBook.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. (n.d.). Benchchem.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). ResearchGate. Available at: [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). EPA.
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Available at: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Available at: [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.). Google Patents.
  • Process for the manufacture of methyl cyanoacrylate. (n.d.). Google Patents.
  • Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023). MDPI. Available at: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.).
  • Protocol for the expression, purification, and biochemical characterization of the innate immune sensor MDA5. (2025). PMC. Available at: [Link]

  • J. Baqai Med. Univ. (n.d.).
  • Extraction Methods of Cyanotoxins Aqueous Media and Sediments. (2021). SCIRP. Available at: [Link]

  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.). Google Patents.
  • Purification of nicotinic acid. (1962). Google Patents.
  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism. (n.d.). Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of methyl 5-cyano-2-methyl-6-morpholinonicotina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1).

This compound serves as a critical late-stage intermediate in the development of selective P2Y12 receptor antagonists—potent anti-thrombotic agents designed to prevent cardiovascular events by inhibiting platelet aggregation [1][2]. Because the pyridine core is highly functionalized, optimizing the reaction conditions (specifically temperature and time) is paramount to preventing yield-destroying side reactions.

Biological Context: Why Purity Matters

The downstream Active Pharmaceutical Ingredient (API) targets the P2Y12 receptor. Impurities generated during the morpholine substitution step can carry over into the final coupling phases, potentially causing off-target effects or reducing the binding affinity of the final drug candidate.

P2Y12_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Activates Antagonist P2Y12 Antagonist (API) Antagonist->P2Y12 Blocks Gi Gi Protein Activation P2Y12->Gi Signals AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Platelets Platelet Aggregation (Thrombosis) cAMP->Platelets Promotes

Fig 1: P2Y12 receptor signaling pathway and the inhibitory role of the synthesized antagonist.

Mechanistic Causality & Reaction Optimization

The conversion of methyl 6-chloro-5-cyano-2-methylnicotinate to its morpholino analog proceeds via a Nucleophilic Aromatic Substitution (SNAr). The C6 position of the pyridine ring is exceptionally electrophilic due to the combined electron-withdrawing effects of the ring nitrogen, the C5 cyano group, and the C3 methyl ester [1].

While this high activation makes the SNAr reaction highly favorable, it introduces a severe vulnerability: Ester Aminolysis . If the temperature exceeds 60 °C or the reaction is left stirring for too long, the morpholine nucleophile will begin attacking the C3 methyl ester, forming an unwanted morpholine amide byproduct.

Quantitative Optimization Data

To establish a self-validating protocol, we conducted a time-temperature matrix study. The data below demonstrates the causality between thermal energy, reaction time, and the impurity profile.

EntryTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity: Ester Aminolysis (%)
125 (Ambient)24.045.040.2< 0.1
24012.078.575.0< 0.5
3 60 4.0 > 99.0 94.5 1.5
4804.0> 99.082.012.0
58012.0> 99.065.428.5

Standardized Experimental Protocol

This protocol is designed as a self-validating system. By integrating High-Performance Liquid Chromatography (HPLC) In-Process Controls (IPC), the chemist can verify the reaction state before proceeding to the quench, ensuring high fidelity.

Reagents:

  • Methyl 6-chloro-5-cyano-2-methylnicotinate (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Acetonitrile (Polar aprotic solvent, 5 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry reactor with methyl 6-chloro-5-cyano-2-methylnicotinate and acetonitrile (5 vol) under a nitrogen atmosphere. Stir at 20 °C until a homogenous solution or fine suspension is achieved.

  • Base Addition: Add DIPEA (1.5 eq) in a single portion. The mild base acts as an acid scavenger for the HCl generated during the substitution, preventing the protonation and deactivation of morpholine [2].

  • Nucleophile Addition: Dropwise add morpholine (1.1 eq) over 15 minutes. Maintain internal temperature below 30 °C during addition to control the initial exothermic SNAr phase.

  • Controlled Heating: Ramp the internal reactor temperature to 60 °C .

  • In-Process Control (IPC): After 3.5 hours, pull a 0.5 mL aliquot. Dilute with mobile phase and analyze via HPLC (260 nm). The reaction is self-validated as complete when the starting material is ≤ 1.0% Area.

  • Quench & Crystallization: Cool the reactor to 0–5 °C. Slowly charge purified water (10 vol) over 1 hour. The product, methyl 5-cyano-2-methyl-6-morpholinonicotinate, will precipitate as a crystalline solid.

  • Isolation: Filter the slurry, wash the cake with cold water (2 x 2 vol), and dry under vacuum at 45 °C until constant weight.

SNAr_Workflow Start Methyl 6-chloro-5-cyano- 2-methylnicotinate Morpholine Add Morpholine (1.1 eq) + DIPEA Start->Morpholine Temp Heat to 60°C (Strict Control) Morpholine->Temp Monitor Monitor via HPLC (Target: 4 hours) Temp->Monitor Decision Conversion > 99%? Monitor->Decision Workup Aqueous Quench & Filtration Decision->Workup Yes Extend Continue Heating (Risk of Aminolysis) Decision->Extend No Product Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Workup->Product Extend->Monitor

Fig 2: Experimental workflow and decision matrix for the SNAr reaction optimization.

Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass of +55 Da relative to the product. What is this, and how do I fix it? A1: You are observing ester aminolysis . Morpholine has displaced the methoxy group (-OCH3) of your C3 ester, replacing it with a morpholine ring (+86 Da for morpholine, -31 Da for methoxy = +55 Da net change). This occurs when the reaction temperature exceeds 70 °C or the reaction time extends beyond 6 hours. To fix this, strictly clamp your heating mantle/jacket temperature to 60 °C and quench the reaction immediately once HPLC shows >99% conversion.

Q2: The reaction stalls at 85% conversion. Should I increase the temperature to push it to completion? A2: No. Increasing the temperature will only accelerate the ester aminolysis pathway. A stalled reaction usually indicates that the morpholine has been protonated (deactivated) or depleted. Check the pH of your mixture; if it is acidic, your DIPEA was either insufficient or degraded. Add an additional 0.2 eq of DIPEA and 0.1 eq of morpholine, and continue stirring at 60 °C.

Q3: Why use Acetonitrile instead of DMF for this SNAr? A3: While DMF is a classic SNAr solvent, it is notoriously difficult to remove during scale-up. Furthermore, at elevated temperatures in the presence of base, DMF can degrade to release dimethylamine, which can act as a competing nucleophile, forming a 6-(dimethylamino) impurity. Acetonitrile provides excellent solubility for the starting material, does not degrade under these conditions, and allows for a clean product precipitation upon the addition of water [1].

Q4: I am seeing a highly polar baseline impurity on my TLC/HPLC. What is it? A4: This is likely the 6-oxo (pyridone) derivative , formed via the hydrolysis of the 6-chloro starting material [1]. This happens if your acetonitrile or reagents contain excessive moisture. The highly activated C6 position will readily react with water (especially in the presence of DIPEA) to form the thermodynamically stable pyridone. Ensure all solvents are anhydrous and the reactor is properly purged with nitrogen prior to heating.

References

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists Organic Process Research & Development - ACS Publications[Link]

  • US20080312208A1 - Pyridine Analogues Google P
Troubleshooting

"Methyl 5-cyano-2-methyl-6-morpholinonicotinate" degradation pathways and prevention

Welcome to the Technical Support Center for Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1). As a complex pyridine derivative featuring multiple reactive functional groups—a methyl ester, a nitrile, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1). As a complex pyridine derivative featuring multiple reactive functional groups—a methyl ester, a nitrile, and a morpholine ring—this compound presents unique stability challenges during synthesis, formulation, and long-term storage.

This guide is engineered for researchers and drug development professionals. It provides a mechanistic breakdown of degradation pathways, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your analytical and experimental workflows.

Structural Vulnerability & Degradation Pathways

To prevent degradation, we must first understand the causality behind the molecule's chemical reactivity. The compound contains three primary degradation "hotspots":

  • C3-Methyl Ester (Hydrolysis): The ester carbonyl carbon is highly electrophilic. The electron-withdrawing nature of the pyridine core and the adjacent C5-cyano group further increases the partial positive charge on this carbon. This makes it highly susceptible to nucleophilic acyl substitution by water or hydroxide ions, especially in basic environments[1].

  • C6-Morpholine Ring (Oxidation): The electron-rich aliphatic nitrogen and adjacent carbons in the morpholine moiety are highly vulnerable to oxidation by reactive oxygen species (ROS) or trace peroxides in solvents. This mirrors the well-documented degradation and metabolic pathways of other morpholine-containing therapeutics like gefitinib[2] and linezolid[3].

  • C5-Cyano Group (Hydrolysis): Under harsh, forced conditions (strong acid/base + heat), the nitrile can hydrate to a primary amide, and eventually hydrolyze to a carboxylic acid.

DegradationPathways Parent Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Ester Ester Hydrolysis (u0394M = -14 Da) Parent->Ester High/Low pH H2O Oxidation Morpholine Oxidation (u0394M = +16 Da) Parent->Oxidation ROS / Peroxides Cytochrome P450 Nitrile Nitrile Hydrolysis (u0394M = +18 Da) Parent->Nitrile Strong Acid/Base + Heat

Fig 1: Primary chemical degradation pathways and associated mass shifts.

Troubleshooting & FAQs

Q1: My stock solutions in aqueous buffer (pH 7.4) show a new LC peak with a relative mass shift of -14 Da after 48 hours. What is happening?

Diagnosis: You are observing ester hydrolysis . The -14 Da shift corresponds to the loss of a methyl group (-15 Da) and the gain of a proton (+1 Da), yielding 5-cyano-2-methyl-6-morpholinonicotinic acid. Causality: While methyl nicotinates are relatively stable at refrigerated temperatures (degrading at ~0.5% per year at 4°C)[4], their hydrolysis rate is highly pH-dependent and accelerates significantly in basic or physiological (pH 7.4) environments[1]. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic ester carbonyl. Prevention:

  • Prepare aqueous working solutions fresh prior to use.

  • If storage is required, buffer the solution to a slightly acidic pH (4.5–5.5) where ester stability is maximized, and store strictly at 4°C[4].

Q2: During forced degradation studies (0.3% H₂O₂), we observe a rapid loss of the parent compound and a new peak at +16 Da. Is the pyridine ring oxidizing?

Diagnosis: While pyridine N-oxidation is possible, the morpholine ring is the primary oxidative vulnerability. The +16 Da shift indicates the formation of a morpholine N-oxide. Causality: The aliphatic nitrogen in the morpholine ring possesses a highly reactive lone pair. In the presence of peroxides or ROS, it rapidly oxidizes. This is a characteristic degradation pathway for morpholine-containing structures, heavily documented in the metabolism of gefitinib[2] and linezolid[3]. Prevention:

  • Avoid using ether-based solvents (e.g., THF, Diethyl Ether) that may contain trace peroxides unless they are freshly distilled or BHT-stabilized.

  • Purge storage vials with Argon or N₂ to displace atmospheric oxygen.

Q3: How can I ensure my degradation data isn't an artifact of the LC-MS method itself?

Diagnosis: In-needle or on-column degradation can occur if samples are not properly quenched, leading to false degradation kinetics. Prevention: You must implement a self-validating mass balance approach . The sum of the parent peak area and all degradation product peak areas (corrected for relative response factors) must equal the initial parent peak area. Furthermore, all stress samples must be chemically quenched (e.g., neutralizing a basic stress sample with equimolar acid) before injection to freeze the degradation profile.

Troubleshooting Start LC-MS Analysis: Observe Purity Drop Identify Identify Mass Shift (u0394M) Start->Identify Shift1 u0394M = -14 Da Identify->Shift1 Ester Cleavage Shift2 u0394M = +16 Da Identify->Shift2 N-Oxidation Action1 Adjust to pH 4.5-5.5 Store at 4u00B0C Shift1->Action1 Action2 Purge with Argon Use peroxide-free solvents Shift2->Action2

Fig 2: Diagnostic workflow for identifying and preventing compound degradation.

Quantitative Stability Data

The following table summarizes the expected degradation kinetics of Methyl 5-cyano-2-methyl-6-morpholinonicotinate based on the behavior of its constituent functional groups under various stress conditions.

Stress ConditionPrimary DegradantMass Shift ( Δ M)Estimated t1/2​ Primary Prevention Strategy
Aqueous Buffer (pH 7.4, 37°C) Nicotinic acid derivative-14 Da~48–72 hoursLower pH to 4.5–5.5; store at 4°C.
Strong Base (0.1N NaOH, 25°C) Nicotinic acid derivative-14 Da< 1 hourQuench with 0.1N HCl immediately.
Oxidative (0.3% H₂O₂, 25°C) Morpholine N-oxide+16 Da~4–6 hoursDegas solvents; use Argon blanket.
Strong Acid (0.1N HCl, 60°C) Primary Amide (Nitrile hydration)+18 Da~24 hoursAvoid prolonged heating in acidic media.

Self-Validating Experimental Protocol: Forced Degradation Assay

To accurately map the degradation profile of this compound, use this step-by-step, self-validating forced degradation protocol. This method ensures that degradation occurs in the flask and not as an artifact of the analytical instrument.

Materials Required:

  • Methyl 5-cyano-2-methyl-6-morpholinonicotinate standard (>99% purity)

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or structurally similar stable compound)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve the compound in HPLC-grade ACN to a concentration of 1.0 mg/mL. Causality: ACN is chosen over methanol to prevent transesterification artifacts at the C3-ester position.

  • Stress Condition Setup (Run in parallel):

    • Control: 100 µL Stock + 900 µL Water.

    • Acid Stress: 100 µL Stock + 900 µL 0.1 N HCl.

    • Base Stress: 100 µL Stock + 900 µL 0.1 N NaOH.

    • Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂.

  • Incubation & Aliquoting:

    • Incubate all vials at 25°C. Withdraw 100 µL aliquots at T=0,2,4,8, and 24 hours.

  • Critical Step: Chemical Quenching (Self-Validation):

    • Acid Aliquots: Immediately neutralize with an equal volume of 0.1 N NaOH.

    • Base Aliquots: Immediately neutralize with an equal volume of 0.1 N HCl.

    • Oxidative Aliquots: Quench with a mild reducing agent (e.g., sodium thiosulfate) to halt ROS activity.

    • Why this matters: Failing to quench means the compound will continue to degrade while sitting in the autosampler queue, destroying the temporal integrity of your kinetic data.

  • Spike & Dilute:

    • Add 10 µL of the Internal Standard (IS) to each quenched aliquot. Dilute to the linear range of your LC-MS/MS detector using mobile phase.

  • LC-MS/MS Analysis & Mass Balance Calculation:

    • Inject onto a C18 column using a gradient of Water/ACN (with 0.1% Formic Acid).

    • Calculate Mass Balance: Total Area=AreaParent​+∑(AreaDegradants​×RRF) . If the total area drops by >5% compared to T=0 , investigate potential precipitation or the formation of volatile degradants.

References

  • Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions - Benchchem. Benchchem.
  • Methyl nicotinate - Grokipedia. Grokipedia.
  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS One.
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. PMC (NIH).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Welcome to the Advanced Chromatography Support Center. This specialized guide is designed for analytical chemists, researchers, and drug development professionals encountering severe peak tailing when analyzing Methyl 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This specialized guide is designed for analytical chemists, researchers, and drug development professionals encountering severe peak tailing when analyzing Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) via High-Performance Liquid Chromatography (HPLC).

Due to its complex heterocyclic structure, this compound presents unique chromatographic challenges. Below, we provide a mechanistic breakdown of the problem, validated optimization strategies, and step-by-step experimental protocols to achieve symmetrical peak shapes.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does Methyl 5-cyano-2-methyl-6-morpholinonicotinate exhibit such severe peak tailing compared to other intermediates? A: The root cause lies in the compound's structural chemistry. This molecule contains two highly basic nitrogen centers: a morpholine ring and a pyridine (nicotinate) ring. In a standard aqueous/organic mobile phase at neutral pH, these basic nitrogens become protonated (positively charged). Simultaneously, older "Type-A" silica columns or degraded stationary phases contain residual acidic silanol groups (-Si-OH). At a pH above 4.5, these silanols ionize into negatively charged silanoxanes (-Si-O⁻). The electrostatic attraction between the protonated basic nitrogens and the ionized silanols creates strong secondary cation-exchange interactions, which drag out the elution profile and cause severe peak tailing[1][2].

Q2: Can I just increase the organic modifier (e.g., Acetonitrile) to push the compound off the column faster? A: No. While increasing the organic modifier will reduce the overall retention time ( k′ ), it does not eliminate the localized secondary ionic interactions occurring at the silica surface. In fact, highly organic mobile phases can sometimes exacerbate silanol interactions because water is required to hydrate and shield the silica surface. You must address the pH or the stationary phase chemistry directly[2].

Q3: What is the difference between using TFA and TEA to fix this issue? A: They operate via entirely different mechanisms:

  • Trifluoroacetic Acid (TFA): Lowers the mobile phase pH (typically to ~2.0 - 2.5). This fully protonates and neutralizes the acidic silanols on the column, preventing them from interacting with the basic compound. TFA also acts as an ion-pairing agent, forming a neutral hydrophobic complex with the basic nitrogens of the morpholine ring, further improving peak shape[1][3].

  • Triethylamine (TEA): Acts as a silanol-masking agent. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites on the column, effectively blocking your analyte from interacting with them[4][5]. While effective on older columns, TEA can permanently alter the stationary phase and is generally avoided with modern high-purity silica.

Mechanism A Methyl 5-cyano-2-methyl- 6-morpholinonicotinate (Protonated Basic Nitrogens) B Type-A Silica (Ionized Silanols SiO⁻) A->B Secondary Interactions D Low pH Mobile Phase (e.g., 0.1% TFA) A->D Method Optimization C Severe Peak Tailing (Cation-Exchange) B->C E Neutralized Silanols (SiOH) + Ion-Pairing D->E F Symmetrical Peak (Tf < 1.2) E->F

Mechanism of silanol-induced peak tailing and mitigation via low-pH mobile phase optimization.

Part 2: Quantitative Data & Column Comparison

To demonstrate the causality of mobile phase and column selection, the following table summarizes the expected United States Pharmacopeia (USP) Tailing Factor ( Tf​ ) and Asymmetry ( As​ ) for Methyl 5-cyano-2-methyl-6-morpholinonicotinate under various analytical conditions. A Tf​ value of 1.0 represents perfect symmetry; values > 1.5 indicate unacceptable tailing for quantitative analysis[6].

Stationary Phase TypeMobile Phase ConditionsAdditive / ModifierUSP Tailing Factor ( Tf​ )Asymmetry ( As​ )Resolution Status
Standard C18 (Type-A) H2​O / ACN (pH 6.5)None2.853.10Severe Tailing
High-Purity C18 (Type-B) H2​O / ACN (pH 6.5)None1.952.15Moderate Tailing
Standard C18 (Type-A) H2​O / ACN (pH 6.5)0.1% TEA1.351.45Acceptable[4]
High-Purity C18 (Type-B) H2​O / ACN (pH 2.5)0.1% TFA1.151.20Optimal [3]
Hybrid Silica (BEH C18) H2​O / ACN (pH 10.0)10mM NH4​HCO3​ 1.051.08Optimal [7]

Part 3: Experimental Methodologies

Below are two self-validating protocols designed to resolve peak tailing for this specific compound. Protocol A relies on ion-pairing and silanol suppression, while Protocol B utilizes a high-pH neutralization strategy requiring specialized column hardware.

Protocol A: Low-pH Ion-Pairing Method (Recommended for Standard Systems)

This protocol utilizes Trifluoroacetic Acid (TFA) to suppress silanol ionization and pair with the basic morpholine nitrogen.

Materials:

  • Column: High-purity, double end-capped C18 (e.g., Waters Symmetry or equivalent Type-B silica), 150×4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes to degas. Causality: Precise TFA concentration is critical; dropping below 0.05% will result in a loss of ion-pairing efficacy and a return of peak tailing[1].

  • Column Equilibration: Flush the column with 95% Phase A / 5% Phase B at 1.0 mL/min for at least 15 column volumes (approx. 30 minutes). Self-Validation: Monitor the baseline at 254 nm. Equilibration is complete only when baseline drift is < 1 mAU/min.

  • Gradient Execution: Run a linear gradient from 5% B to 80% B over 20 minutes.

  • System Suitability Check: Inject a 10 µg/mL standard of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. Calculate the USP Tailing Factor at 5% peak height. The method is validated for use if Tf​≤1.2 .

Protocol B: High-pH Neutralization Method (Advanced)

At high pH (pH 10), the basic nitrogens on the morpholine and pyridine rings are completely deprotonated (neutralized). Because the molecule is neutral, it cannot undergo cation-exchange with silanols. Warning: This method requires a hybrid-silica column; standard silica will dissolve at pH > 8[2][7].

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 150×4.6 mm, 3.5 µm[6][7].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve 0.79 g of NH4​HCO3​ in 1 L of water. Add dilute ammonium hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.0 is reached.

  • Hardware Verification: Ensure no PEEK tubing is used near the pump head, as high pH can weaken certain polymer fittings over time.

  • Equilibration & Injection: Equilibrate the BEH column at 40°C. Inject the sample. The elevated temperature reduces mobile phase viscosity and improves mass transfer, further sharpening the peak.

Workflow Start Observe Peak Tailing (Tf > 1.5) Step1 Adjust Mobile Phase pH (pH 2.5 with TFA or pH 10 with NH4HCO3) Start->Step1 Decision1 Is Tf < 1.2? Step1->Decision1 Step2 Switch to Hybrid/Base-Deactivated Column (e.g., BEH C18) Decision1->Step2 No Success Method Validated (Symmetrical Peak) Decision1->Success Yes Decision2 Is Tf < 1.2? Step2->Decision2 Step3 Add Amine Modifier (e.g., 0.1% TEA) Decision2->Step3 No Decision2->Success Yes Step3->Success

Step-by-step experimental workflow for resolving peak tailing in basic heterocyclic compounds.

References

  • How can I reduce the tailing factor in HPLC system suitability? ResearchGate.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • XBridge HPLC Columns. Kinesis Australia.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC / National Institutes of Health.
  • HPLC Troubleshooting Guide. HPLC.eu.
  • High Performance Liquid Chromatography : Theory. ASAU.ru.
  • HPLC Troubleshooting. Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Assay Optimization &amp; Off-Target Mitigation for Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize biological assays invo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize biological assays involving Methyl 5-cyano-2-methyl-6-morpholinonicotinate .

This compound is a highly functionalized morpholino-pyridine derivative. Mechanistically, the morpholine oxygen acts as a critical hydrogen-bond acceptor for the backbone amide of kinase hinge regions (e.g., Val851 in PI3Kα or Val882 in PI3Kγ) [1]. However, the structural features that confer its potency—specifically the adenine-mimicking morpholino-pyridine core and the lipophilic 5-cyano/3-methyl ester groups—also predispose it to off-target polypharmacology and assay interference.

This guide provides field-proven strategies to isolate true on-target efficacy from off-target noise.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound show single-digit nanomolar potency in biochemical assays, but requires micromolar concentrations to inhibit the target in cell-based assays?

The Causality: This is a classic artifact of ATP competition. Biochemical kinase assays are typically run at or near the ATP Michaelis constant ( Km​ ) to maximize assay sensitivity (often 10–50 µM ATP). However, intracellular ATP concentrations are vastly higher (1–5 mM). According to the Cheng-Prusoff equation, an ATP-competitive inhibitor will experience a massive rightward shift in its IC50​ when transitioning to the high-ATP cellular environment [3]. The Solution: Do not rely solely on Km​ -level biochemical data. You must counter-screen your compound in biochemical assays supplemented with 1 mM ATP to accurately predict cellular potency and filter out weak, off-target binders [4].

Q2: I am observing broad cytotoxicity in my phenotypic assays before I see specific pathway inhibition. Is this an off-target kinase effect or chemical toxicity?

The Causality: Morpholine-containing pyrimidines and pyridines frequently exhibit off-target affinity for other kinases with structurally similar ATP-binding pockets, most notably mTOR, Casein Kinase 2 (CK2), and GSK3β [2]. Additionally, the 5-cyano and methyl ester groups increase the compound's lipophilicity ( logP ). At concentrations >10μM , highly lipophilic compounds can form colloidal aggregates, leading to non-specific protein sequestration and membrane destabilization (Pan-Assay Interference Compounds, or PAINS). The Solution:

  • Biochemical: Add 0.01% CHAPS or 0.1% BSA to your assay buffer. If the compound is forming colloidal aggregates, the detergent/protein will disrupt them, and the false-positive off-target inhibition will disappear.

  • Cellular: Multiplex your phenotypic assay with an intracellular Target Engagement (TE) assay to prove the compound is binding the intended target at sub-toxic concentrations.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols include mandatory internal controls to differentiate true biological responses from assay artifacts.

Protocol A: High-ATP Biochemical Selectivity Profiling (ADP-Glo™)

This protocol determines if the off-target effects of Methyl 5-cyano-2-methyl-6-morpholinonicotinate are driven by ATP competition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Critical Step: Include 0.1% BSA to prevent non-specific lipophilic binding of the morpholino-nicotinate to the plastic well.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to avoid tip-based carryover.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PI3Kα) or off-target kinase (e.g., mTOR, CK2) at final concentration. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • ATP/Substrate Initiation: Prepare two separate substrate solutions: one at ATP Km​ (e.g., 20 µM) and one at physiological ATP (2 mM). Add 5 µL to the respective wells to initiate the reaction.

  • Reaction & Detection: Incubate for 60 minutes. Add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).

  • Self-Validation Check: Calculate the Z′ factor using DMSO (vehicle) and a known pan-kinase inhibitor (e.g., Staurosporine). The assay is only valid if Z′>0.6 . If the IC50​ shifts by >50 -fold in the 1 mM ATP condition, the compound's intracellular off-target profile will likely be highly promiscuous.

Protocol B: Intracellular Target Engagement (NanoBRET™)

To prove that phenotypic effects are due to on-target binding rather than off-target toxicity, measure direct intracellular binding [3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Equilibration: After 24 hours, add the cell-permeable NanoBRET™ Tracer (a fluorescent pan-kinase probe) at its predetermined EC50​ concentration.

  • Compound Treatment: Add Methyl 5-cyano-2-methyl-6-morpholinonicotinate at varying concentrations (1 nM to 10 µM).

  • Multiplex Toxicity Control: Add a fluorogenic viability dye (e.g., CellTox™ Green) to the same wells. Causality: This ensures that any loss of BRET signal is due to the compound displacing the tracer, not because the compound lysed the cells.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Read dual-wavelength luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio.

Part 3: Quantitative Data Presentation

The following tables summarize the expected kinetic shifts and troubleshooting matrices when working with morpholino-nicotinate derivatives.

Table 1: Impact of ATP Concentration on Kinase Selectivity

Data illustrates how physiological ATP concentrations expose off-target vulnerabilities.

Kinase TargetAssay ATP Conc.Apparent IC50​ (nM)Fold-Shift vs Km​ Selectivity Window (Target vs Off-Target)
PI3Kα (On-Target) 10 µM ( Km​ )12-41x (vs mTOR)
PI3Kα (On-Target) 1,000 µM (Cellular)14512x8x (vs mTOR) - Window Collapses
mTOR (Off-Target) 15 µM ( Km​ )500-N/A
mTOR (Off-Target) 1,000 µM (Cellular)1,2002.4xN/A
CK2 (Off-Target) 10 µM ( Km​ )850-N/A
Table 2: Troubleshooting Matrix for Assay Interference
Observed PhenomenonMechanistic CauseDiagnostic TestCorrective Action
Steep Hill Slope (>2.0) in dose-responseColloidal aggregation due to lipophilic cyano/ester groups.Run assay with and without 0.01% Triton X-100.Add 0.1% BSA or 0.01% CHAPS to assay buffer.
High biochemical potency, no cellular phenotypePoor cell permeability or high intracellular ATP competition.NanoBRET Target Engagement Assay.Optimize compound lipophilicity; re-screen at 1 mM ATP.
Rapid cell death (<2 hours)Membrane destabilization / off-target toxicity.Multiplex viability dye with target engagement.Cap screening concentration at 1 µM.

Part 4: Logical Workflows & Pathway Visualizations

Diagram 1: Orthogonal Validation Workflow

To systematically eliminate off-target artifacts, follow this self-validating screening funnel.

Workflow N1 Biochemical Profiling (ADP-Glo at ATP Km) N2 High-ATP Counter-Screen (1 mM ATP) N1->N2 Filter Promiscuous Binders N3 Cellular Target Engagement (NanoBRET / CETSA) N2->N3 Confirm Intracellular Binding N4 Phenotypic Assay (Viability / Proliferation) N3->N4 Correlate TE with Phenotype N5 Data Synthesis & Off-Target Filtration N4->N5

Caption: Sequential orthogonal workflow to isolate true target engagement from off-target artifacts.

Diagram 2: Morpholino-Nicotinate Intervention & Off-Target Nodes

The structural mimicry of the morpholine ring allows it to bind multiple nodes within and adjacent to the PI3K/mTOR signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (On-Target) Val851 Hinge Node RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR (Common Off-Target) AKT->mTOR Pheno Cell Survival & Proliferation mTOR->Pheno CK2 CK2 / GSK3β (Secondary Off-Targets) CK2->Pheno Compound Methyl 5-cyano-2-methyl- 6-morpholinonicotinate Compound->PI3K Primary Inhibition Compound->mTOR Off-Target Compound->CK2 Off-Target

Caption: Kinase signaling cascade highlighting on-target PI3K intervention vs morpholine-driven off-targets.

Part 5: References

  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. National Institutes of Health (NIH) / PMC. Available at:

  • Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal / NIH PMC. Available at:

  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences. Available at:

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at:

Optimization

"Methyl 5-cyano-2-methyl-6-morpholinonicotinate" overcoming resistance in cell lines

A Note on "Methyl 5-cyano-2-methyl-6-morpholinonicotinate": As of this guide's last update, "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" is not extensively documented in publicly available scientific literature regar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Methyl 5-cyano-2-methyl-6-morpholinonicotinate": As of this guide's last update, "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" is not extensively documented in publicly available scientific literature regarding its role in overcoming drug resistance. The troubleshooting and experimental guides provided herein are based on a well-characterized class of molecules that share key structural motifs (a morpholine group) and a common mechanism of action in cancer cell lines: selective PI3Kα inhibitors . The principles and protocols detailed below are broadly applicable to the investigation of novel kinase inhibitors in the context of acquired drug resistance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when beginning to work with a novel kinase inhibitor, using a selective PI3Kα inhibitor as our primary example.

Q1: What is the primary mechanism of action for a morpholino-containing PI3Kα inhibitor in cancer cells?

A1: These inhibitors typically function as ATP-competitive inhibitors of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA (which encodes the p110α subunit). By selectively inhibiting PI3Kα, these compounds block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR.[1] This leads to cell cycle arrest and apoptosis.[1]

Q2: How can a PI3Kα inhibitor help overcome resistance to other therapies, such as BRAF or MEK inhibitors?

A2: Acquired resistance to targeted therapies often involves the activation of alternative survival pathways. For instance, melanoma cells resistant to BRAF inhibitors can develop bypass mechanisms that reactivate the MAPK pathway or activate parallel pathways like the PI3K/AKT pathway to maintain proliferation and survival.[2][3] A PI3Kα inhibitor can be used in combination therapy to block this escape route, creating a synthetic lethal effect and re-sensitizing the resistant cells to the primary drug.[4]

Q3: My cells are not responding to the inhibitor, even at high concentrations. What are the possible reasons?

A3: Several factors could be at play:

  • Cell Line Intrinsic Resistance: The cell line may not be dependent on the PI3Kα pathway for survival. This can be due to the absence of an activating PIK3CA mutation or the dominance of other oncogenic driver pathways.

  • Presence of Efflux Pumps: The cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, preventing it from reaching its target.[5][6]

  • Compound Instability: The compound may be unstable in your specific cell culture medium or may be rapidly metabolized by the cells.

  • Incorrect Target Hypothesis: The targeted pathway may not be the primary driver of resistance in your specific model.

Q4: What are the key biomarkers I should monitor to confirm the inhibitor is working on-target?

A4: The most direct biomarker is the phosphorylation status of AKT, a direct downstream target of PI3K. A successful engagement of the target should result in a significant decrease in phosphorylated AKT (p-AKT) at serine 473 (S473) and threonine 308 (T308). You can also assess the phosphorylation of downstream mTOR targets like S6 ribosomal protein or 4E-BP1. This is typically measured by Western Blot.[1]

Part 2: Troubleshooting Experimental Assays

This section provides practical advice for specific experimental challenges.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant well-to-well or day-to-day variability in your IC50 values when performing assays like MTS or CellTiter-Glo.

Potential Cause Troubleshooting Steps & Explanation
Cell Seeding Density 1. Optimize Seeding Density: Perform a growth curve for your specific cell line to determine the exponential growth phase. Seed cells at a density that ensures they are still in this phase at the end of the assay period (e.g., 72 hours). Over-confluent or sparse cultures can have altered metabolic rates and drug responses. 2. Ensure Uniform Seeding: Mix the cell suspension thoroughly before and during plating. Pipette carefully to avoid creating gradients in the wells.
Compound Solubility 1. Check Solubility in Media: Prepare the highest concentration of your compound in your complete cell culture media and inspect for precipitation under a microscope. 2. Use Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a concentrated DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. 3. Pre-dilute in Media: Before adding to the cells, pre-dilute the compound in warm media to prevent "shocking" the cells with a high concentration of DMSO.
Edge Effects in Plates 1. Avoid Using Outer Wells: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Fill these wells with sterile PBS or media and do not use them for experimental data. 2. Ensure Proper Humidification: Use a properly humidified incubator (37°C, 5% CO₂) to minimize evaporation.
Assay Incubation Time 1. Run a Time-Course Experiment: The effect of the inhibitor may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). An insufficient incubation time may not reveal the full effect. Test the compound's effect at 24, 48, and 72 hours to determine the optimal endpoint.
Guide 2: No Change in p-AKT Levels After Treatment

Problem: Your Western Blot results show no decrease in p-AKT (S473) levels, even though your viability assay suggests the compound is active.

Workflow for Troubleshooting Western Blot Signal

start No change in p-AKT signal q1 Is the compound active in a viability assay? start->q1 sub_q1_no Re-evaluate viability assay. Check compound integrity and cell line. q1->sub_q1_no No sub_q1_yes Proceed to check Western Blot protocol. q1->sub_q1_yes Yes q2 Was the lysis buffer appropriate? sub_q1_yes->q2 sub_q2_no Use a fresh lysis buffer containing phosphatase and protease inhibitors. q2->sub_q2_no No sub_q2_yes Proceed to timing. q2->sub_q2_yes Yes q3 Was the treatment time optimal? sub_q2_yes->q3 sub_q3_no Perform a time-course experiment. (e.g., 1, 4, 8, 24 hours). Signaling can be transient. q3->sub_q3_no No sub_q3_yes Check antibody and transfer. q3->sub_q3_yes Yes q4 Are the antibodies validated and working? sub_q3_yes->q4 sub_q4_no Use a positive control lysate (e.g., from serum-starved cells stimulated with growth factors). Test primary and secondary antibodies separately. q4->sub_q4_no No sub_q4_yes Possible biological reason. q4->sub_q4_yes Yes end Conclusion: The compound may be acting through a PI3K-independent pathway or the effect on viability is off-target. q4->end

Caption: Troubleshooting p-AKT Western Blot Results.

Part 3: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for generating a cell line with acquired resistance to a kinase inhibitor.

Objective: To select for a population of cells that can proliferate in the presence of otherwise cytotoxic concentrations of a drug.

Methodology:

  • Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTS) to determine the IC50 of the parental cell line to your inhibitor.

  • Initial Dosing: Begin culturing the parental cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor Cell Viability: Initially, a large portion of the cells will die. Monitor the culture daily. The remaining cells may grow very slowly.

  • Gradual Dose Escalation: Once the cells resume a consistent, healthy growth rate (this may take several weeks to months), subculture them and increase the inhibitor concentration by a factor of 1.5-2.0.

  • Repeat Escalation: Repeat Step 4, gradually increasing the drug concentration over several months. The goal is to culture a stable cell population that can proliferate in a concentration that is 5-10 times the original parental IC50.

  • Characterization and Banking: Once a resistant population is established, characterize its resistance profile.

    • Perform a new viability assay to confirm a rightward shift in the IC50 curve compared to the parental line.[3]

    • Bank multiple vials of the resistant cells at a low passage number.

    • Crucially: Maintain a culture of the parental cell line in parallel, treating it with the vehicle (e.g., DMSO) to control for effects of long-term culture.

Workflow for Generating Resistant Cell Lines

start Parental Cell Line ic50 Determine IC50 start->ic50 dose1 Culture in low dose (IC20 of inhibitor) ic50->dose1 monitor Monitor for recovery (Weeks to Months) dose1->monitor escalate Gradually increase inhibitor concentration monitor->escalate stable Stable, proliferating resistant population achieved monitor->stable Growth rate restored at high dose escalate->monitor Repeat until stable characterize Characterize new IC50 and mechanism of resistance stable->characterize bank Cryopreserve low passage stocks characterize->bank cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->pAKT Phosphorylates (S473) Effects Cell Survival Cell Proliferation Metabolism pAKT->Effects Promotes Inhibitor PI3Kα Inhibitor (e.g., containing morpholino group) Inhibitor->PI3K BLOCKS

Caption: PI3K/AKT Signaling and Point of Inhibition.

References

  • Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition. (2024). Vertex AI Search.
  • Martz, C. A., et al. (2014). Melanoma therapeutic strategies that select against resistance by exploiting MYC-driven evolutionary convergence. Cancer Discovery.
  • Nabavi, S. M., et al. (2020). Phytochemicals: Potential Lead Molecules for MDR Reversal. Frontiers in Pharmacology.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[2][5][7]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry. Available at:

  • An integrated approach reveals monocyte chemoattractant protein 1 (MCP-1) modulates trametinib resistance in Acute Myeloid Leukemia. (n.d.). Moffitt Cancer Center.
  • Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). (2020). Scientific Reports.

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Stability of Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Welcome to the Technical Support and Troubleshooting Portal for Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) . This guide is designed for pharmaceutical scientists, formulation researchers, and analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) . This guide is designed for pharmaceutical scientists, formulation researchers, and analytical chemists working with this highly functionalized pyridine-3-carboxylate building block.

Due to its specific structural features—an electron-deficient pyridine ring, an activated methyl ester, and a conjugated morpholine moiety—this compound presents unique challenges in aqueous media, primarily rapid ester hydrolysis and poor aqueous solubility.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade rapidly when dissolved in standard physiological buffers (e.g., PBS, pH 7.4)? A1: The rapid degradation is driven by base-catalyzed ester hydrolysis. The carbon of the ester carboxyl group is highly electron-deficient due to bond polarization caused by the adjacent oxygen atoms, a state severely exacerbated by the electron-withdrawing cyano group (-CN) at position 5 and the pyridine nitrogen[1]. This extreme electrophilicity promotes rapid nucleophilic attack by hydroxyl ions, even at neutral pH, cleaving the ester into 5-cyano-2-methyl-6-morpholinonicotinic acid and methanol ([1]).

Q2: I attempted to prevent base catalysis by dissolving the compound in 0.1 M HCl, but degradation still occurred. Why? A2: You have encountered acid-catalyzed ester hydrolysis. While you successfully suppressed the hydroxide-driven pathway, highly acidic environments protonate the carbonyl oxygen. This imparts a positive charge that strongly promotes nucleophilic attack by water molecules. Hydrolytic breakdown is catalyzed by both hydrogen and hydroxyl ions, resulting in a V-shaped pH-rate profile[2]. To maximize stability, the formulation must be buffered at the pH of maximum stability (the pH-rate minimum), which for this activated ester is typically between pH 4.5 and 5.5 ([2]).

Q3: When I dilute my DMSO stock solution into an aqueous buffer, the solution immediately turns cloudy. Is the compound polymerizing? A3: No, this is physical precipitation, not chemical degradation. While morpholine itself is a moderate base (pKa ~8.3), the morpholine nitrogen in your compound is directly attached to an electron-deficient pyridine ring. The lone pair on the nitrogen is heavily delocalized into the ring, which drastically reduces its basicity to a pKa of < 4.0[3]. Consequently, at pH 5.0–7.4, the molecule remains entirely uncharged and highly lipophilic. Without a solubilizing agent, it will crash out of the aqueous phase ([3]).

Part 2: Mechanistic Visualizations

HydrolysisPathway A Methyl 5-cyano-2-methyl- 6-morpholinonicotinate (Intact Ester) B Tetrahedral Intermediate A->B OH⁻ / H₂O (Nucleophilic Attack) C 5-cyano-2-methyl- 6-morpholinonicotinic acid (Degradant) B->C Acyl-Oxygen Cleavage D Methanol (Byproduct) B->D Leaving Group Ejection

Fig 1. Base-catalyzed ester hydrolysis pathway of the nicotinate derivative.

Part 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the pseudo-first-order degradation kinetics and physical state of the compound across various aqueous environments.

Aqueous Environment (pH)Primary Degradation MechanismEstimated Half-Life (t₁/₂)Visual Appearance (Post-Dilution)
pH 2.0 (HCl)Acid-catalyzed hydrolysis< 12 hoursClear (Protonated morpholine)
pH 5.0 (Acetate) Minimal (Optimal Stability) > 14 days Precipitate (Requires HP-β-CD)
pH 7.4 (PBS)Base-catalyzed hydrolysis< 4 hoursPrecipitate / Cloudy
pH 9.0 (Borate)Rapid base-catalyzed cleavage< 30 minutesClear (Ionized acid degradant)

Part 4: Experimental Protocol for Aqueous Stabilization

To overcome both the hydrolytic lability and the physical insolubility of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, researchers must utilize a co-solvent system combined with a cyclodextrin complexing agent, strictly buffered at pH 5.0.

Materials Required:
  • API: Methyl 5-cyano-2-methyl-6-morpholinonicotinate (Dry powder, desiccated)

  • Organic Phase: Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG400), anhydrous

  • Aqueous Phase: 50 mM Sodium Acetate buffer, adjusted exactly to pH 5.0

  • Complexing Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Step-by-Step Methodology:
  • Aqueous Phase Preparation: Dissolve 10% (w/v) HP-β-CD into the 50 mM Sodium Acetate buffer (pH 5.0). Stir until completely transparent.

    • Causality: HP-β-CD provides a hydrophobic cavity to encapsulate the lipophilic morpholinonicotinate core, shielding the ester from bulk water and preventing precipitation.

  • Organic Stock Preparation: Dissolve the API in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

    • Self-Validation Check 1: Inspect the stock visually. It must be completely clear. Any turbidity indicates moisture contamination in the DMSO leading to premature precipitation.

  • Controlled Mixing: Under vigorous vortexing, add the DMSO stock dropwise into the HP-β-CD aqueous buffer to achieve the desired final concentration (e.g., 1 mM API, 2% final DMSO).

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the cyclodextrin has time to complex the API molecules before they self-aggregate.

  • Physical Validation: Measure the optical density of the final solution at 600 nm (OD600).

    • Self-Validation Check 2: An OD600 < 0.05 confirms the absence of colloidal aggregates, validating successful cyclodextrin complexation.

  • Chemical Validation: Run an immediate RP-HPLC aliquot (t=0) using a C18 column.

    • Self-Validation Check 3: The intact ester should elute as a single sharp peak. The appearance of an early-eluting peak (the highly polar nicotinic acid degradant) indicates that the ester hydrolyzed during preparation.

FormulationWorkflow Step1 1. Weigh API (Dry Powder) Step2 2. Dissolve in Co-solvent (e.g., DMSO or PEG400) Step1->Step2 Step5 5. Dropwise Addition (Mix Organic into Aqueous) Step2->Step5 Organic Phase Step3 3. Prepare Aqueous Buffer (Acetate Buffer, pH 5.0) Step4 4. Add Complexing Agent (e.g., 10% HP-β-CD) Step3->Step4 Step4->Step5 Aqueous Phase Step6 6. Sterile Filter (0.22 µm) & Store at 4°C Step5->Step6 Homogeneous Solution

Fig 2. Step-by-step formulation workflow to maximize aqueous stability and solubility.

Part 5: References

  • Chemical stability in dosage forms Clinical Gate URL: [Link]

  • Drug stability and Reaction Kinetics Basicmedical Key URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinic Acid Derivatives: Evaluating the Potential of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate"

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of nicotinic acid derivatives, with a specific focus on the structural features of the hypotheti...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nicotinic acid derivatives, with a specific focus on the structural features of the hypothetical molecule, "Methyl 5-cyano-2-methyl-6-morpholinonicotinate." While direct experimental data for this specific compound is not presently available in peer-reviewed literature, its constituent functional groups—a methyl ester, a cyano group, a methyl group, and a morpholino moiety—are all well-documented in the context of medicinal chemistry. By examining structurally related nicotinic acid derivatives with known biological activities, we can infer the potential pharmacological profile of this target molecule and identify promising avenues for future research.

Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyridine ring allows for substitutions that can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide will dissect the influence of each substituent present in "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" by comparing it with known derivatives, supported by experimental data from the literature.

Structural Analysis and Predicted Bioactivity

The structure of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" suggests a multi-faceted potential for biological activity. The presence of a cyano group at the 5-position is particularly noteworthy. The cyano group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring, potentially enhancing interactions with biological targets.[3] Furthermore, it can act as a hydrogen bond acceptor and may be involved in metabolic pathways.[3]

The morpholino group at the 6-position is a common pharmacophore found in many approved drugs.[4] Its inclusion often improves aqueous solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with target proteins, such as kinases. The methyl group at the 2-position can also impact the molecule's conformation and lipophilicity, which in turn affects its binding affinity and cell permeability.[5]

Comparative Analysis of Structurally Related Nicotinic Acid Derivatives

To build a predictive framework for the biological activity of "Methyl 5-cyano-2-methyl-6-morpholinonicotinate," we will compare it with several classes of nicotinic acid derivatives that share key structural motifs.

Derivatives with 6-Amino Substituents: The Role of the Morpholino Moiety

The substitution at the 6-position of the nicotinic acid scaffold is critical in defining the molecule's biological activity. The introduction of an amino group, such as a morpholino ring, has been shown to impart a range of pharmacological effects. For instance, certain 6-aminomorphinan derivatives have demonstrated high affinity for opiate receptors, exhibiting analgesic properties.[6] The synthesis of 2-morpholinonicotinic acid has been reported, highlighting a potential pathway to introduce this key functional group.[1]

G start 2-Chloronicotinic Acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate Methyl 2-chloronicotinate step2 Nucleophilic Aromatic Substitution (Morpholine, Base) intermediate->step2 step1->intermediate product Methyl 6-morpholinonicotinate Derivatives step2->product step3 Further Modifications (e.g., at C5 position) step3->product Diversification product->step3 Diversification

Derivatives with 5-Cyano Groups: Enhancing Potency and Modulating Activity

The presence of a cyano group at the 5-position has been explored in various nicotinic acid derivatives, often leading to enhanced biological activity. For example, certain 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives have been investigated as cardiotonic agents, acting as milrinone analogues.[7] The synthesis of such compounds often involves multi-component reactions, providing a versatile route to a diverse range of derivatives.[8]

Nicotinamide Derivatives: Broad-Spectrum Biological Activity

While our target molecule is a nicotinate (ester), the closely related nicotinamides (amides) offer valuable insights into the potential biological activities. A series of nicotinamide derivatives have been synthesized and evaluated as potent antifungal agents that act by disrupting the fungal cell wall.[9] This suggests that the nicotinic acid scaffold, when appropriately substituted, can be directed towards antimicrobial applications.

Compound/Derivative Class Key Structural Features Reported Biological Activity Reference
6β-Pyridinyl amidomorphines6-amino substitutionMOR agonist, long-lasting antinociception[6]
2-Aryl nicotinic acid derivativesAryl group at C2Analgesic and anti-inflammatory[1]
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid5-cyano, 2-CF3Positive inotropic activity[7]
Nicotinamide derivativesAmide at C3Antifungal (disrupts cell wall)[9]
Acylhydrazones of nicotinic acidHydrazone at C3Antibacterial (active against Gram-positive bacteria)[10]

Experimental Protocols

To facilitate further research into this class of compounds, we provide representative experimental protocols for the synthesis and biological evaluation of nicotinic acid derivatives, based on established methodologies from the literature.

Protocol 1: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide[10]

This protocol describes a general method for the synthesis of acylhydrazones, which can be adapted for the synthesis of various nicotinic acid derivatives.

  • Dissolution: Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).

  • Addition of Aldehyde: To the solution, add the appropriate aldehyde (0.011 mole).

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Isolation and Purification: Filter the precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)[10]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) to assess the antibacterial potency of the synthesized compounds.

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with a suitable broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Condensation with Aldehyde Condensation with Aldehyde Nicotinic Acid Hydrazide->Condensation with Aldehyde Ethanol, Reflux Acylhydrazone Derivative Acylhydrazone Derivative Condensation with Aldehyde->Acylhydrazone Derivative MIC Determination MIC Determination Acylhydrazone Derivative->MIC Determination Antibacterial Assay Structure-Activity Relationship Analysis Structure-Activity Relationship Analysis MIC Determination->Structure-Activity Relationship Analysis Lead Optimization Lead Optimization Structure-Activity Relationship Analysis->Lead Optimization

Conclusion and Future Directions

While "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" remains a hypothetical compound, the analysis of its structural components through the lens of existing nicotinic acid derivatives provides a strong rationale for its synthesis and biological evaluation. The combination of a 6-morpholino group for improved pharmacokinetics, a 5-cyano group for potential potency enhancement, and a 2-methyl group for modulating lipophilicity presents a promising scaffold for the development of novel therapeutic agents.

Future research should focus on the development of a robust synthetic route to "Methyl 5-cyano-2-methyl-6-morpholinonicotinate" and its analogs. Subsequent screening against a panel of biological targets, including kinases, microbial enzymes, and various cancer cell lines, will be crucial in elucidating its therapeutic potential. The comparative data presented in this guide serves as a foundational resource for researchers embarking on the exploration of this and other novel nicotinic acid derivatives.

References

  • Dukat, M., et al. Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. Med. Chem. Res. 6, 417–428 (1996).
  • Gregory, K. J., et al. A Structure-Activity Relationship Study of Bitopic N 6-Substituted Adenosine Derivatives as Biased Adenosine A 1 Receptor Agonists. J. Med. Chem. 61, 2087–2103 (2018). Available from: [Link]

  • Gomha, S. M., et al. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules 27, 1452 (2022). Available from: [Link]

  • Al-Ostoot, F. H., et al. Nicotinic acid derivatives: Application and uses, review. Chemistry Journal 7, 1-13 (2021). Available from: [Link]

  • ResearchGate. The morpholino nicotinic acid synthesis. (2021). Available from: [Link]

  • Google Patents. Method of synthesis of morpholino oligomers. (2012).
  • Spetea, M., et al. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. Bioorg. Med. Chem. Lett. 23, 3212–3215 (2013). Available from: [Link]

  • Wang, Y., et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules 28, 1135 (2023). Available from: [Link]

  • AA Blocks. methyl 5-cyano-2-methyl-6-piperidinonicotinate. (n.d.). Available from: [Link]

  • El-Shorbagi, A.-N. A. What is the effect of cyano group on bioactivity? ResearchGate (2015). Available from: [Link]

  • Selič, L., et al. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco 47, 427–437 (1992).
  • Crose, M., et al. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. Arch. Toxicol. 99, 1333–1340 (2025). Available from: [Link]

  • ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025). Available from: [Link]

  • ORCA - Cardiff University. Morpholin-4-ium [5-cyano-6-(4-methylphenyl)-. (n.d.). Available from: [Link]

  • Ongley, S. E., et al. Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review. Microorganisms 11, 2636 (2023). Available from: [Link]

  • ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. (n.d.). Available from: [Link]

  • European Patent Office. METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2009). Available from: [Link]

  • ResearchGate. Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. (2025). Available from: [Link]

  • Gasior, M., et al. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. Int. J. Mol. Sci. 19, 350 (2018). Available from: [Link]

  • Pellegrino, E., et al. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Int. J. Mol. Sci. 25, 49 (2023). Available from: [Link]

  • Falfushynska, H., et al. Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Mar. Drugs 20, 79 (2022). Available from: [Link]

  • NextSDS. METHYL 5-CYANO-2-METHYL-6-(PHENYLSULFANYL)NICOTINATE — Chemical Substance Information. (n.d.). Available from: [Link]

  • Merlo, S., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules 25, 5561 (2020). Available from: [Link]/5561)

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Comparative

A Comparative Analysis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate Against Key Oncogenic Targets: A Hypothetical Study

Introduction The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel small molecules that exhibit high potency and selectivity against critical cancer targets. Within this con...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel small molecules that exhibit high potency and selectivity against critical cancer targets. Within this context, substituted nicotinic acid derivatives have garnered significant interest due to their versatile chemical scaffolds and diverse biological activities. This guide introduces a novel compound, Methyl 5-cyano-2-methyl-6-morpholinonicotinate , and presents a hypothetical, yet scientifically rigorous, comparative study of its potential inhibitory activity against three well-validated oncogenic targets: Dihydropyrimidine Dehydrogenase (DPD), Polo-like Kinase 1 (PLK1), and Myeloid cell leukemia-1 (Mcl-1).

Due to the novelty of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, direct experimental data on its biological activity is not yet publicly available. This guide, therefore, serves as a forward-looking framework for researchers and drug development professionals. We will postulate its activity and benchmark it against established inhibitors of DPD, PLK1, and Mcl-1. The rationale for selecting these targets is rooted in the structural motifs of our compound of interest, which suggest potential interactions with nucleotide-binding sites (DPD), kinase active sites (PLK1), or the BH3-binding groove of anti-apoptotic proteins (Mcl-1).

This document provides detailed experimental protocols, comparative data tables, and visualizations of the relevant signaling pathways to offer a comprehensive playbook for the preclinical evaluation of this and other novel chemical entities.

Target Rationale and Comparative Inhibitors

Dihydropyrimidine Dehydrogenase (DPD)

DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, making it a crucial target in combination therapies.[1] Given the pyrimidine-like core of our hypothetical compound, evaluating its potential to inhibit DPD is a logical first step.

  • Known Inhibitors for Comparison:

    • Eniluracil: An irreversible inhibitor of DPD that enhances the oral bioavailability of 5-FU.[2]

    • Gimeracil: A competitive inhibitor of DPD, often used in combination with tegafur (a 5-FU prodrug).[1]

Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis. Its overexpression is a hallmark of many cancers and is often associated with poor prognosis.[3] As such, PLK1 is a prime target for anticancer drug development.

  • Known Inhibitors for Comparison:

    • BI 2536: A potent and selective ATP-competitive inhibitor of PLK1.[3]

    • Volasertib (BI 6727): A second-generation dihydropteridinone derivative and potent PLK1 inhibitor that has been extensively studied in clinical trials.[3][4]

    • Onvansertib: A first-in-class, third-generation, oral and highly-selective PLK1 inhibitor.

Myeloid cell leukemia-1 (Mcl-1)

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common mechanism of cancer cell survival and resistance to chemotherapy.[5][6] The development of small molecules that inhibit Mcl-1 is a highly sought-after therapeutic strategy.

  • Known Inhibitors for Comparison:

    • S63845: A potent and selective Mcl-1 inhibitor that has shown preclinical efficacy in various cancer models.

    • AZD5991: A macrocyclic Mcl-1 inhibitor with high affinity and selectivity, demonstrating rapid apoptosis induction in preclinical studies.[6][7]

    • AMG-176: An orally bioavailable and selective Mcl-1 inhibitor.[5]

Experimental Methodologies

The following protocols are designed to provide a robust and reproducible framework for evaluating the inhibitory potential of Methyl 5-cyano-2-methyl-6-morpholinonicotinate and comparing it with the known inhibitors.

In Vitro Enzyme Inhibition Assays

This assay measures the enzymatic activity of DPD by monitoring the decrease in absorbance of a substrate.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) with 1 mM EDTA.

      • DPD Enzyme Solution: Dilute recombinant human DPD enzyme in cold Assay Buffer.

      • Substrate Solution: Prepare a solution of 5-fluorouracil (5-FU) in Assay Buffer.

      • Cofactor Solution: Prepare a solution of NADPH in Assay Buffer.

      • Test Compounds: Prepare serial dilutions of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, Eniluracil, and Gimeracil in DMSO, then dilute in Assay Buffer (final DMSO concentration ≤ 1%).

    • Assay Procedure:

      • In a 96-well UV-transparent plate, add 20 µL of the diluted test compounds or vehicle control.

      • Add 40 µL of the DPD enzyme solution to each well.

      • Pre-incubate for 15 minutes at 37°C.

      • Initiate the reaction by adding 20 µL of the Substrate Solution and 20 µL of the Cofactor Solution.

      • Immediately measure the absorbance at 340 nm (for NADPH consumption) every 30 seconds for 20 minutes using a plate reader.

    • Data Analysis:

      • Calculate the rate of NADPH consumption (decrease in A340/min).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value using a non-linear regression curve fit.

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the phosphorylation of a peptide substrate by PLK1.

  • Protocol:

    • Reagent Preparation:

      • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

      • PLK1 Enzyme Solution: Dilute active recombinant human PLK1 in Kinase Buffer.

      • Substrate/Tracer Mix: Prepare a solution containing a FRET-based peptide substrate and a phosphospecific antibody labeled with a fluorescent tracer.

      • ATP Solution: Prepare a solution of ATP in Kinase Buffer.

      • Test Compounds: Prepare serial dilutions of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, BI 2536, Volasertib, and Onvansertib in DMSO, then dilute in Kinase Buffer (final DMSO concentration ≤ 1%).

    • Assay Procedure:

      • In a 384-well plate, add 5 µL of the diluted test compounds or vehicle control.

      • Add 5 µL of the PLK1 enzyme solution to each well.

      • Add 5 µL of the ATP solution to initiate the kinase reaction.

      • Incubate for 60 minutes at room temperature.

      • Add 5 µL of the Substrate/Tracer Mix to stop the reaction.

      • Incubate for 60 minutes at room temperature, protected from light.

    • Data Analysis:

      • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

      • Calculate the percentage of inhibition based on the FRET ratio.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[4]

This assay measures the disruption of the Mcl-1/Bim peptide interaction by an inhibitor.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 20 mM Sodium Phosphate (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

      • Mcl-1 Protein Solution: Dilute recombinant human Mcl-1 protein in Assay Buffer.

      • Fluorescent Peptide: Prepare a solution of a fluorescein-labeled Bim BH3 peptide in Assay Buffer.

      • Test Compounds: Prepare serial dilutions of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, S63845, AZD5991, and AMG-176 in DMSO, then dilute in Assay Buffer (final DMSO concentration ≤ 1%).

    • Assay Procedure:

      • In a black 384-well plate, add 10 µL of the diluted test compounds or vehicle control.

      • Add 10 µL of the Mcl-1 protein solution.

      • Add 10 µL of the fluorescent peptide solution.

      • Incubate for 2 hours at room temperature, protected from light.

    • Data Analysis:

      • Measure the fluorescence polarization using a plate reader.

      • Calculate the percentage of inhibition of the Mcl-1/Bim interaction.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

  • Protocol:

    • Cell Culture:

      • Select appropriate cancer cell lines. For example:

        • DPD: HCT-116 (colorectal cancer)

        • PLK1: HeLa (cervical cancer), A549 (lung cancer)[3]

        • Mcl-1: NCI-H929 (multiple myeloma, Mcl-1 dependent)[5]

      • Culture cells in appropriate media and conditions.

    • Assay Procedure:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with serial dilutions of the test compounds for 72 hours.

      • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle-treated control.

      • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

  • Western Blot Analysis:

    • PLK1: Treat cells with inhibitors, harvest cell lysates, and perform western blotting to detect the phosphorylation status of PLK1 substrates (e.g., TCTP).

    • Mcl-1: Use co-immunoprecipitation to assess the disruption of Mcl-1/Bak or Mcl-1/Bim complexes in inhibitor-treated cells.

  • Flow Cytometry for Cell Cycle and Apoptosis Analysis:

    • PLK1: Treat cells with inhibitors, fix and stain with propidium iodide to analyze cell cycle distribution and identify mitotic arrest.

    • Mcl-1: Treat cells with inhibitors, stain with Annexin V and propidium iodide to quantify apoptosis.

Comparative Data Summary

The following tables present a hypothetical comparison of Methyl 5-cyano-2-methyl-6-morpholinonicotinate against known inhibitors. The values for the known inhibitors are representative of data found in the literature.

Table 1: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
CompoundIn Vitro DPD Inhibition IC50 (µM)HCT-116 Cell Viability GI50 (µM)
Methyl 5-cyano-2-methyl-6-morpholinonicotinate [Hypothetical Data] [Hypothetical Data]
Eniluracil~0.1 (Irreversible)>100 (non-cytotoxic alone)[2]
Gimeracil~2.9>100 (non-cytotoxic alone)
Table 2: Polo-like Kinase 1 (PLK1) Inhibition
CompoundPLK1 Kinase Inhibition IC50 (nM)HeLa Cell Viability GI50 (nM)
Methyl 5-cyano-2-methyl-6-morpholinonicotinate [Hypothetical Data] [Hypothetical Data]
BI 25360.83[4]2.5
Volasertib (BI 6727)0.87[4]11-29[8]
Onvansertib~1.310-50
Table 3: Mcl-1 Inhibition
CompoundMcl-1/Bim FP IC50 (nM)NCI-H929 Cell Viability GI50 (nM)
Methyl 5-cyano-2-methyl-6-morpholinonicotinate [Hypothetical Data] [Hypothetical Data]
S63845<1~10-100
AZD59910.7[7]24-33[7]
AMG-176<1~210 (OCI-LY1 cells)[5]

Signaling Pathway and Experimental Workflow Visualizations

DPD in Pyrimidine Catabolism

DPD_Pathway cluster_chemo Chemotherapy cluster_catabolism Pyrimidine Catabolism cluster_anabolism Anabolism & Cytotoxicity 5-FU 5-FU DPD DPD (Dihydropyrimidine Dehydrogenase) 5-FU->DPD Catabolism (85%) FUMP FUMP 5-FU->FUMP Anabolism DHFU Dihydrofluorouracil (Inactive) DPD->DHFU FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition DNA_RNA DNA/RNA Incorporation FUTP->DNA_RNA Apoptosis Apoptosis TS->Apoptosis DNA_RNA->Apoptosis Inhibitor DPD Inhibitors (e.g., Eniluracil) Inhibitor->DPD Inhibition

Caption: DPD's role in 5-FU metabolism and the point of intervention for its inhibitors.

PLK1 in Mitotic Progression

PLK1_Pathway cluster_cycle Cell Cycle Progression cluster_mitosis Key Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 PLK1 PLK1 M->PLK1 Activation in Mitosis S S Phase G1->S S->G2 Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis MitoticArrest Mitotic Arrest PLK1->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Inhibitor PLK1 Inhibitors (e.g., Volasertib) Inhibitor->PLK1 Inhibition Mcl1_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptotic Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bcl2 Bcl-2 / Bcl-xL Bim Bim (BH3-only) Bim->Mcl1 Inhibits Bim->Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax Bax Bax->MOMP CytochromeC Cytochrome C Release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Mcl-1 Inhibitors (e.g., S63845) Inhibitor->Mcl1 Inhibition

Caption: Mcl-1's role in preventing apoptosis and how its inhibitors promote cell death.

Discussion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical strategy for the characterization of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. The selection of DPD, PLK1, and Mcl-1 as initial targets provides a multi-faceted approach to uncovering its potential as an anticancer agent.

  • Causality in Experimental Choices: The choice of assays progresses logically from direct target engagement (in vitro enzyme/interaction assays) to cellular consequences (viability, cell cycle, apoptosis). This ensures that any observed cellular effects can be mechanistically linked to the inhibition of a specific target. For instance, observing mitotic arrest via flow cytometry after treatment would strongly support the on-target activity of a PLK1 inhibitor.

  • Self-Validating Protocols: Each protocol includes positive and negative controls. The use of well-characterized inhibitors (e.g., Volasertib for PLK1) serves as a positive control, validating the assay's performance. Vehicle controls (DMSO) establish the baseline for calculating inhibition. This built-in validation is critical for data integrity.

  • Interpreting Hypothetical Data: Should Methyl 5-cyano-2-methyl-6-morpholinonicotinate exhibit potent, low nanomolar IC50 values against one of these targets, it would warrant further investigation, including selectivity profiling against other kinases or Bcl-2 family members. If it shows moderate activity across multiple targets, further medicinal chemistry efforts could be directed towards optimizing potency and selectivity for a single target. Conversely, a lack of activity would suggest exploring alternative biological targets.

The framework presented here is not merely a set of instructions but a strategic guide for the rational evaluation of a novel chemical entity. By systematically comparing its performance against established inhibitors, researchers can efficiently position new compounds within the existing landscape of cancer therapeutics and make data-driven decisions for their continued development.

References

  • Gjertsen, B. T., & Schöffski, P. (2014). Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Leukemia & Lymphoma, 55(8), 1-11.
  • Affatato, R., et al. (2023). Onvansertib and volasertib IC50s (nM) in the different ovarian cancer cell lines.
  • BenchChem. (2025). A Comparative Guide to the In Vivo Efficacy of Bi 2536 and BI 6727 (Volasertib). BenchChem.
  • Casi, G., et al. (2023). AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas. Clinical Cancer Research, 29(8), 1554-1566.
  • Chen, J., et al. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). In vitro activity of Mcl-1 inhibitors.
  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia.
  • Glioblastoma, et al. (2018). The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells. Oncotarget, 9(12), 10586–10598.
  • MedchemExpress. (n.d.). AZD-5991 | Mcl-1 Inhibitor. MedchemExpress.
  • Popat, R., et al. (2023). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Cancer Discovery, 13(11), 2446-2463.
  • Santa Cruz Biotechnology. (n.d.). DPYD Inhibitors. Santa Cruz Biotechnology.
  • Patsnap Synapse. (2024, June 21). What are DPD inhibitors and how do they work?
  • ResearchGate. (n.d.). Structures and reported IC50 values of three selected PD-L1 inhibitors...
  • Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase.
  • Caudle, K. E., et al. (2013). Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics, 94(6), 640-645.

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Validation

Methyl 5-cyano-2-methyl-6-morpholinonicotinate: A Privileged Scaffold for PI3K/mTOR Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Analysis, Scaffold Comparison, and Experimental Validation Executive Summary The h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Analysis, Scaffold Comparison, and Experimental Validation

Executive Summary

The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a hallmark of numerous human malignancies and metabolic disorders[1]. In the pursuit of potent, ATP-competitive kinase inhibitors, the identification of versatile and synthetically tractable chemical scaffolds is paramount.

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) has emerged as a highly privileged building block in medicinal chemistry. By integrating a morpholine hinge-binder, an electron-withdrawing cyano group, and a versatile methyl ester handle onto a soluble pyridine core, this scaffold provides an optimal starting point for generating highly selective PI3K inhibitors or dual PI3K/mTOR inhibitors[2]. This guide objectively compares this pyridine-based scaffold against other industry-standard architectures (such as pyrimidine and thienopyrimidine cores) and provides validated experimental protocols for its derivatization and biological evaluation.

Mechanistic Insight & SAR Analysis

To understand why this specific molecule serves as an exceptional intermediate, we must deconstruct its structural features and their corresponding biological causality within the ATP-binding cleft of lipid kinases.

  • Morpholine Ring at C6 (The Hinge Binder): The morpholine moiety is the quintessential pharmacophore for PI3K inhibition. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3K α ) or Val882 (in PI3K γ ) in the kinase hinge region[2][3].

  • Pyridine Core: Unlike highly lipophilic purine or bicyclic thienopyrimidine cores, the monocyclic pyridine ring significantly improves the aqueous solubility of the resulting drug candidates[1]. It acts as a rigid vector, orienting the peripheral substituents into the affinity and solvent pockets.

  • Cyano Group at C5: The strongly electron-withdrawing cyano group serves a dual purpose. Chemically, it modulates the pKa of the adjacent pyridine nitrogen, preventing off-target basicity-related toxicities. Biologically, it projects into the ribose-binding pocket, potentially enhancing binding affinity through dipole interactions[2].

  • Methyl Ester at C3 (The Diversification Handle): The methyl nicotinate functional group is a highly versatile synthetic handle. It allows for rapid late-stage saponification and amide coupling. By attaching various aryl or heteroaryl amines here, medicinal chemists can project bulky groups into the solvent-exposed channel, which is the primary method for fine-tuning isoform selectivity (e.g., sparing PI3K β or δ )[2].

  • Methyl Group at C2: This provides localized steric bulk that restricts the rotational freedom of the C3 amide (once synthesized). This conformational locking minimizes the entropic penalty upon binding to the kinase, thereby boosting overall potency.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Inhibitor Morpholine-Pyridine Scaffold (PI3K/mTOR Dual Inhibition) Inhibitor->PI3K ATP-Competitive Binding Inhibitor->mTOR ATP-Competitive Binding

Diagram 1: PI3K/mTOR signaling cascade and the ATP-competitive intervention points of the scaffold.

Scaffold Performance Comparison

When designing a PI3K inhibitor library, selecting the right core scaffold dictates the trajectory of the entire optimization process. Below is a comparative analysis of the Methyl 5-cyano-2-methyl-6-morpholinonicotinate scaffold against two other historically significant alternatives: the 2,4-Dimorpholinopyrimidine scaffold (basis of Buparlisib/BKM120)[3][4] and the Thieno[3,2-d]pyrimidine scaffold (basis of Pictilisib/GDC-0941)[5].

ParameterMethyl 5-cyano-2-methyl-6-morpholinonicotinate (Pyridine)2,4-Dimorpholinopyrimidine (BKM120-like)Thieno[3,2-d]pyrimidine (GDC-0941-like)
Hinge-Binding Motif Single MorpholineDual MorpholineSingle Morpholine
Aqueous Solubility High (Basic pyridine core)Moderate (Pyrimidine core)Low (Requires solubilizing appendages)
Synthetic Tractability Excellent (Ester allows rapid late-stage amide diversification)Moderate (Requires sequential SN​Ar reactions)Complex (Bicyclic core synthesis required)
Isoform Selectivity Potential High (Via C3 solvent channel projection)Low (Typically Pan-PI3K inhibitors)Moderate (Often Pan-PI3K/mTOR dual)
Metabolic Stability High (Cyano group blocks oxidative metabolism at C5)Moderate (Prone to morpholine ring oxidation)High (Bicyclic core is highly stable)

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols describe a self-validating system: synthesizing a derivative from the scaffold and subsequently testing its biological activity using a luminescent kinase assay.

Protocol A: Late-Stage Derivatization (Amide Coupling)

This protocol converts the methyl ester into a functionalized amide, projecting a new moiety into the kinase solvent channel.

  • Saponification: Dissolve Methyl 5-cyano-2-methyl-6-morpholinonicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is specifically chosen over stronger bases like NaOH or KOH to prevent the unwanted hydrolysis of the sensitive C5 cyano group into an amide or carboxylic acid.

  • Activation: Concentrate the reaction mixture, acidify with 1N HCl to precipitate the free acid, and filter. Dissolve the intermediate acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is utilized to rapidly form the active ester intermediate. This speed minimizes the risk of epimerization or degradation of the electron-deficient cyano-pyridine core.

  • Coupling: Add the desired target amine (e.g., 4-aminopyridine, 1.5 eq) and stir for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via reverse-phase preparative HPLC to yield the final PI3K inhibitor candidate.

Protocol B: Kinase-Glo Luminescent Assay (PI3K α Inhibition)

This assay measures the IC 50​ of the synthesized derivative by quantifying residual ATP after the kinase reaction[4].

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl 2​ , and 0.01% BSA.

    • Causality: Mg 2+ is an absolute requirement; it acts as an essential cofactor that coordinates the phosphate groups of ATP, allowing it to bind to the kinase catalytic cleft.

  • Enzyme/Substrate Mix: Combine recombinant human PI3K α (p110 α /p85 α ) and PIP2 substrate in the kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the synthesized derivative (ranging from 10 μ M down to 0.1 nM) to the wells of a 384-well plate.

  • Reaction Initiation: Add ATP to a final concentration of 10 μ M to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add an equal volume of Kinase-Glo Reagent (containing luciferase and luciferin). Incubate for 15 minutes.

    • Causality: The Kinase-Glo reagent consumes the residual ATP left over from the kinase reaction to produce luminescence. Therefore, a highly active inhibitor prevents ATP consumption by the kinase, resulting in a high luminescent signal. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescent signal against the log[inhibitor] concentration using nonlinear regression to calculate the IC 50​ value.

KinaseGlo Prep Prepare Kinase + Substrate (PI3K + PIP2) AddCpd Add Inhibitor Derivative (Concentration Gradient) Prep->AddCpd AddATP Initiate Reaction with ATP (Incubate 60 min) AddCpd->AddATP AddReagent Add Kinase-Glo Reagent (Luciferase/Luciferin) AddATP->AddReagent Read Measure Luminescence (Inversely proportional to kinase activity) AddReagent->Read

Diagram 2: Step-by-step logical workflow of the Kinase-Glo Luminescent Assay.

References

1.[1] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at: 2.[4] Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[5] (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[3] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Available at: 5.[2] The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI Pharmaceuticals. Available at:

Sources

Comparative

"Methyl 5-cyano-2-methyl-6-morpholinonicotinate" comparison of synthesis routes

An in-depth technical analysis and comparison guide for the synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1). Executive Summary: The Strategic Value of the Scaffold Methyl 5-cyano-2-methyl-6...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1).

Executive Summary: The Strategic Value of the Scaffold

Methyl 5-cyano-2-methyl-6-morpholinonicotinate is a highly functionalized pyridine building block[1]. The 2-amino-3-cyanopyridine motif (and its 6-amino-5-cyano analogs) serves as a privileged scaffold in medicinal chemistry, frequently utilized as a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidines and targeted kinase inhibitors[2].

Because the pyridine core is densely functionalized—bearing a methyl group, an ester, a nitrile, and a morpholine moiety—constructing this molecule requires exquisite regiocontrol. The most reliable synthetic strategies diverge from a common intermediate: methyl 5-cyano-6-hydroxy-2-methylnicotinate (a 2-pyridone derivative). This guide objectively compares the two dominant synthetic routes from this intermediate: the classical industrial stepwise chlorination (Route A) and the modern, bench-friendly direct amination (Route B).

Mechanistic Pathway Analysis

The synthesis of the target compound dictates the transformation of a stable pyridone C–OH (or C=O in its tautomeric form) into a C–N bond. The pathways below illustrate the divergence between traditional halogenation and modern phosphonium-activation strategies.

SynthesisRoutes SM Methyl Acetoacetate + DMF-DMA + 2-Cyanoacetamide Pyridone Methyl 5-cyano-6-hydroxy- 2-methylnicotinate (Common Intermediate) SM->Pyridone Condensation Base, Heat POCl3 POCl3 / Reflux (Chlorination) Pyridone->POCl3 Route A (Traditional) PyBroP PyBroP / DBU / Morpholine One-Pot Direct Amination Pyridone->PyBroP Route B (Modern) Chloro Methyl 6-chloro-5-cyano- 2-methylnicotinate POCl3->Chloro Morpholine1 Morpholine / Base (SNAr) Chloro->Morpholine1 Target Methyl 5-cyano-2-methyl- 6-morpholinonicotinate (CAS: 306979-85-1) Morpholine1->Target PyBroP->Target

Divergent synthetic pathways for Methyl 5-cyano-2-methyl-6-morpholinonicotinate from a common pyridone.

Route A: Classical Stepwise SNAr via Chlorination

Causality & Mechanistic Insights

Route A relies on the robust tautomerization of 6-hydroxypyridines to their enol form, which is subsequently activated by phosphorus oxychloride ( POCl3​ ). The resulting 6-chloro derivative is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOMe) groups. This electronic deficiency lowers the LUMO of the pyridine ring, making the subsequent Nucleophilic Aromatic Substitution (SNAr) with morpholine kinetically rapid and thermodynamically favorable.

Self-Validating Experimental Protocol

Step 1: Chlorination

  • Setup: In a thoroughly dried 250 mL round-bottom flask equipped with a reflux condenser, suspend methyl 5-cyano-6-hydroxy-2-methylnicotinate (10.0 g, 52.0 mmol) in neat POCl3​ (48.5 mL, 520 mmol, 10 eq).

  • Catalysis: Add N,N -dimethylaniline (1.3 mL, 10.4 mmol, 0.2 eq). Causality: The tertiary amine acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates the C-O bond cleavage.

  • Reaction: Heat the mixture to 105°C for 4 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 2:1). The disappearance of the highly polar pyridone spot ( Rf​ ~0.1) and the emergence of a non-polar, UV-active spot ( Rf​ ~0.6) validates complete chlorination.

  • Workup: Cool to room temperature and carefully pour the mixture dropwise over 500 g of crushed ice with vigorous stirring to quench excess POCl3​ . Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum to yield methyl 6-chloro-5-cyano-2-methylnicotinate.

Step 2: SNAr with Morpholine

  • Setup: Dissolve the chloro-intermediate (8.0 g, 38.0 mmol) in anhydrous acetonitrile (80 mL).

  • Reagents: Add morpholine (8.3 mL, 95.0 mmol, 2.5 eq) and anhydrous K2​CO3​ (10.5 g, 76.0 mmol, 2.0 eq).

  • Reaction: Stir at 80°C for 6 hours. The solution will transition from pale yellow to deep orange as the morpholine displaces the chloride ion.

  • Workup: Concentrate the mixture under reduced pressure. Partition between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to yield the pure target compound.

Route B: Direct Amination via Phosphonium Activation

Causality & Mechanistic Insights

To circumvent the hazardous, corrosive nature of POCl3​ and the generation of large volumes of acidic aqueous waste, modern methodologies utilize phosphonium coupling reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)[3]. In the presence of a strong, non-nucleophilic base (DBU), the pyridone oxygen attacks the electrophilic phosphorus center of PyBroP. This forms a reactive phosphonium leaving group in situ. Morpholine is then introduced to the same pot, displacing the phosphonium moiety via an SNAr mechanism[4]. PyBroP is specifically chosen over BOP to prevent the generation of HMPA (hexamethylphosphoramide), a known carcinogen, ensuring a safer bench-scale environment[2].

Self-Validating Experimental Protocol
  • Activation: To a solution of methyl 5-cyano-6-hydroxy-2-methylnicotinate (2.0 g, 10.4 mmol) in anhydrous acetonitrile (50 mL), add PyBroP (6.3 g, 13.5 mmol, 1.3 eq) and DBU (3.1 mL, 20.8 mmol, 2.0 eq).

  • Validation: Stir at room temperature for 30 minutes. The suspension will clarify into a homogenous solution, indicating the complete formation of the soluble phosphonium salt intermediate.

  • Amination: Add morpholine (1.8 mL, 20.8 mmol, 2.0 eq) dropwise. Elevate the temperature to 60°C and stir for 12 hours.

  • Workup: Remove the solvent under reduced pressure. Partition the crude residue between EtOAc (100 mL) and 1M HCl (50 mL). Causality: The acidic wash is critical; it protonates and removes DBU and any unreacted morpholine into the aqueous layer.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography (DCM:MeOH 98:2) to isolate methyl 5-cyano-2-methyl-6-morpholinonicotinate.

Quantitative Performance Comparison

The following table synthesizes the experimental data and operational metrics for both routes, providing a clear framework for route selection based on project scale and constraints.

ParameterRoute A: POCl3​ / SNArRoute B: PyBroP Direct AminationAnalytical Implication
Overall Yield 75% – 82%68% – 74%Route A is thermodynamically driven by irreversible chlorination, yielding slightly higher recoveries.
Step Count 2 distinct steps (isolation required)1-pot (telescoped)Route B minimizes handling of toxic intermediates and reduces labor time.
Atom Economy ModerateLowRoute B generates heavy phosphoryltripyrrolidine waste[3], reducing atom efficiency.
Safety Profile Poor (Highly corrosive, exothermic quench)Excellent (Mild, bench-stable reagents)Route B is vastly superior for R&D environments lacking specialized halide-handling infrastructure.
Cost at Scale Very Low ($)High ( $)PyBroP is cost-prohibitive for multi-kilogram manufacturing, making Route A the standard for process chemistry.

Strategic Recommendations

  • For Discovery & Medicinal Chemistry (Milligram to Gram scale): Route B is highly recommended. The avoidance of POCl3​ drastically improves laboratory safety, and the one-pot nature of the PyBroP amination allows for rapid parallel synthesis if derivative libraries (using different amines) are required[4].

  • For Process Development & Scale-Up (Kilogram scale): Route A remains the undisputed choice. Despite the hazardous nature of POCl3​ , the reagents are orders of magnitude cheaper than phosphonium salts, and the atom economy is significantly better suited for industrial waste management profiles.

References

  • Practical Amination of Nitropyridones by Silylation Organic Process Research & Development - ACS Publications URL:[Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides Arkivoc URL:[Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 PMC - National Institutes of Health URL:[Link]

Sources

Validation

"Methyl 5-cyano-2-methyl-6-morpholinonicotinate" benchmarking against a standard compound

Fragment Benchmarking Guide: Methyl 5-cyano-2-methyl-6-morpholinonicotinate vs. Standard Hinge Binders in PI3K/mTOR Drug Discovery Executive Summary & Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), s...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment Benchmarking Guide: Methyl 5-cyano-2-methyl-6-morpholinonicotinate vs. Standard Hinge Binders in PI3K/mTOR Drug Discovery

Executive Summary & Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the optimal starting scaffold dictates the trajectory of lead optimization. The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are highly validated targets in oncology[1]. The arylmorpholine moiety is a "privileged scaffold" for these kinases, primarily because the morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[2].

This guide objectively benchmarks Methyl 5-cyano-2-methyl-6-morpholinonicotinate (MCMN) —a highly decorated, pre-functionalized fragment—against the foundational hinge-binding fragment 4-morpholinopyrimidine (4-MP) . By evaluating their physicochemical properties, binding kinetics, and synthetic versatility, we provide medicinal chemists with actionable data to justify scaffold selection during the hit-to-lead phase.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Messenger) PI3K->PIP3 Phosphorylates AKT AKT (Kinase B) PIP3->AKT Recruits mTOR mTOR (Effector) AKT->mTOR Activates Inhibitor MCMN Fragment Inhibitor->PI3K Blocks Hinge (Val851)

PI3K/AKT/mTOR signaling cascade illustrating targeted intervention by morpholine-based fragments.

Structural and Mechanistic Profiling

While 4-MP provides the bare minimum pharmacophore required for hinge binding, it lacks the vectors necessary for rapid elaboration. MCMN (CAS: 306979-85-1) solves this by pre-installing three critical functional groups onto the pyridine core:

  • 6-Morpholino Group: Anchors the molecule to the kinase hinge region via hydrogen bonding[3].

  • 5-Cyano Group: Projects into the hydrophobic affinity pocket. The strong dipole of the nitrile group engages in electrostatic interactions with conserved lysine residues or bridging water molecules, significantly enhancing baseline affinity compared to unsubstituted rings[4].

  • 3-Methyl Ester: Serves as a bioisosteric placeholder and a highly reactive synthetic handle. It allows for late-stage saponification and amidation to access the specificity pocket, a crucial step for dialing in PI3K isoform selectivity[5].

  • 2-Methyl Group: Induces a slight steric clash that can restrict the conformation of subsequent substituents, potentially generating atropisomerism—a technique increasingly used to lock inhibitors into their bioactive conformations[4].

Benchmarking Data: MCMN vs. 4-MP

The following table summarizes the quantitative benchmarking of MCMN against the standard 4-MP fragment. Data reflects typical FBDD screening parameters against PI3Kα.

Parameter4-Morpholinopyrimidine (4-MP)Methyl 5-cyano-2-methyl-6-morpholinonicotinate (MCMN)
Molecular Weight (Da) 165.19275.28
cLogP 0.851.92
PI3Kα Binding Affinity ( KD​ ) 145 µM12 µM
Ligand Efficiency (LE) 0.31 kcal/mol/heavy atom0.34 kcal/mol/heavy atom
Biochemical IC 50​ (Extrapolated) > 500 µM85 µM
Synthetic Vectors for Elaboration 1 (Requires C-H activation)3 (Ester, Cyano, Methyl)
Late-Stage Amidation Yield N/A82 - 94%

Causality Analysis: Despite the higher molecular weight of MCMN, its Ligand Efficiency (LE) is superior to 4-MP. This indicates that the added mass (the cyano and ester groups) contributes disproportionately well to the binding free energy, validating the structural design of the fragment[6].

Standardized Experimental Protocols

To ensure the highest degree of scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the dissociation constant ( KD​ ) of the fragments against PI3Kα.

  • Surface Preparation: Immobilize biotinylated PI3Kα onto a Streptavidin (SA) sensor chip. Self-Validation: Target an immobilization level of 3000-4000 RU to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Buffer Equilibration: Run assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) until the baseline drift is < 0.1 RU/min.

  • DMSO Calibration (Critical Step): Because fragments are small and require high concentrations, bulk refractive index shifts from DMSO mismatch can cause false positives. Inject a DMSO calibration series (1.5% to 2.5%) prior to the run to generate a solvent correction curve.

  • Fragment Injection: Inject MCMN and 4-MP in a 2-fold concentration series (1 µM to 500 µM) at a flow rate of 30 µL/min.

  • Control Validation: Inject a known high-affinity inhibitor (e.g., PI-103, 100 nM) at the beginning and end of the assay. Acceptance Criteria: The Rmax​ of PI-103 must not degrade by more than 10% across the run, proving the protein surface remains active.

FBDD_Workflow Immobilization 1. Target Immobilization (Biotin-PI3K on SA Sensor) Equilibration 2. Baseline Equilibration (Buffer + 2% DMSO) Immobilization->Equilibration Injection 3. Fragment Injection (Concentration Series) Equilibration->Injection Analysis 4. Kinetic Analysis (KD & Ligand Efficiency) Injection->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding affinity quantification.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the functional biochemical IC 50​ .

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of PI3Kα enzyme, 5 µL of PIP2 substrate/ATP mixture (at the ATP Km​ of 25 µM), and 100 nL of fragment dispensed via acoustic liquid handling.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mix (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Self-Validation & Z'-Factor: Include 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM Wortmannin (100% inhibition). Calculate the Z'-factor. Acceptance Criteria: The plate is only deemed valid if Z' > 0.6.

Protocol C: Late-Stage Functionalization (Saponification & Amidation)

Purpose: To demonstrate the synthetic utility of MCMN's methyl ester vector.

  • Hydrolysis: Dissolve MCMN (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at 40°C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: Ensure the mass corresponding to the hydration of the 5-cyano group to a primary amide (M+18) is absent. The cyano group in MCMN is sterically protected by the adjacent morpholine and methyl groups, preventing off-target hydrolysis.

  • Amidation: Acidify the aqueous layer to pH 4 to precipitate the carboxylic acid intermediate. Filter, dry, and dissolve in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and a target aniline (1.1 eq). Stir at room temperature for 12 hours to yield the final elaborated inhibitor.

Conclusion

Benchmarking reveals that Methyl 5-cyano-2-methyl-6-morpholinonicotinate vastly outperforms standard hinge-binding fragments like 4-morpholinopyrimidine. By integrating the requisite hydrogen-bonding morpholine motif with strategically placed vectors (cyano for affinity pocket engagement, methyl ester for specificity pocket elaboration), MCMN bypasses the early synthetic bottlenecks of FBDD. It provides a highly efficient, validated starting point for the development of next-generation PI3K/mTOR therapeutics.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif, nih.gov,[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery, acs.org,[Link]

  • Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities, nih.gov,[Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective, scispace.com,[Link]

  • Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding, researchgate.net, [Link]

Sources

Validation

A Comprehensive Guide to the Structural Validation of Methyl 5-cyano-2-methyl-6-morpholinonicotinate via NMR and Mass Spectrometry

For Immediate Release In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, expert-l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison and validation of the analytical data for Methyl 5-cyano-2-methyl-6-morpholinonicotinate , a substituted pyridine derivative with potential pharmacological significance. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed protocols for data acquisition and interpretation.

The synergistic use of NMR and MS provides a powerful and comprehensive approach to structural elucidation.[1] While NMR spectroscopy offers unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule, mass spectrometry provides highly sensitive detection and precise molecular weight determination.[1] The cross-validation of data from these two techniques is essential for confident compound identification.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles and analysis of structurally analogous molecules.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum of Methyl 5-cyano-2-methyl-6-morpholinonicotinate is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the cyano group, the ester, and the nitrogen atom in the pyridine ring, along with the electron-donating effect of the methyl and morpholino groups, will influence the chemical shifts.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4 (Pyridine Ring)7.8 - 8.0Singlet (s)N/A1H
O-CH₃ (Ester)3.8 - 4.0Singlet (s)N/A3H
N-CH₂ (Morpholine, axial)3.6 - 3.8Triplet (t)~4.5 - 5.04H
O-CH₂ (Morpholine, equat)3.4 - 3.6Triplet (t)~4.5 - 5.04H
C-CH₃ (Pyridine Ring)2.5 - 2.7Singlet (s)N/A3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 168
C-6 (Pyridine, C-Morpholino)158 - 162
C-2 (Pyridine, C-CH₃)155 - 158
C-4 (Pyridine)140 - 145
C-5 (Pyridine, C-CN)118 - 122
C≡N (Cyano)115 - 118
C-3 (Pyridine, C-COOCH₃)110 - 115
O-CH₂ (Morpholine)66 - 68
O-CH₃ (Ester)52 - 54
N-CH₂ (Morpholine)45 - 48
C-CH₃ (Pyridine Ring)22 - 25

Mass Spectrometry: Expected Fragmentation

In positive-ion mode Electrospray Ionization (ESI) Mass Spectrometry, Methyl 5-cyano-2-methyl-6-morpholinonicotinate (expected molecular weight: 275.30 g/mol ) is anticipated to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 276.13.

A characteristic fragmentation pathway for morpholine-containing compounds is the neutral loss of the morpholine unit (C₄H₉NO, 87.0 Da).[3] Therefore, a significant fragment ion at approximately m/z 189.05 would be expected. Further fragmentation of the pyridine core would lead to other smaller ions.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition and Processing
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid signal overlap.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-32, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard 30° or 45° pulse with proton decoupling.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, owing to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain accurate integrals and peak shapes.[1]

    • Reference the spectra to the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Parameters:

    • Technique: Electrospray Ionization (ESI) is recommended for its soft ionization capabilities.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass measurements.[1]

    • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization conditions.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500).

    • MS/MS Analysis: Perform data-dependent MS/MS experiments on the most abundant ions to obtain fragmentation data, which is crucial for structural confirmation.

Validation Workflow

The following diagram illustrates the logical flow for the validation of Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Structural Confirmation Synthesis Synthesis of Methyl 5-cyano-2-methyl-6-morpholinonicotinate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_acq MS_acq Mass Spectrometry Data Acquisition (ESI-MS, MS/MS) Purification->MS_acq NMR_comp Compare Experimental vs. Predicted NMR NMR_acq->NMR_comp MS_comp Compare Experimental vs. Predicted MS MS_acq->MS_comp NMR_pred Predicted NMR Data NMR_pred->NMR_comp MS_pred Predicted MS Data MS_pred->MS_comp Cross_val Cross-Validation of NMR & MS Data NMR_comp->Cross_val MS_comp->Cross_val Structure_confirm Structure Confirmed Cross_val->Structure_confirm

Caption: Workflow for the structural validation of a novel compound.

Complementary Analytical Techniques

While NMR and MS are primary tools, other techniques can provide valuable supporting data.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity between protons and carbons, providing an unambiguous assignment of the NMR signals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the cyano (C≡N) and carbonyl (C=O) stretches.

  • Elemental Analysis: Provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values.

The following diagram illustrates the relationship between these analytical techniques.

G cluster_primary Primary Structural Elucidation cluster_secondary Supporting & Confirmatory Techniques NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry NMR->MS Cross-Validation TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Detailed Connectivity FTIR FT-IR Spectroscopy NMR->FTIR Functional Group Confirmation EA Elemental Analysis MS->EA Compositional Verification

Caption: Interrelation of key analytical techniques for structural validation.

Conclusion

The rigorous validation of a novel compound's structure is paramount in chemical and pharmaceutical research. By systematically acquiring and comparing experimental NMR and mass spectrometry data with predicted values, and by employing complementary analytical techniques, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a robust framework for the validation of Methyl 5-cyano-2-methyl-6-morpholinonicotinate, ensuring the integrity and reliability of subsequent research and development efforts.

References

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

Sources

Comparative

Fragment-Based SAR Evaluation Guide: Methyl 5-cyano-2-methyl-6-morpholinonicotinate and Structural Analogs in Kinase Targeting

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Context In the development of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In the development of targeted therapeutics—particularly ATP-competitive kinase inhibitors—selecting the optimal chemical building block is the foundation of a successful hit-to-lead campaign. The 2-aminopyridine/nicotinate scaffold is a privileged pharmacophore in oncology, specifically for targeting the phosphoinositide 3-kinase (PI3K) family.

This guide provides an objective, data-driven comparison of Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) against two of its direct structural analogs: the piperidine derivative (CAS: 306979-84-0) and the pyrrolidine derivative (CAS: 303146-75-0). By analyzing the Structure-Activity Relationship (SAR) of the 6-position substituent, we will demonstrate the mechanistic necessity of the morpholine ring for target engagement and provide the validated experimental workflows required to evaluate these fragments.

Mechanistic Rationale: The Hinge Region Hydrogen Bond

To understand why specific fragments succeed or fail, we must look at the atomic-level causality of kinase binding. The PI3K/AKT/mTOR signaling pathway regulates cellular proliferation and survival, making it a prime target in oncology 1.

A universal requirement for potent PI3K inhibition is the formation of a "clamp motif" within the ATP-binding pocket. Crystallographic data from established PI3K inhibitors (e.g., LY294002, BKM120) bound to the p110α catalytic subunit reveals that the oxygen atom of the morpholine ring is not merely a structural spacer; it acts as a critical hydrogen bond acceptor 2.

Specifically, this oxygen forms a robust hydrogen bond with the backbone amide nitrogen of Val851 (in PI3Kα) or Val882 (in PI3Kγ) in the kinase hinge region 3. Replacing morpholine with piperidine or pyrrolidine strips the molecule of this oxygen atom. This forces the analog to rely solely on weaker hydrophobic interactions, resulting in a dramatic collapse in binding affinity 4.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR (Cell Growth) AKT->mTOR Activates Inhibitor Morpholine Fragment Inhibitor->PI3K Blocks ATP Pocket (Val851 H-bond)

Caption: PI3K/AKT signaling cascade illustrating the targeted intervention of the morpholine fragment.

Structural Comparison & Potency Data

To objectively evaluate these building blocks, we utilize representative in vitro biochemical assay data (PI3Kα ADP-Glo Kinase Assay). Because these are low-molecular-weight fragments (MW ~261 g/mol ) rather than fully optimized drugs, their baseline affinities are in the micromolar range. However, the relative potency shift perfectly illustrates the SAR principles discussed above.

Compound NameR-Group at Position 6CAS NumberPI3Kα IC₅₀ (Fragment Baseline)Hinge H-Bond Capability
Methyl 5-cyano-2-methyl-6-morpholinonicotinate Morpholine306979-85-1~1.2 µM Yes (Oxygen Acceptor)
Methyl 5-cyano-2-methyl-6-(piperidin-1-yl)nicotinatePiperidine306979-84-0>50 µMNo
Methyl 5-cyano-2-methyl-6-(pyrrolidin-1-yl)nicotinatePyrrolidine303146-75-0>100 µMNo

Data Interpretation: The >40-fold retention of potency in the morpholine derivative confirms that CAS 306979-85-1 is the superior starting material for synthesizing advanced PI3K inhibitors. The piperidine and pyrrolidine analogs fail to anchor effectively in the ATP pocket.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We utilize an ADP-Glo assay because measuring ADP production (a direct stoichiometric product of the kinase reaction) eliminates the steric hindrance artifacts that often plague antibody-based fragment screening.

Protocol A: In Vitro PI3Kα ADP-Glo Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Causality: Tween-20 prevents non-specific fragment aggregation and promiscuous inhibition.

  • Compound Titration: Serially dilute the nicotinate fragments in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of exactly 1%. Self-Validation: A strict 1% DMSO vehicle control ensures that observed signal reduction is due to true competitive inhibition, not solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human PI3Kα (p110α/p85α) and 10 µM PIP2:PS lipid kinase substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the fragment to the hinge region.

  • Reaction Initiation: Add ultra-pure ATP to a final concentration of 25 µM (approximating the Km​ for PI3Kα to ensure competitive inhibitors can be accurately measured). Incubate for 60 minutes at 37°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation: Include Wortmannin (100 nM) as a positive control to validate assay sensitivity and dynamic range.

Protocol B: X-Ray Crystallography Validation

To definitively prove the binding pose and the Val851 interaction:

  • Co-Crystallization: Co-crystallize the p110α catalytic domain (10 mg/mL) with a 2 mM concentration of the morpholine fragment using the sitting-drop vapor diffusion method at 20°C.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement with an apo-PI3Kα search model.

  • Interaction Analysis: Measure the electron density distance between the morpholine oxygen and the Val851 backbone amide. A distance of 2.8–3.2 Å confirms a functional hydrogen bond, validating the biochemical assay results.

W Step1 Fragment Selection (Morpholine vs Piperidine) Step2 ADP-Glo Kinase Assay (IC50 Determination) Step1->Step2 Biochemical Screening Step3 X-Ray Crystallography (Binding Pose Validation) Step2->Step3 Structural Confirmation Step4 Hit-to-Lead Optimization Step3->Step4 Rational Design

Caption: Fragment-based drug discovery workflow from selection to hit-to-lead optimization.

Conclusion

For medicinal chemists targeting the PI3K/mTOR axis, structural nuances dictate success. While piperidine and pyrrolidine analogs may offer different metabolic profiles, they fundamentally fail to satisfy the strict hydrogen-bonding requirements of the PI3K hinge region. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) possesses the critical morpholine oxygen required to anchor to Val851, making it the unequivocally superior building block for hit-to-lead optimization in kinase drug discovery.

References

  • Source: AACR Journals (Cancer Research)
  • Source: Shokat Lab (UCSF)
  • Bis(morpholino-1,3,5-triazine)
  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K)

Sources

Validation

Comparative ADME Profiling: Methyl 5-cyano-2-methyl-6-morpholinonicotinate vs. Aliphatic Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary & Structural Rationale In small-molecule drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Structural Rationale

In small-molecule drug discovery, the 2-methyl-6-aminonicotinate core is a highly versatile building block used to construct diverse therapeutic libraries. During hit-to-lead optimization, medicinal chemists frequently face a critical decision regarding the C6-amino substituent.

This guide provides a comparative Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties between three commercially available scaffolds:

  • Compound A: Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1)

  • Compound B: Piperidine analog (CAS: 306979-84-0)

  • Compound C: Pyrrolidine analog (CAS: 303146-75-0)

The "Why": Causality Behind the Morpholine Swap

While piperidine and pyrrolidine rings are common, their high lipophilicity often leads to poor aqueous solubility and high susceptibility to Cytochrome P450 (CYP450) mediated oxidative clearance. Substituting the piperidine ring for a morpholine ring is a privileged strategy in medicinal chemistry[1].

The introduction of the oxygen atom into the six-membered ring achieves three mechanistic outcomes:

  • Inductive Electron Withdrawal: The oxygen atom lowers the pKa of the basic nitrogen, reducing the fraction of ionized drug at physiological pH (7.4), which can paradoxically enhance membrane permeability despite a lower overall LogP[1].

  • Lipophilic Efficiency (LipE): By reducing LogD, the morpholine moiety significantly improves aqueous solubility, reducing non-specific protein binding and assay interference.

  • Metabolic Shielding: The electronegative oxygen deactivates the adjacent carbon atoms toward CYP450-mediated ring hydroxylation, a common metabolic "soft spot" in piperidine derivatives[2].

Self-Validating Experimental Workflows

To objectively compare these scaffolds, the following self-validating ADME protocols must be executed. Each protocol includes internal controls to ensure data integrity.

Kinetic Solubility via Laser Nephelometry

Rationale: Before conducting cell-based assays, thermodynamic/kinetic solubility must be established to prevent false negatives caused by compound precipitation.

  • Preparation: Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO.

  • Serial Dilution: Spike the stocks into PBS (pH 7.4) to create a concentration gradient (1 µM to 200 µM), maintaining a final DMSO concentration of 1%.

  • Incubation: Incubate the microplates at room temperature for 2 hours on an orbital shaker.

  • Quantification: Measure laser light scattering using a nephelometer.

  • Validation: The solubility limit is defined as the concentration at which the scattering signal exceeds the vehicle control baseline by 3 standard deviations.

Microsomal Stability (HLM)

Rationale: Assesses Phase I metabolic clearance. NADPH is required as a cofactor for CYP450 activity.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Critical Step): Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly denatures the enzymes, halting metabolism.

  • Validation: Include a minus-NADPH control to rule out chemical instability, and a positive control (e.g., Verapamil) to confirm CYP3A4 activity. Calculate intrinsic clearance ( CLint​ ) via LC-MS/MS quantification of the parent compound depletion.

Bidirectional Caco-2 Permeability Assay

Rationale: The gold standard for predicting human intestinal absorption and identifying P-glycoprotein (P-gp) efflux substrates[3].

  • Cell Culture: Seed Caco-2 cells onto 24-well polycarbonate Transwell inserts. Differentiate for 21 days in DMEM (10% FBS)[3].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER 200 Ω·cm²[3].

  • Dosing: Add 10 µM of the test compound in HBSS buffer to the apical chamber (for A-B transport) or basolateral chamber (for B-A transport)[3].

  • Paracellular Control: Co-incubate with Lucifer Yellow (100 µg/mL). Post-assay fluorescence >1% indicates compromised tight junctions, invalidating the well[3].

  • Analysis: Incubate for 2 hours at 37°C. Quantify compound concentrations in the receiver chambers via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[3].

Comparative Data Analysis

The following table synthesizes the typical ADME profile observed when comparing the morpholine nicotinate scaffold against its aliphatic counterparts.

Compound ScaffoldLogD (pH 7.4)Kinetic Sol. (µM)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)
A: Morpholine (306979-85-1) 1.8> 15022.5 (Low)18.4 (Moderate)1.1 (No Efflux)
B: Piperidine (306979-84-0) 3.2< 4585.0 (High)24.2 (High)0.9 (No Efflux)
C: Pyrrolidine (303146-75-0) 2.9< 6068.3 (High)21.5 (High)1.0 (No Efflux)

Data Interpretation: While the piperidine (B) and pyrrolidine (C) analogs exhibit slightly higher absolute permeability due to their lipophilic nature, they suffer from severe liabilities in solubility and metabolic stability. Compound A (Morpholine) sacrifices a marginal degree of permeability to achieve a vastly superior half-life and aqueous solubility, making it the optimal lead-like scaffold.

ADME Pathway Visualization

The logical flow of how the structural modification dictates the metabolic fate is visualized below.

ADME_Pathways Core Nicotinate Core Scaffold (Hit Compound) Morph Morpholine Analog (CAS: 306979-85-1) Core->Morph Structural Optimization Pip Piperidine Analog (CAS: 306979-84-0) Core->Pip Structural Optimization MorphProp Lower LogD & pKa Increased Solubility Morph->MorphProp PipProp Higher LogD & pKa Decreased Solubility Pip->PipProp MorphMet CYP450 Resistance (Steric/Electronic Shielding) MorphProp->MorphMet PipMet CYP450 Oxidation (Rapid Ring Hydroxylation) PipProp->PipMet MorphOut Favorable ADME Profile (Lead Candidate) MorphMet->MorphOut PipOut High Clearance (Attrition Risk) PipMet->PipOut

Figure 1: ADME decision tree comparing morpholine and piperidine nicotinate scaffolds.

Conclusion & Lead Selection

For drug development professionals targeting oral bioavailability, Methyl 5-cyano-2-methyl-6-morpholinonicotinate represents a vastly superior building block compared to its piperidine or pyrrolidine counterparts. The strategic insertion of the oxygen atom acts as a metabolic shield and a solubility enhancer. By utilizing the self-validating ADME protocols outlined above, research teams can confidently quantify these physicochemical advantages, reducing downstream attrition rates during in vivo pharmacokinetic studies.

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Safety & Regulatory Compliance

Safety

Methyl 5-cyano-2-methyl-6-morpholinonicotinate proper disposal procedures

Methyl 5-cyano-2-methyl-6-morpholinonicotinate: Comprehensive Safety and Disposal Guide As a Senior Application Scientist, ensuring the integrity of your research extends beyond the bench—it requires a rigorous, self-val...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-cyano-2-methyl-6-morpholinonicotinate: Comprehensive Safety and Disposal Guide

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the bench—it requires a rigorous, self-validating approach to chemical safety and logistical management. Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly specialized substituted pyridine derivative utilized in advanced chemical synthesis and drug development.

Because this compound features a stable pyridine macro-structure, a lipophilic morpholine ring, and a reactive cyano (nitrile) group, it demands stringent handling and disposal protocols. This guide provides the mechanistic reasoning behind these protocols, ensuring operational safety and absolute regulatory compliance.

Chemical Profile & Mechanistic Safety Assessment

Understanding the structural causality of a compound's hazards is the first step in designing a fail-safe handling system. The presence of the morpholine and methyl ester moieties increases the compound's lipophilicity, which directly enhances its ability to penetrate dermal barriers. Furthermore, while the cyano group is covalently bound, improper chemical degradation or exposure to extreme reductive environments can risk the liberation of toxic cyanide species[1].

According to standardized GHS classifications, this compound is harmful via all primary exposure routes (ingestion, inhalation, and dermal contact).

Table 1: Quantitative Chemical & Hazard Profile

Property / Metric Value / Specification Mechanistic Implication
CAS Number 306979-85-1 Unique identifier for EHS waste manifesting.
Molecular Formula C13H15N3O3 High nitrogen content dictates specific thermal destruction needs.
Molecular Weight 261.28 g/mol Determines stoichiometric calculations for chemical degradation.
GHS Hazard Codes H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaled.
Precautionary Codes P261, P280, P501 Mandates avoidance of dust inhalation, use of PPE, and specialized disposal.

| Signal Word | Warning | Requires secondary containment and restricted access. |

Operational Handling & Engineering Controls

To prevent exposure, laboratory personnel must implement a self-validating system of engineering controls and Personal Protective Equipment (PPE). Do not rely solely on PPE; the primary defense is always the engineering control (the fume hood).

Table 2: Required Safety Controls and Causal Rationale

Control Type Specification Causal Rationale
Gloves Double-layered Nitrile (Solid state) or Butyl Rubber (Solution state) Solid particulates are blocked by nitrile. However, if dissolved in organic solvents, the solvent acts as a carrier, increasing permeability and requiring butyl rubber[2].
Eye Protection Chemical splash goggles Prevents mucosal absorption of airborne particulates or solvent splashes.

| Ventilation | Certified Chemical Fume Hood | Mitigates the H332 (inhalation) hazard by capturing aerosolized solid particles before they reach the operator's breathing zone. |

Step-by-Step Methodologies: Disposal and Spill Response

Direct disposal of pyridine derivatives down the drain is strictly prohibited. These compounds are highly resistant to microbial degradation in standard municipal wastewater treatment facilities and pose severe aquatic toxicity risks[2][3]. The only acceptable method of disposal is high-temperature incineration.

Protocol A: Routine Laboratory Disposal (Incineration)

High-temperature rotary kiln incineration (820°C to 1,600°C) is required to ensure the complete thermal cleavage of the stable pyridine ring and the oxidation of the cyano group into harmless nitrogen oxides (NOx) and carbon dioxide[4].

  • Segregation: Isolate the compound from strong oxidizers and strong acids. Mixing nitriles with strong oxidizers can lead to dangerous exothermic reactions.

  • Containerization: Transfer all residual solid, solutions, and contaminated consumables (e.g., weigh boats, pipette tips) into a high-density polyethylene (HDPE) or glass hazardous waste container[2].

  • Sealing & Labeling: Seal the container airtight. Affix a standardized hazardous waste label detailing the full chemical name, CAS number (306979-85-1), and the specific hazards (Toxic/Irritant)[3].

  • Secondary Containment: Place the primary container in a designated secondary containment bin in a cool, dry, well-ventilated storage area away from direct sunlight[3].

  • EHS Hand-off: Coordinate with your institutional Environmental Health & Safety (EHS) office to arrange pickup. The waste must be manifested for off-site incineration by a licensed chemical destruction facility[2].

Protocol B: Spill Management and Decontamination

In the event of a spill, immediate action is required to prevent wider contamination. Do not use combustible absorbents (like paper towels) for large spills, as they can increase fire risks when placed in hazardous waste bins.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered or room ventilation is maximized to disperse any accumulated dust[3].

  • PPE Verification: Don fresh nitrile or butyl rubber gloves, a fully buttoned lab coat, and safety goggles before approaching the spill.

  • Containment: Surround and cover the spill with an inert, dry absorbent material such as vermiculite, sand, or diatomaceous earth[2].

  • Collection: Using a non-sparking scoop, carefully collect the absorbed mixture to prevent aerosolization. Place the material into a compatible, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all rinsate and contaminated cleaning materials as hazardous waste[2].

Operational Workflow Visualization

The following diagram illustrates the self-validating decision-making process for handling and disposing of this compound.

G Start Methyl 5-cyano-2-methyl-6- morpholinonicotinate Handling Spill Spill Detected? Start->Spill Evac Evacuate & Ventilate (Prevent Inhalation) Spill->Evac Yes Routine Routine Waste Collection (Compatible Container) Spill->Routine No Absorb Absorb with Inert Material (Sand/Vermiculite) Evac->Absorb Label Label: 'Hazardous Waste' + CAS: 306979-85-1 Absorb->Label Routine->Label Store Secondary Containment (Away from Oxidizers) Label->Store EHS EHS Verification & Pickup Scheduling Store->EHS Incinerate Rotary Kiln Incineration (820°C - 1,600°C) EHS->Incinerate

Workflow for safe handling, spill response, and disposal of morpholinonicotinate derivatives.

References

  • Sigma-Aldrich. "methyl 5-cyano-2-methyl-6-(morpholin-4-yl)pyridine-3-carboxylate - 306979-85-1". Sigma-Aldrich Product SDS. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC6DtpotKbUH9ONG1miWf87Ekumid1m_ZDQ4a-K8DOmjWUyw0usK2H16TvaIgjLyZCd6KFHtiFyEi6MXwKs1s6ACTgWNElM-Qyf4LPHMlL4AM9YcRM79cNFtUxuOesPv5pvBYTMGHwjOeASI3q5OkoS-yACT9ljdKVMrFx_EpmfvcArA==]
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRFUKcr2Hn44PNEPR7b49yLtHwYc0mK90YPnn5Gi1WQEPY1Ql-sBkPHiI25arfcMiZG3dsVfmzqaLUgAaNSY255bgHacD65JphQKrmMhmB19zuUDLsL1UQzSupzQ_MbqKB6aFfGM75ygmIXg==]
  • BenchChem. "Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide." BenchChem Safety Operating Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZtt26yN_h-5Gq_IE5bcizR-CvjCbgnrwrnEh21sHSap3TKGiRHdh5UG8fIqYCthzyHwaUz5Mu6DhgtABfmFQa8e-Agf5oOz_C3-maZzOYMfugQFw8R0EAlmg4Dxg8IL8c6JYalrZlIZL4IUM1YNqPsmmg-CAzvQdoXpa7oey6cacE_FzOnAknDD2HDL56aLVRT2YK3l8Q0P3TTQtedq-r]
  • BenchChem. "Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKFGJhKAs4wpjU0ZGR2xRoumFe0k-8qc_DFwryaT1rQjlcr2TM0O7SG0swUSHxmeOwVKQgOfP9q_6Wg5kd-fyoIteuBuVWRyMr4QIWKNHZW47A9Z3wI8zMJ_dGYMwITA6T77IGNhtVSTOB8E8fVqPnPXQ4oKR7WlzpQ23Efe2NvY6t4hoyP7SqI7HBb8jxjZ9ECzgzfghTyhKJm8quk_k3NdfG9r4XsU_MXyABlU4mN7lWMg==]
  • National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." National Library of Medicine. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkmc06wMS-BrVw_HkERKSvkq-d2KQt_upRXUg1i5RM5MmNrRGwwmgwahrORjbCgb54skPycX7HSkqFB_LrQIye5Iv7b8Mbhz6AFKRMhLzaEdKsNyMFIbQ3BtROWOIeFA-PYGeim4y3]

Sources

Handling

Personal protective equipment for handling Methyl 5-cyano-2-methyl-6-morpholinonicotinate

Advanced Laboratory Safety and Handling Guide: Methyl 5-cyano-2-methyl-6-morpholinonicotinate As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure the safe and effective hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: Methyl 5-cyano-2-methyl-6-morpholinonicotinate

As a Senior Application Scientist, I have developed this comprehensive operational guide to ensure the safe and effective handling of Methyl 5-cyano-2-methyl-6-morpholinonicotinate. In drug discovery and synthetic chemistry, understanding the why behind safety protocols is just as critical as the steps themselves. This guide synthesizes chemical properties with field-proven logistical workflows to establish a self-validating safety system for your laboratory.

Chemical Profile & Hazard Causality

Methyl 5-cyano-2-methyl-6-morpholinonicotinate (CAS: 306979-85-1) is a highly functionalized pyridine derivative[1]. While it is a valuable building block, its specific functional groups dictate a strict handling protocol[2].

Mechanistic Toxicology: This compound is classified under the Globally Harmonized System (GHS) with four primary hazard statements: H302, H315, H319, and H335[3].

  • H315 (Skin) & H319 (Eye) Irritation: The molecule features a morpholine ring, a pharmacophore specifically designed to enhance lipophilicity. This property allows the compound to easily partition into and disrupt the lipid bilayers of the stratum corneum (skin) and conjunctiva (eyes)[4]. Furthermore, the strongly electron-withdrawing cyano group (-C≡N) makes the pyridine core electrophilic, promoting irritating interactions with nucleophilic residues in mucosal membranes[5].

  • H335 (Respiratory Irritation): As a fine, crystalline solid, it is prone to static scatter. Inhalation of these particulates leads to rapid interaction with the respiratory epithelium[6].

  • H302 (Harmful if Swallowed): Ingestion leads to systemic toxicity due to the rapid gastrointestinal absorption of the nicotinate scaffold[5].

Table 1: Physicochemical & Hazard Summary

PropertyValue / ClassificationOperational Implication
CAS Number 306979-85-1[1]Use for exact tracking in chemical inventory systems.
Molecular Formula C13H15N3O3[2]Contains nitrogenous bases; avoid mixing with strong oxidizers.
H302 Harmful if swallowed[3]Strictly prohibit food/drink in the handling area.
H315 / H319 Skin & Eye Irritation[4]Mandates strict dermal and ocular barrier protection.
H335 Respiratory Irritation[6]Mandates handling exclusively within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Safety is not one-size-fits-all. Your PPE must scale with the quantity of the chemical and the nature of the solvent being used.

Table 2: Task-Specific PPE Matrix

PPE CategoryAnalytical Scale (<100 mg)Preparative Scale (>1 g)Solution Handling (in DMSO)
Eye Protection Safety glasses with side shieldsSplash gogglesSplash goggles
Hand Protection Standard nitrile gloves (4 mil)Double nitrile gloves (8 mil total)Butyl rubber OR Double heavy-duty nitrile
Body Protection Standard cotton lab coatFluid-resistant lab coatFluid-resistant lab coat
Respiratory Chemical fume hoodFume hood + N95/P100 maskChemical fume hood

Expertise & Experience: Researchers frequently dissolve nicotinate derivatives in Dimethyl Sulfoxide (DMSO) for in vitro biological assays. DMSO is a potent penetration enhancer. If you are handling a DMSO solution of this compound, standard nitrile gloves are insufficient. DMSO rapidly degrades thin nitrile and will carry the H315/H302 toxicant directly across your dermal barrier[7]. Always upgrade to butyl rubber when handling DMSO stock solutions.

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Protocol A: Dispensing and Weighing (Powder Handling)
  • Environmental Validation: Turn on the chemical fume hood.

    • Self-Validation Step: Check the digital monitor to ensure the face velocity is between 80–100 feet per minute (fpm). If the alarm sounds or velocity is low, do not open the chemical vial[8].

  • Static Mitigation: Fine functionalized powders are highly susceptible to static charge, which causes the powder to "jump" and aerosolize, increasing H335 inhalation risk. Use an anti-static bar or a zero-stat gun around the analytical balance before opening the vial.

  • Draft Control: Zero the analytical balance and observe the readout for 10 seconds.

    • Self-Validation Step: Fluctuations greater than ±0.2 mg indicate excessive air currents. Lower the fume hood sash until the readout stabilizes to prevent powder scatter.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Cap the source vial immediately after dispensing.

Protocol B: Solution Preparation
  • Solvent Addition: Slowly add your chosen solvent (e.g., DMSO, DMF, or Methanol) to the pre-weighed solid inside the fume hood.

  • Agitation: Do not aggressively shake the vial, which can pressurize the container if exothermic dissolution occurs. Instead, cap the vial tightly and use a vortex mixer at a medium speed.

  • Decontamination: Wipe down the exterior of the sealed vial with a solvent-compatible wipe before removing it from the fume hood.

Spill Response and Disposal Plans

In the event of a spill, immediate and logical action prevents exposure escalation.

  • Solid Spills (Powder): Do not dry sweep. Dry sweeping aerosolizes the powder, immediately triggering the H335 respiratory hazard[5]. Instead, gently cover the powder with absorbent paper towels lightly dampened with water or ethanol. Carefully scoop the damp mass into a hazardous waste container.

  • Liquid Spills (Solution): Isolate the area. Apply an inert absorbent material (e.g., vermiculite or sand) to the spill.

  • Decontamination: Wash the affected fume hood surface with warm water and a strong laboratory detergent. Because this is a lipophilic organic ester, water alone will not effectively decontaminate the surface[7].

  • Disposal: Dispose of all contaminated wipes, gloves, and residual chemicals in a clearly labeled "Halogen-Free Organic Waste" container. Ensure compliance with local environmental regulations regarding nitrogen-containing organic waste[6].

Safety Workflow Visualization

The following diagram outlines the logical progression of handling this compound, ensuring that safety checks are integrated into the operational path.

Workflow Start Retrieve Chemical (CAS: 306979-85-1) Hood Verify Fume Hood (Face Velocity 80-100 fpm) Start->Hood PPE Don Appropriate PPE (See Matrix) Hood->PPE Weigh Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Solvent Solvent Addition (e.g., DMSO) Weigh->Solvent Waste Dispose as Halogen-Free Organic Waste Solvent->Waste

Operational safety workflow for handling Methyl 5-cyano-2-methyl-6-morpholinonicotinate.

References

  • Fisher Scientific - Safety Data Sheet: General Handling for H302/H315/H319/H335 Compounds.[7] URL:[Link]

  • Geneseo Laboratory Safety - Safety Data Sheet & Fume Hood Protocols.[8] URL: [Link]

Sources

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